Odoroside A
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZSZQZDODUAA-FNFYTULRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319113 | |
| Record name | Odoroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12738-19-1 | |
| Record name | Odoroside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Odoroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Odoroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Discovery of Odoroside A from Nerium oleander
Abstract
Nerium oleander, a plant renowned for both its ornamental beauty and profound toxicity, is a rich reservoir of biologically active cardiac glycosides (CGs).[1] Among these is Odoroside A, a Cardenolide of significant interest for its potent cytotoxic and potential therapeutic properties, particularly in oncology.[2][3][4][5] This technical guide provides an in-depth, experience-driven methodology for the discovery, isolation, and purification of this compound from N. oleander leaves. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, from initial extraction to final purification and structural confirmation. This document is intended for researchers, natural product chemists, and drug development professionals seeking a comprehensive and practical understanding of this process.
Introduction: The Chemical Arsenal of Nerium oleander
Nerium oleander, a member of the Apocynaceae family, has been recognized for centuries in traditional medicine, albeit with extreme caution due to its high toxicity.[1][6] This toxicity is primarily attributed to a complex mixture of cardiac glycosides, with oleandrin being the most famous constituent.[6][7] These compounds are steroidal in nature, characterized by a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a sugar moiety at C-3.[6][7]
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein.[8] This inhibition leads to an increase in intracellular calcium, which is the basis for its cardiotonic effects but also a key factor in its cytotoxicity. In recent years, this very cytotoxicity has been repurposed for investigation into cancer treatment.[1][9] Compounds like this compound have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making them valuable lead compounds for drug discovery.[2][3][4][9] this compound is structurally similar to oleandrin but possesses its own unique bioactivity profile.[9][10]
The journey from a crude plant extract to a pure, characterized compound like this compound is a multi-step process demanding a systematic approach. The following sections detail a robust workflow for this purpose.
The Strategic Workflow for Isolation and Purification
The successful isolation of a target molecule from a complex natural matrix hinges on a logical sequence of separation and purification steps. Each stage is designed to remove specific classes of impurities, thereby enriching the target compound for the subsequent, higher-resolution step.
Caption: High-level workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for cardiac glycoside extraction and purification.[11][12][13]
Protocol 1: Plant Material Preparation and Extraction
Causality: The initial extraction aims to efficiently solvate the cardiac glycosides from the plant matrix. Dried, powdered leaves increase the surface area for solvent penetration. A lower alcohol like ethanol is chosen for its ability to extract a broad range of polar and moderately non-polar compounds, including glycosides. A preliminary wash with a non-polar solvent can be employed to remove lipids and pigments, though this is often integrated into the subsequent partitioning step.[11]
Step-by-Step Methodology:
-
Harvesting & Drying: Collect fresh leaves of Nerium oleander. Air-dry them in the shade at room temperature for 7-10 days or until brittle to prevent enzymatic degradation of glycosides.[11]
-
Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Maceration:
-
Place 1 kg of the powdered leaf material into a large glass container.
-
Add 5 L of 95% ethanol.[12]
-
Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional agitation.
-
-
Filtration & Concentration:
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
-
Protocol 2: Liquid-Liquid Partitioning
Causality: This step fractionates the crude extract based on polarity. This compound and other cardiac glycosides have intermediate polarity and will preferentially partition into an organic solvent like ethyl acetate, leaving highly polar compounds (sugars, salts) in the aqueous phase and highly non-polar compounds (chlorophylls, waxes) behind.
Step-by-Step Methodology:
-
Resuspension: Resuspend the crude extract from Protocol 1 in 500 mL of distilled water.
-
Partitioning:
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 500 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Collect the upper ethyl acetate layer.
-
-
Repeated Extraction: Repeat the extraction of the aqueous layer with two additional 500 mL portions of ethyl acetate.
-
Combine & Dry: Combine all ethyl acetate fractions. Dry the solution by passing it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter out the Na₂SO₄ and concentrate the ethyl acetate fraction to dryness in vacuo to yield the enriched cardiac glycoside fraction.
Protocol 3: Silica Gel Column Chromatography
Causality: This is a normal-phase chromatographic step that separates compounds based on their polarity. By using a gradient of increasing solvent polarity, compounds are eluted from the silica column in order of increasing polarity. This allows for the separation of the cardiac glycoside fraction from less polar and more polar contaminants.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a chloroform-methanol mixture as the slurry solvent.
-
Sample Loading: Adsorb the dried ethyl acetate fraction (from Protocol 2) onto a small amount of silica gel. Once dry, carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of 20-25 mL in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1). Visualize spots using a spray reagent like p-toluenesulfonic acid (PTSA) followed by heating.[11]
-
Pooling: Combine fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate these pooled fractions to dryness.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
Causality: This is the final, high-resolution purification step. A reverse-phase C18 column is used, where separation is based on hydrophobicity. Less polar compounds are retained longer. This technique is ideal for separating structurally similar cardiac glycosides from one another to achieve high purity.
Step-by-Step Methodology:
-
System & Column: Use a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water.[8] For example, start with 30% acetonitrile in water, increasing to 70% acetonitrile over 40 minutes.
-
Sample Preparation: Dissolve the semi-purified fraction from Protocol 3 in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection & Elution: Inject the sample onto the column and begin the gradient elution at a flow rate of ~5-10 mL/min.
-
Detection & Collection: Monitor the eluent using a UV detector (e.g., at 218 nm). Collect the peak corresponding to the retention time of this compound.
-
Purity Check & Final Prep: Analyze the collected fraction for purity using analytical HPLC. Combine pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
Structural Elucidation and Quantitative Analysis
Once isolated, the identity and purity of the compound must be confirmed. Modern analytical techniques are indispensable for this task. The elucidation of a novel compound's structure relies on piecing together data from various spectroscopic methods.[14][15][16]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For this compound (C₃₀H₄₆O₇), the expected molecular weight is approximately 518.7 g/mol .[17]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (COSY, HMBC, HSQC) are used to connect the atoms and definitively establish the structure, including the stereochemistry and the linkage between the aglycone (oleandrigenin) and the sugar moiety.
The following table summarizes key quantitative data for major cardiac glycosides found in N. oleander.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Max Concentration (µg/g dry wt)[8] |
| This compound | C₃₀H₄₆O₇ | 518.69 | 231.4 (Stem, Summer) |
| Oleandrin | C₃₂H₄₈O₉ | 576.72 | 703.9 (Leaf, Rainy Season) |
| Odoroside H | C₃₀H₄₆O₈ | 534.69 | 244.8 (Stem, Winter) |
Biological Context: The Rationale for Isolation
The significant effort required to isolate this compound is justified by its potent biological activity. Research has demonstrated its anticancer effects across various cell lines.[9][18][19][20] The primary mechanism involves the induction of apoptosis (programmed cell death) and autophagy through the generation of Reactive Oxygen Species (ROS).[18]
Sources
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 7. phcogrev.com [phcogrev.com]
- 8. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Odoroside A: A Technical Guide to its Chemical Structure, Properties, and Anticancer Potential
Introduction
Odoroside A is a potent cardiac glycoside, a class of naturally occurring steroid-like compounds that have been historically recognized for their effects on cardiac tissue.[1] Extracted from the leaves of Nerium oleander, a plant belonging to the Apocynaceae family, this compound has emerged from the realm of traditional medicine into the focus of modern oncological research.[2][3] Its cytotoxic properties, once a hallmark of its toxicity, are now being harnessed and investigated for their therapeutic potential against various cancer cell lines.
This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its biological mechanism of action, and the experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic application of complex natural products.
Chemical Structure and Properties
Core Chemical Structure
This compound is classified as a cardenolide, characterized by a steroid nucleus, an unsaturated butyrolactone ring at the C17 position, and a sugar moiety attached at the C3 position.[4] The aglycone (non-sugar) portion of this compound is digitoxigenin. The sugar component is a diginoside, specifically a 3-O-methyl-2,6-dideoxy-β-D-lyxo-hexopyranose.
The complete IUPAC name for this compound is 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[5]
Stereochemistry
The biological activity of cardiac glycosides is intrinsically linked to their three-dimensional structure. The stereochemistry of this compound is complex, with multiple chiral centers in both the steroid nucleus and the sugar moiety.[5] The specific spatial arrangement of these functional groups is crucial for its interaction with its biological target, the Na+/K+-ATPase.[5]
Key Functional Groups
The bioactivity of this compound is a direct result of its key functional groups:
-
Steroid Nucleus: Provides the rigid scaffold necessary for binding to its target protein.
-
Unsaturated Lactone Ring: This is a critical feature for the cardiotonic and cytotoxic activity of cardenolides.
-
Hydroxyl Groups: Located at C14 and on the sugar moiety, these groups contribute to the molecule's polarity and its ability to form hydrogen bonds with the target protein.
-
Glycosidic Linkage: The ether linkage between the steroid and the sugar is crucial for the molecule's solubility, bioavailability, and potency.
-
Methoxy and Methyl Groups: These groups on the sugar moiety can influence the molecule's lipophilicity and binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C30H46O7 | [5] |
| Molecular Weight | 518.68 g/mol | [6] |
| CAS Number | 12738-19-1 | [5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 200-206 °C | N/A |
| Solubility | Soluble in DMSO, ethanol, and methanol | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Representative ¹H and ¹³C NMR data are crucial for the unambiguous identification and characterization of the molecule.
Table 2: Representative ¹H and ¹³C NMR Data for this compound (Data synthesized from publicly available spectra)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| Aglycone | ||
| 3 | ~72.5 | ~3.9 (m) |
| 14 | ~84.5 | - |
| 17 | ~49.5 | ~2.7 (m) |
| 22 | ~176.0 | ~5.9 (s) |
| Sugar Moiety | ||
| 1' | ~98.0 | ~4.8 (d, J ≈ 8.0) |
| 3' | ~77.0 | ~3.4 (m) |
| 4' | ~71.0 | ~3.2 (m) |
| 5' | ~72.0 | ~3.6 (m) |
| 6' | ~18.0 | ~1.2 (d, J ≈ 6.0) |
| OCH₃ | ~56.0 | ~3.4 (s) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Isolation and Purification
This compound is naturally sourced from the leaves of Nerium oleander. The isolation and purification process is a critical step in obtaining a research-grade compound and typically involves a multi-step bioactivity-guided fractionation.
Experimental Protocol: Isolation and Purification
-
Plant Material Preparation: Fresh leaves of Nerium oleander are collected, washed, and air-dried in the shade. The dried leaves are then ground into a coarse powder.
-
Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is typically rich in cardiac glycosides, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Further Purification: Fractions showing promising activity in preliminary bioassays are pooled and subjected to further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[7]
-
Structural Confirmation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest.[2]
Inhibition of Na+/K+-ATPase
The Na+/K+-ATPase is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound binds to the extracellular domain of the α-subunit of this pump, inhibiting its activity.[8] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels. This disruption of ion homeostasis is a key trigger for its cytotoxic effects.
Induction of Apoptosis and Cell Cycle Arrest via the ROS/p53 Pathway
A significant body of research has demonstrated that this compound induces apoptosis and cell cycle arrest in cancer cells through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the p53 signaling pathway.[2]
Caption: this compound induced signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of this compound, a series of in vitro assays are employed. The following protocols are representative of the methodologies used in the field.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 1000 nM) for 24, 48, or 72 hours. Include a vehicle-treated control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[4]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[11][12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.[13]
Caption: Experimental workflow for this compound bioactivity.
Synthesis and Derivatives
While the total synthesis of complex natural products like this compound is a significant challenge, the synthesis of its derivatives is an active area of research for developing new therapeutic agents with improved efficacy and reduced toxicity. One such derivative that has been isolated and studied is oleandrigenin-3-O-β-D-diginoside.[14] Research into the synthesis of such derivatives allows for the exploration of structure-activity relationships, which is crucial for the development of novel anticancer drugs.
Conclusion
This compound is a compelling natural product with a well-defined chemical structure and potent biological activity. Its ability to inhibit the Na+/K+-ATPase and induce apoptosis and cell cycle arrest through the ROS/p53 pathway makes it a promising candidate for further investigation in the field of oncology. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound and related cardiac glycosides. As our understanding of the complex interplay between natural products and cellular signaling pathways deepens, molecules like this compound will continue to be a valuable source of inspiration for the development of next-generation cancer therapies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Begum, S., Siddiqui, B. S., Sultana, R., Zia, A., & Suria, A. (1999). Bio-active cardenolides from the leaves of Nerium oleander. Phytochemistry, 50(3), 435–438. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]
-
University of Padua Flow Cytometry and Cell Sorting Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
ResearchGate. Fast and effective identification of the bioactive compounds and their targets form the medicinal plants via computational chemi. [Link]
-
Wang, Y., Zhang, R., Wu, F., & Chen, T. (2021). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & clinical pharmacology & toxicology, 129(2), 125–137. [Link]
-
ResearchGate. Alkaloid constitution of Nerium oleander by using gas chromatography- mass specroscopy (GC-MS). [Link]
-
Xu, A., De, P. J., & Ni, D. (2004). LC/MS/MS analyses of an oleander extract for cancer treatment. Analytical chemistry, 76(5), 1355–1362. [Link]
-
ResearchGate. Phytochemical Studies on Nerium oleander L. Using GC-MS. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
University of South Florida Health. Apoptosis Protocols. [Link]
-
ResearchGate. 1 H and 13 C NMR data of compounds 1 and 2 a in DMSO-d 6. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Umehara, K., Mori, M., & Matsuno, K. (2020). Synthesis and Antimicrobial Evaluation of Side-Chain Derivatives based on Eurotiumide A. Marine drugs, 18(2), 92. [Link]
-
Iovanna, C., Iannelli, P., & Di Vaira, M. (2018). Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Molecules (Basel, Switzerland), 23(11), 2997. [Link]
-
Zhang, H., Li, Y., & Li, J. (2024). Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. Science, 384(6703), eado9909. [Link]
-
Hupp, C. D., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic letters, 23(13), 5228–5232. [Link]
-
YouTube. Atroposelective Total Synthesis of Cihunamide B with Hiroshige Ogawa. [Link]
-
Ruixibiotech. This compound CAS No.12738-19-1. [Link]
Sources
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 7. LC/MS/MS analyses of an oleander extract for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core-M_echanism of Odoroside A in Oncology: A Technical Guide to Na+/K+-ATPase Inhibition and Downstream Cellular Fates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoroside A, a cardiac glycoside extracted from Nerium oleander, is emerging as a potent anti-cancer agent with a multifaceted mechanism of action. Like other members of its class, its primary therapeutic activity stems from the specific inhibition of the Na+/K+-ATPase, a ubiquitous ion pump vital for maintaining cellular homeostasis.[1][2] In cancer cells, where the expression and activity of this pump are often dysregulated, this inhibition triggers a cascade of signaling events that culminate in cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a focus on its downstream signaling pathways, induction of apoptosis and autophagy, and the experimental methodologies used to elucidate these processes.
The Primary Target: Na+/K+-ATPase Inhibition
The foundational event in this compound's anti-cancer activity is its high-affinity binding to the α-subunit of the Na+/K+-ATPase.[3] This interaction locks the enzyme in a phosphorylated conformation, preventing the dephosphorylation and subsequent ion translocation that are critical for its function. This targeted inhibition disrupts the steep electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane, leading to a rapid increase in intracellular Na+ and a decrease in intracellular K+.
This disruption of ion homeostasis is the linchpin of this compound's therapeutic effect. The elevated intracellular Na+ concentration alters the function of other ion exchangers, most notably the Na+/Ca2+ exchanger, leading to an influx of calcium (Ca2+) ions and a subsequent increase in intracellular Ca2+ levels.[1] This cascade of ionic imbalance serves as the initial trigger for a complex network of downstream signaling pathways.
Experimental Protocol: Na+/K+-ATPase Activity Assay
The direct inhibitory effect of this compound on its primary target can be quantified using a colorimetric Na+/K+-ATPase activity assay. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.
Causality Behind Experimental Choices:
-
Principle: The assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring a direct product of its function (Pi).
-
Specificity: To distinguish Na+/K+-ATPase activity from that of other ATP-hydrolyzing enzymes, a parallel reaction is run in the presence of ouabain, a specific Na+/K+-ATPase inhibitor. The difference in Pi released between the ouabain-treated and untreated samples represents the specific activity of the Na+/K+-ATPase.
-
Detection: The released Pi is detected via a colorimetric reaction, often using a malachite green-based reagent, which forms a colored complex with Pi that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates from cancer cells treated with varying concentrations of this compound and control (untreated) cells. The protein concentration of each lysate must be determined to ensure equal loading.
-
Reaction Setup: In a 96-well plate, set up the following reactions for each sample:
-
Total ATPase Activity: Cell lysate, assay buffer (containing NaCl, KCl, MgCl2), and ATP.
-
Ouabain-Insensitive ATPase Activity: Cell lysate, assay buffer, ouabain, and ATP.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Add the malachite green colorimetric reagent to each well.
-
Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Calculation:
-
Calculate the amount of Pi released in each well using a standard curve generated with known concentrations of phosphate.
-
Subtract the ouabain-insensitive Pi from the total Pi to determine the Na+/K+-ATPase-specific Pi release.
-
Express the Na+/K+-ATPase activity as nmol of Pi/min/mg of protein.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[4][5][6][7]
-
Downstream Signaling Cascades: From Ion Imbalance to Cellular Response
The inhibition of the Na+/K+-ATPase by this compound is not merely a disruption of ion transport but also the initiation of a complex signaling cascade. The Na+/K+-ATPase can act as a signal transducer, and its inhibition by cardiac glycosides can activate several downstream pathways independent of its pumping function.[1][8]
Src/MAPK Pathway Activation
A significant portion of the Na+/K+-ATPase is localized within caveolae, specialized lipid raft domains of the plasma membrane, where it forms a signaling complex with the non-receptor tyrosine kinase Src.[1] Binding of this compound to this pool of Na+/K+-ATPase can lead to the activation of Src.[9] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), initiating the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[9] This pathway is a central regulator of cell proliferation, survival, and differentiation, and its aberrant activation by this compound in cancer cells contributes to its anti-neoplastic effects.
STAT-3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Studies have shown that this compound can significantly decrease the phosphorylation of STAT-3 in cancer cells.[1][10] This inhibition of STAT-3 signaling leads to the downregulation of its target genes, which are involved in cell cycle progression and metastasis.
ROS Generation and p53 Activation
This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[11] The accumulation of ROS can lead to oxidative stress, which in turn can activate the tumor suppressor protein p53.[11][12] Activated p53 can then transcriptionally activate a host of target genes that promote cell cycle arrest and apoptosis.[13] This ROS/p53 axis represents a critical pathway through which this compound exerts its cytotoxic effects.
Caption: Downstream signaling pathways activated by this compound.
Induction of Apoptosis: The Programmed Execution of Cancer Cells
A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a tightly regulated process that involves the activation of a cascade of cysteine proteases known as caspases. This compound has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
The generation of ROS and subsequent activation of p53 play a pivotal role in initiating the intrinsic apoptotic pathway.[11] This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream executioner caspase-3.[11]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
The induction of apoptosis can be quantitatively assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.
Causality Behind Experimental Choices:
-
Annexin V: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[3][14]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the DNA.
-
Flow Cytometry: This technique allows for the rapid analysis of individual cells in a population, enabling the quantification of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Step-by-Step Methodology:
-
Cell Preparation: Treat cancer cells with this compound for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations will be distinguished as follows:
Caption: The intrinsic pathway of apoptosis induced by this compound.
The Dual Role of Autophagy in this compound-Treated Cancer Cells
Autophagy is a cellular self-digestion process that is essential for maintaining cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins. In the context of cancer, autophagy can have a dual role, acting as either a pro-survival or a pro-death mechanism.[19][20] this compound has been shown to induce autophagy in cancer cells.[11]
The interplay between autophagy and apoptosis in this compound-treated cells is complex. In some cases, autophagy may act as a pro-survival mechanism, attempting to mitigate the cellular stress induced by the drug.[21] However, in other contexts, excessive or sustained autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.[13][20] The outcome appears to be cell-type and context-dependent.[18]
Experimental Protocol: Western Blotting for Autophagy Markers
The induction of autophagy can be monitored by examining the levels of key autophagy-related proteins, such as Beclin-1 and the conversion of LC3-I to LC3-II, as well as the degradation of p62/SQSTM1.
Causality Behind Experimental Choices:
-
LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagy induction.
-
Beclin-1: Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagy. Upregulation of Beclin-1 expression is often associated with increased autophagic activity.
-
p62/SQSTM1: p62 is a receptor protein that recognizes and targets ubiquitinated proteins for degradation by autophagy. As autophagy proceeds, p62 is itself degraded. Therefore, a decrease in p62 levels is indicative of increased autophagic flux.
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3, Beclin-1, and p62.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[22][23][24][25][26]
Caption: The dual role of autophagy and its interplay with apoptosis.
Quantitative Data Summary
The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Cancer Cell Line | IC50 Value (nM) | Exposure Time (h) | Reference |
| A549 (Lung) | 183.5 | 48 | [27] |
| MDA-MB-231 (Breast) | 183 | Not Specified | [27] |
| HL60 (Leukemia) | Potent Inhibition | Not Specified | [11] |
| K562 (Leukemia) | Less Potent than HL60 | Not Specified | [11] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and the specific assay used.[28]
Conclusion
This compound presents a compelling case for a repurposed therapeutic with significant anti-cancer potential. Its well-defined primary target, the Na+/K+-ATPase, and the subsequent cascade of downstream signaling events, including the modulation of Src/MAPK, STAT-3, and ROS/p53 pathways, provide a solid foundation for its rational development as an oncologic agent. The induction of both apoptosis and autophagy underscores the multifaceted nature of its cytotoxic effects. Further research is warranted to fully elucidate the complex interplay between these cell death mechanisms and to identify predictive biomarkers for patient stratification in future clinical trials. This guide provides a comprehensive overview of the core mechanisms of this compound and the experimental frameworks necessary to further investigate its therapeutic potential.
References
-
Ko, Y. S., Rugira, T., Jin, H., Park, S. W., & Kim, H. J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Ko, Y. S., Rugira, T., Jin, H., Park, S. W., & Kim, H. J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed, 30373171. [Link]
-
Yang, P., & Mody, N. (2009). Cardiac Glycosides Inhibit p53 Synthesis by a Mechanism Relieved by Src or MAPK Inhibition. PubMed, 19447820. [Link]
-
Nishida, K., Yamaguchi, O., & Otsu, K. (2008). Crosstalk between autophagy and apoptosis in heart disease. Circulation Research, 103(4), 343-351. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. [Link]
-
Technical Manual Na+k+-ATPase Activity Assay Kit. (n.d.). Assay Genie. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Nishida, K., Yamaguchi, O., & Otsu, K. (2008). Crosstalk between autophagy and apoptosis in heart disease. PubMed, 18703786. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]
-
Nishida, K., Yamaguchi, O., & Otsu, K. (2008). Crosstalk between autophagy and apoptosis in heart disease. PubMed, 18703786. [Link]
-
Li, Y., et al. (2020). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Biochemical Pharmacology, 182, 114226. [Link]
-
Takada, Y., et al. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical Pharmacology, 78(9), 1157-1166. [Link]
-
Sarkar, P. K. (2002). A quick assay for Na+-K+-ATPase specific activity. Zeitschrift für Naturforschung C, 57(5-6), 562-564. [Link]
-
Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. (2020). Journal of Biological Chemistry, 295(42), 14389-14403. [Link]
-
Takada, Y., & Kaneko, K. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling, 29(3), 82. [Link]
-
Akera, T. (1981). Cardiac glycosides and sodium/potassium-ATPase. PubMed, 17(3), 135-139. [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
The crosstalk between autophagy and apoptosis. (1) Atg5, Atg12, and... (n.d.). ResearchGate. [Link]
-
Targeting the prodeath and prosurvival functions of autophagy as novel therapeutic strategies in cancer. (2010). Clinical Cancer Research, 16(15), 4000-4008. [Link]
-
Li, N., et al. (2021). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 129(3), 209-221. [Link]
-
Jiang, P., & Mizushima, N. (2015). p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Methods, 75, 13-18. [Link]
-
Anti-p62 (SQSTM1) (Human) mAb. (n.d.). MBL. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(2), 991-996. [Link]
-
Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia. (2014). Scientific Reports, 4, 4778. [Link]
-
Beclin 1 and p62 expression in non-small cell lung cancer: relation with malignant behaviors and clinical outcome. (2016). International Journal of Clinical and Experimental Pathology, 9(10), 10420-10428. [Link]
-
Autophagy in Cancer Cell Death. (2019). International Journal of Molecular Sciences, 20(21), 5394. [Link]
-
Western blot analysis of autophagy markers SQSTM1/p62, Beclin-1, p-JNKm... (n.d.). ResearchGate. [Link]
-
Factors that influence the Na/K-ATPase signaling and function. (2022). Frontiers in Physiology, 13, 1005822. [Link]
-
Cell Survival and Cell Death at the Intersection of Autophagy and Apoptosis: Implications for Current and Future Cancer Therapeutics. (2021). International Journal of Molecular Sciences, 22(13), 6939. [Link]
-
Sennoside A induces autophagic death of prostate cancer via inactivation of PI3K/AKT/mTOR axis. (2023). ResearchGate. [Link]
-
Autophagic Cell Death and Cancer. (2019). Cancers, 11(5), 656. [Link]
-
P53 activation plays a crucial role in silibinin induced ROS generation via PUMA and JNK. (2014). Acta Biochimica et Biophysica Sinica, 46(10), 879-885. [Link]
Sources
- 1. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P53 activation plays a crucial role in silibinin induced ROS generation via PUMA and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy in Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Cell Survival and Cell Death at the Intersection of Autophagy and Apoptosis: Implications for Current and Future Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting the prodeath and prosurvival functions of autophagy as novel therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteolysis.jp [proteolysis.jp]
- 23. mblbio.com [mblbio.com]
- 24. Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Beclin 1 and p62 expression in non-small cell lung cancer: relation with malignant behaviors and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Odoroside A: A Multifaceted Modulator of Oncogenic Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Odoroside A, a cardiac glycoside extracted from Nerium oleander, has emerged as a potent anti-cancer agent with a complex and multifaceted mechanism of action.[1][2] Initially recognized for its cardiotonic properties, recent investigations have unveiled its ability to modulate a nexus of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive analysis of the core signaling cascades affected by this compound treatment, offering researchers and drug development professionals a detailed understanding of its therapeutic potential. We will delve into the molecular intricacies of the ROS/JNK, ROS/p53, and STAT-3 pathways, supported by experimental evidence and detailed protocols to facilitate further investigation into this promising natural compound.
Introduction: The Resurgence of Cardiac Glycosides in Oncology
Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions due to their inhibitory effects on the Na+/K+-ATPase pump.[3][4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced cardiac contractility.[3][5] However, the therapeutic window for these compounds is narrow, often leading to toxicity.[4][6]
Interestingly, the very mechanism that underlies their cardiotonic effects also contributes to their anti-cancer activities. The Na+/K+-ATPase is now recognized as a crucial signal transducer, and its aberrant expression and activity are implicated in the progression of various cancers.[2] this compound, as a potent inhibitor of this pump, leverages this dependency to trigger a cascade of downstream signaling events that are detrimental to cancer cells.[7] This guide will dissect these key signaling pathways, providing a roadmap for harnessing the therapeutic potential of this compound.
The ROS-Dependent Apoptotic Axis: A Double-Edged Sword
A central theme in the anti-cancer mechanism of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This surge in ROS acts as a critical upstream signaling event, activating distinct downstream pathways that converge on apoptosis and cell cycle arrest.
The ROS/JNK Pathway: Orchestrating Apoptosis and Autophagy
In leukemia cells, this compound has been shown to induce apoptosis and autophagy through the activation of the ROS/JNK pathway.[8] The accumulation of ROS triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key member of the mitogen-activated protein kinase (MAPK) family.[8]
Activated JNK, in turn, modulates the expression of key apoptotic and autophagic proteins. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3, the executioners of apoptosis.[8]
Experimental Workflow: Investigating ROS/JNK Pathway Activation
Caption: Workflow for assessing ROS production and JNK pathway activation.
Detailed Protocol: Western Blotting for JNK Pathway Proteins
-
Cell Culture and Treatment: Plate leukemia cells (e.g., HL-60) at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound for 24-48 hours.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JNK, JNK, Bcl-2, Cytochrome c, cleaved Caspase-3, and cleaved Caspase-9 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The ROS/p53 Pathway: A Guardian of the Genome Awakened
In colorectal carcinoma, this compound has been demonstrated to trigger G2/M cell cycle arrest and apoptosis through the ROS/p53 signaling pathway.[1][9] The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical regulator of cell fate in response to cellular stress.
The increase in intracellular ROS levels induced by this compound leads to the activation and stabilization of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately leading to the demise of the cancer cell.[9]
Signaling Pathway: this compound-induced ROS/p53-mediated Apoptosis
Caption: Simplified diagram of the ROS/p53 pathway activation by this compound.
Suppression of Metastasis: Targeting the STAT-3 Signaling Pathway
Beyond inducing cell death, this compound exhibits potent anti-metastatic effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway.[2][10] STAT-3 is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in promoting invasion, angiogenesis, and epithelial-mesenchymal transition (EMT).
In highly metastatic breast cancer cells, this compound has been shown to significantly decrease the phosphorylation of STAT-3.[2][11] This inhibition of STAT-3 activation leads to the downregulation of its target genes, including those involved in cancer stemness (e.g., OCT3/4) and invasion (e.g., MMP-9).[2][10]
Quantitative Data: Inhibitory Effects of this compound
| Cell Line | IC50 (nM) | Effect | Reference |
| MDA-MB-231 | 183 | Cell Viability | [2] |
| RT-R-MDA-MB-231 | >500 | Cell Viability | [2] |
| Endothelial Cells | 127 | Cell Viability | [2] |
| A549 | 183.5 | Cell Viability | [12] |
Experimental Protocol: Matrigel Invasion Assay
-
Cell Culture: Culture highly metastatic breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Transwell Preparation: Coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free media containing various concentrations of this compound.
-
Chemoattractant: Add complete media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Analysis: Count the number of invaded cells in multiple fields under a microscope.
Other Implicated Pathways: Expanding the Mechanistic Landscape
While the ROS-dependent and STAT-3 pathways are well-documented, emerging evidence suggests that this compound's influence extends to other critical signaling networks.
-
PI3K/Akt Pathway: Some studies suggest a potential modulation of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[13] However, the precise role of this compound in this pathway requires further elucidation. In lung cancer cells, this compound treatment led to a significant increase in AKT1 expression but a decrease in its downstream targets GSK3ß, p21, and CCND1, suggesting a complex regulatory mechanism.[14]
-
NF-κB Pathway: The transcription factor NF-κB is a key player in inflammation and cancer progression. While its direct modulation by this compound is not as extensively studied, its upstream regulation by ROS and its crosstalk with the STAT-3 pathway suggest it as a plausible target.[2][15][16]
Conclusion and Future Directions
This compound is a promising natural product that exerts its anti-cancer effects through the modulation of multiple, interconnected signaling pathways. Its ability to induce ROS-dependent apoptosis via the JNK and p53 pathways, coupled with its potent inhibition of the pro-metastatic STAT-3 pathway, underscores its therapeutic potential.
Future research should focus on:
-
In vivo efficacy and toxicity studies: To translate the promising in vitro findings into clinically relevant data.
-
Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or targeted agents.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
The in-depth understanding of the signaling pathways affected by this compound, as outlined in this guide, provides a solid foundation for the continued development of this potent anti-cancer agent.
References
-
Hu, X., Chen, T., Zhang, S., et al. (2022). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 130(1), 56-69. [Link]
-
Chen, Y. Y., et al. (2019). Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics, 19(15), e1900092. [Link]
-
Ko, Y. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Ko, Y. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed, 19(11), 3350. [Link]
-
Çalışkan, F. S., et al. (2023). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Medicina, 59(4), 659. [Link]
-
ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects.... Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Retrieved from [Link]
-
Çalışkan, F. S., et al. (2023). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health. [Link]
-
Ruixibiotech. (n.d.). This compound CAS No.12738-19-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase. Retrieved from [Link]
-
Wang, L., et al. (2020). Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway. Oncology Letters, 20(3), 2539-2546. [Link]
-
CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved from [Link]
-
Wikipedia. (n.d.). Cardiac glycoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cardiac Glycoside and Digoxin Toxicity. Retrieved from [Link]
-
Takada, Y., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling, 29(3), 81. [Link]
-
Manual of Medicine. (2021). Cardiac Glycosides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Odoroside H. PubChem. Retrieved from [Link]
-
Cleveland Clinic. (2022). Cardiac Glycosides: Types and What They Treat. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation. Redox Report, 24(1), 70-74. [Link]
-
Liu, Y., et al. (2020). Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells. Cytokine, 125, 154823. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. manualofmedicine.com [manualofmedicine.com]
- 7. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets [mdpi.com]
- 15. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Odoroside A: An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of Odoroside A, a cardiac glycoside with demonstrated anti-cancer potential. The methodologies detailed herein are designed to establish a robust preliminary understanding of the compound's cytotoxic profile, laying the groundwork for more advanced preclinical development. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and illustrate the underlying molecular mechanisms.
Introduction to this compound: A Promising Cardiac Glycoside
This compound is a naturally occurring cardenolide extracted from Nerium oleander.[1][2] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump, a transmembrane ion transporter essential for maintaining cellular homeostasis.[3] Inhibition of this pump in cancer cells triggers a cascade of events, including increased intracellular calcium, the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[1][4][5] Specifically, this compound has been shown to induce apoptosis and cell cycle arrest through a ROS/p53 signaling pathway, making it a compound of significant interest for oncology research.[1][2]
The initial assessment of any potential therapeutic agent requires a precise and reproducible evaluation of its cytotoxic effects. This guide will focus on a multi-assay approach to provide a comprehensive preliminary cytotoxicity profile of this compound.
The Rationale for a Multi-Assay Approach in Cytotoxicity Screening
A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A more robust approach, particularly for a compound with a multi-faceted mechanism of action like this compound, is to employ a panel of assays that measure different cellular parameters. This strategy provides a more complete and validated picture of the cytotoxic events.
For our preliminary screening of this compound, we will focus on three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To measure membrane integrity and identify cytotoxicity due to cell lysis.
-
ATP Bioluminescence Assay: To quantify intracellular ATP levels as a direct measure of cell viability.
This combination allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and can provide initial insights into the mode of cell death.
Core Experimental Workflow
The overall workflow for the preliminary cytotoxicity screening of this compound is a systematic process, from cell line selection to data analysis.
Figure 1: A generalized workflow for the in vitro cytotoxicity screening of this compound.
Detailed Experimental Protocols
The following protocols are based on standard laboratory procedures and can be adapted for specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3][6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
Lactate Dehydrogenase (LDH) Release Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8] This assay quantifies the amount of LDH in the supernatant as an indicator of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[8] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8]
-
Stop Reaction: Add a stop solution to each well.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
ATP Bioluminescence Assay
This assay quantifies intracellular ATP, a direct indicator of metabolically active, viable cells.[10] The assay utilizes the luciferase enzyme, which catalyzes the formation of light from ATP and D-luciferin. The emitted light is proportional to the amount of ATP present.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate to maximize the light signal.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the ATP-releasing reagent directly to each well.
-
Incubation: Incubate at room temperature for 5-10 minutes to lyse the cells and release ATP.
-
Luciferase Reaction: Add the luciferase/luciferin substrate to each well.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.[12]
Data Analysis and Presentation
For each assay, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Formula for % Viability (MTT and ATP assays): % Viability = (Absorbance_sample / Absorbance_control) * 100
Formula for % Cytotoxicity (LDH assay): % Cytotoxicity = ((Sample_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)) * 100
The results should be summarized in tables and the dose-response relationship can be visualized by plotting % viability against the log concentration of this compound to determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: Exemplary Cytotoxicity Data for this compound in A549 Lung Cancer Cells (48h Treatment)
| This compound (nM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Viability (ATP Assay) |
| 0 (Control) | 100 ± 4.5 | 5 ± 1.2 | 100 ± 5.1 |
| 10 | 92 ± 3.8 | 8 ± 1.5 | 95 ± 4.2 |
| 50 | 75 ± 5.1 | 15 ± 2.1 | 78 ± 3.9 |
| 100 | 60 ± 4.2 | 25 ± 2.5 | 62 ± 4.5 |
| 183.5 (IC50) | ~50 | ~35 | ~50 |
| 500 | 25 ± 3.5 | 60 ± 4.8 | 28 ± 3.1 |
| 1000 | 10 ± 2.1 | 85 ± 5.3 | 12 ± 2.5 |
Note: The IC50 value of 183.5 nM for A549 cells at 48 hours is based on published data.[9]
Mechanistic Insights: The Signaling Pathway of this compound
The cytotoxic effects of this compound are rooted in its interaction with the Na+/K+-ATPase pump. This initial event sets off a complex signaling cascade.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Odoroside A: A Technical Guide to its Natural Sources, Biosynthesis, and Derivatives for the Research Professional
Introduction
Odoroside A, a potent cardenolide glycoside, has garnered significant interest within the scientific community for its pronounced biological activities, including promising anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its natural origins, explore its biosynthetic pathway, detail methodologies for its extraction and isolation, and survey its known derivatives. This document is structured to provide not only foundational knowledge but also actionable insights and protocols to facilitate further research and development.
Natural Occurrence of this compound
This compound is a secondary metabolite found predominantly in plant species belonging to the Apocynaceae family. The primary and most well-documented source of this compound is Nerium oleander, a common ornamental shrub.[3][4] Within the plant, this compound is present in various tissues, with significant concentrations found in the leaves.[5][6]
Beyond Nerium oleander, this compound has also been reported in Mandevilla pentlandiana, another member of the Apocynaceae family.[4] Interestingly, this cardiac glycoside has also been detected in the oleander hawk-moth (Daphnis nerii), which feeds on Nerium oleander.[4] This suggests a sequestration of the compound from the host plant, a common defense mechanism in insects.
Table 1: Documented Natural Sources of this compound
| Organism | Family/Class | Tissue/Life Stage | Reference(s) |
| Nerium oleander | Apocynaceae | Leaves, Flowers | [3][4][5][6] |
| Mandevilla pentlandiana | Apocynaceae | Not specified | [4] |
| Daphnis nerii | Sphingidae (Insecta) | Larva/Adult | [4] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for cardenolide synthesis in plants, which originates from sterol precursors.[7][8] While the complete enzymatic cascade for this compound has not been fully elucidated, the key steps can be inferred from studies on related cardiac glycosides.[7] The biosynthesis begins with the formation of pregnenolone from cholesterol or phytosterols, a critical step catalyzed by a cytochrome P450 enzyme.[7]
Subsequent modifications of the pregnenolone core involve a series of hydroxylations, oxidations, and the formation of the characteristic butenolide ring at the C-17 position. The final step in the biosynthesis of this compound is the glycosylation of the aglycone, digitoxigenin, with a digitoxose sugar moiety.
Figure 1: Proposed biosynthetic pathway of this compound.
Extraction and Isolation of this compound from Nerium oleander
The extraction and isolation of this compound from its primary source, Nerium oleander leaves, is a multi-step process involving solvent extraction and chromatographic purification. The following protocol is a synthesis of methodologies reported in the literature.[9]
Experimental Protocol: Extraction and Isolation
Step 1: Plant Material Preparation
-
Collect fresh, healthy leaves of Nerium oleander.
-
Wash the leaves thoroughly with distilled water to remove any surface contaminants.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of the active compounds.
-
Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
Step 2: Methanolic Extraction
-
Macerate the powdered leaf material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or a Büchner funnel to separate the plant debris.
-
Repeat the extraction process with the residue two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Step 3: Solvent Partitioning
-
Suspend the crude methanolic extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, will primarily partition into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield an enriched extract.
Step 4: Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate spray reagent (e.g., Liebermann-Burchard reagent).
-
Pool the fractions containing this compound and further purify them using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to obtain pure this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Anticancer Efficacy of Odoroside A
This document provides a detailed technical examination of the in vitro anticancer properties of Odoroside A, a cardiac glycoside isolated from Nerium oleander. Intended for researchers, scientists, and drug development professionals, this guide synthesizes current experimental findings, elucidates underlying molecular mechanisms, and presents robust protocols for the evaluation of this promising natural compound. We will explore its cytotoxic effects, its ability to induce programmed cell death and cell cycle arrest, and the signaling pathways it modulates, providing a comprehensive framework for future research and development.
Introduction: this compound as a Novel Investigational Anticancer Agent
This compound is a monoglycosidic cardenolide derived from the leaves of Nerium oleander[1]. Historically, cardiac glycosides have been primarily used in the treatment of cardiac conditions. However, a growing body of evidence has highlighted their potent anticancer activities[2]. These compounds function as inhibitors of the sodium/potassium-ATPase pump (Na+/K+-ATPase or NKP), a transmembrane ion transporter essential for cellular survival and function[2][3]. The inhibition of NKP by cardiac glycosides disrupts cellular ion homeostasis and activates complex signaling cascades that can selectively trigger cell death in cancer cells, while often being less toxic to normal cells at similar nanomolar concentrations[3][4].
This compound, in particular, has demonstrated significant efficacy against various cancer cell lines in vitro, including lung, breast, colon, and cervical cancers[4][5]. Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS)[1][4]. This guide provides an in-depth analysis of these mechanisms, supported by detailed experimental protocols and data interpretation.
Core Anticancer Mechanisms and In Vitro Evaluation
The anticancer activity of this compound is not attributable to a single effect but rather a cascade of interconnected cellular events. Here, we dissect the primary mechanisms observed in vitro.
Cytotoxicity and Antiproliferative Activity
A fundamental characteristic of any potential anticancer agent is its ability to inhibit the proliferation of and induce death in cancer cells. This compound exhibits potent, dose-dependent cytotoxicity against a range of cancer cell lines at nanomolar concentrations.
Expertise & Experience: The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency. As shown in the table below, this compound demonstrates significant potency, with IC50 values in the nanomolar range. This is comparable to or, in some cases, more potent than other established cardiac glycosides and conventional chemotherapeutics, highlighting its potential. It is crucial to note that IC50 values are highly dependent on the cell line, treatment duration, and the specific assay used.
Data Presentation: IC50 Values of this compound
| Compound/Drug | Cancer Cell Line | IC50 Value | Citation(s) |
| This compound | A549 (Lung) | 183.5 nM (at 48h) | [4][5][6] |
| This compound | MDA-MB-231 (Breast) | 183 nM | [3][6] |
| This compound | Endothelial Cells (Normal) | 127 nM | [3] |
Experimental Protocol: Cell Viability Assessment via MTT Assay
This protocol provides a reliable method for determining the cytotoxic effect of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0 to 1000 nM. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Trustworthiness: This protocol is self-validating through the inclusion of vehicle controls (to account for solvent effects) and untreated controls (representing 100% viability). Performing the assay in triplicate for each concentration ensures the statistical reliability of the results.
Mandatory Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Induction of Apoptosis via the Extrinsic Pathway
This compound is a potent inducer of apoptosis. In A549 lung cancer cells, this effect is primarily mediated through the activation of the extrinsic (death receptor-mediated) apoptotic pathway[4][5].
Expertise & Experience: The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas. This binding leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3 and caspase-7, leading to cell death[4]. Studies show that treatment with this compound significantly elevates the mRNA expression levels of FAS, FADD, CASP8, CASP3, and CASP7 in A549 cells, providing strong evidence for the engagement of this pathway[5][7][8]. While the intrinsic (mitochondrial) pathway has also been implicated in other contexts (e.g., via the ROS-p53 axis in colorectal cancer), the extrinsic pathway appears dominant in lung cancer models[1][4].
Mandatory Visualization: this compound-Induced Extrinsic Apoptosis
Caption: Inhibition of Na+/K+-ATPase by this compound triggers multiple anticancer effects.
Conclusion and Future Directions
This compound is a potent natural cardiac glycoside with significant in vitro anticancer activity. Its efficacy stems from its ability to inhibit the Na+/K+-ATPase pump, leading to the induction of apoptosis via the extrinsic pathway, cell cycle arrest, and the suppression of invasion-related signaling. The nanomolar potency of this compound against aggressive cancer cell lines, such as those for lung and breast cancer, establishes it as a compelling candidate for further preclinical and clinical development.
Future research should focus on:
-
In Vivo Efficacy: Validating these in vitro findings in animal tumor models to assess therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutics or targeted therapies to enhance efficacy and overcome drug resistance.
-
Mechanism in Other Cancers: Expanding the investigation of its molecular mechanisms in a broader range of cancer types to identify additional therapeutic opportunities.
This guide provides a foundational understanding and the practical methodologies required to rigorously evaluate and build upon the promising anticancer profile of this compound.
References
- Chen YY, et al. (2019).
- Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer D
- Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. (2025).
- Ko, Y., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway.
- Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-
- Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer D
- Chemical structure of oleandrin and this compound (A) and their effects... (n.d.).
- Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling P
- Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-
- (PDF) Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. (2025).
- This compound CAS No.12738-19-1. (n.d.). Ruixibiotech.
- Validating the Anti-proliferative Potential of Odoroside H: A Comparative Guide for Researchers. (2025). Benchchem.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Odoroside A as a potential therapeutic agent
An In-Depth Technical Guide to Odoroside A as a Potential Therapeutic Agent
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a cardiac glycoside extracted from the leaves of Nerium oleander, is emerging as a potent and multifaceted agent in oncology research.[1][2] Traditionally, cardiac glycosides are known for their cardiotonic effects, primarily through the inhibition of the Na+/K+-ATPase pump. However, recent investigations have illuminated their significant anticancer properties. This compound distinguishes itself by inducing pleiotropic effects against cancer cells, including the induction of apoptosis and autophagy, cell cycle arrest, and suppression of metastasis.[1][3][4] This guide provides a comprehensive technical overview of this compound, detailing its core mechanisms of action, summarizing key preclinical findings, and presenting robust experimental protocols to empower further research and development in this promising area.
Molecular Profile and Core Mechanism of Action
This compound is a monoglycosidic cardenolide, a class of naturally occurring steroids characterized by a steroid nucleus, an unsaturated lactone ring at position 17, and a sugar moiety at position 3.[5] Its primary molecular target is the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[5][6][7]
Inhibition of Na+/K+-ATPase: The Central Hub
The anticancer activity of this compound originates from its high-affinity binding to and inhibition of the Na+/K+-ATPase pump.[5][6] This action is not merely a disruption of ion transport but the initiation of a complex signaling cascade.
-
Disruption of Ion Homeostasis: Inhibition of the pump leads to an accumulation of intracellular sodium (Na+). This disrupts the Na+/Ca2+ exchanger, resulting in a subsequent increase in intracellular calcium (Ca2+) levels.[8][9] This ionic imbalance is a critical stress signal that triggers downstream cell death pathways.
-
Signaling Scaffold Function: Beyond its pumping function, the Na+/K+-ATPase acts as a signal transducer. Cardiac glycoside binding can activate various intracellular signaling pathways, including Src kinase and the epidermal growth factor receptor (EGFR), which can paradoxically lead to pro-apoptotic signaling in cancer cells.
Caption: Core mechanism of this compound via Na+/K+-ATPase inhibition.
Anticancer Mechanisms and Cellular Consequences
This compound leverages the initial disruption of ion homeostasis to activate multiple, often interconnected, anticancer pathways. This multi-pronged attack contributes to its efficacy across various cancer types.
Induction of Apoptosis
A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis.
-
ROS/p53-Mediated Pathway: In colorectal carcinoma, this compound has been shown to induce apoptosis and cell cycle arrest through a pathway involving the generation of Reactive Oxygen Species (ROS).[1][2][10] This oxidative stress activates the tumor suppressor protein p53, a critical regulator of cell fate, which in turn initiates the apoptotic cascade.[1][3]
-
Activation of Caspase Cascades: Studies in lung cancer cells demonstrate that this compound treatment significantly elevates the expression of key executioner caspases, including CASP3, CASP7, CASP8, and CASP9.[3][11] This indicates the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[11]
Caption: Apoptosis induction via the ROS/p53 signaling pathway.
Modulation of Autophagy
This compound and its derivatives have been found to activate autophagy, a cellular recycling process, through the ROS/JNK pathway.[3] Autophagy can have a dual role in cancer; however, in this context, it appears to contribute to cell death rather than survival. The interplay between this compound-induced apoptosis and autophagy is a critical area for further investigation, as modulating autophagy could potentially enhance the compound's therapeutic efficacy.[12][13]
Inhibition of Cancer Cell Invasion and Metastasis
A significant barrier to cancer treatment is metastasis. This compound has demonstrated potent anti-metastatic effects in highly invasive and radio-resistant breast cancer cells.[4]
-
Suppression of STAT-3 Signaling: The mechanism involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway.[4] Phospho-STAT-3 levels are significantly decreased by this compound treatment.[4]
-
Downregulation of Metastasis-Associated Proteins: Inhibition of STAT-3 leads to the reduced expression of key proteins involved in invasion and stemness, including matrix metalloproteinase-9 (MMP-9), the cancer stem cell marker OCT3/4, and β-catenin.[4]
Preclinical Data Summary
The anticancer potential of this compound is supported by a growing body of in vitro evidence across a range of cancer cell lines.
| Cell Line | Cancer Type | Key Findings & Effects | Reference |
| A549 | Lung Cancer | Induced apoptosis via the extrinsic pathway; increased expression of CASP3, 7, 8, 9; prooxidative effects. | [3][11] |
| Colorectal Carcinoma Cells | Colorectal Cancer | Triggers G2/M arrest and mitochondrial apoptosis through the ROS-p53 pathway. | [1][3] |
| MDA-MB-231 | Breast Cancer | Dose-dependently reduced cell viability and invasion; suppressed STAT-3 signaling, reducing MMP-9 and OCT3/4 levels. | [4] |
| RT-R-MDA-MB-231 | Radio-resistant Breast Cancer | Effectively inhibited colony formation and invasion, overcoming radioresistance. | [4] |
| Leukemia Cells | Leukemia | Induced autophagy and apoptosis via the ROS/JNK pathway. | [3] |
Note on In Vivo Models: While in vitro data are compelling, researchers must exercise caution when designing and interpreting in vivo studies. The human Na+/K+-ATPase exhibits a significantly higher affinity for cardiac glycosides than its rodent counterpart, which can lead to an overestimation of therapeutic efficacy in standard human tumor xenograft models in mice.[14][15] Syngeneic mouse models or humanized mouse models may provide more translatable data.
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for key assays used to characterize the therapeutic potential of this compound.
Protocol: Cell Viability Assessment (CCK-8/MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effect of this compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 1000 nM). Replace the medium in each well with 100 µL of the this compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well. Incubate for 1-4 hours at 37°C. For MTT, an additional solubilization step with 100 µL of DMSO or solubilization buffer is required after removing the medium.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Western Blot for Key Signaling Proteins
Objective: To quantify changes in the expression and phosphorylation status of proteins in pathways affected by this compound (e.g., p53, p-STAT-3, Cleaved Caspase-3).
Methodology:
-
Cell Lysis: Treat cells cultured in 6-well plates with this compound at relevant concentrations (e.g., IC50) for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p53, anti-p-STAT-3, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Caption: Self-validating experimental workflow for this compound analysis.
Challenges and Future Perspectives
While this compound holds considerable promise, its translation to a clinical therapeutic requires addressing key challenges inherent to the cardiac glycoside class.
-
Narrow Therapeutic Index: The primary concern is cardiotoxicity, which creates a narrow window between therapeutic and toxic doses.[4]
-
Tumor Selectivity: Achieving a high degree of selectivity for cancer cells over healthy tissues is paramount. Encouragingly, some studies show that at nanomolar concentrations, cardiac glycosides can be nontoxic to normal cells while inducing death in cancer cells, suggesting a potential therapeutic window.[3][4][11]
-
Future Directions:
-
Combination Therapies: Exploring the synergistic effects of this compound with conventional chemotherapy or immunotherapy could enhance efficacy and allow for lower, safer doses.[15][16] Cardiac glycosides have been shown to induce immunogenic cell death, which could prime tumors for checkpoint inhibitor therapy.[11][15]
-
Medicinal Chemistry Efforts: The development of novel this compound derivatives or analogues could lead to compounds with an improved safety profile and enhanced tumor-targeting capabilities.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized treatment strategies.
-
Conclusion
This compound is a compelling natural product with well-defined mechanisms of action against critical cancer pathways. Its ability to inhibit the Na+/K+-ATPase pump initiates a cascade of events leading to apoptosis, cell cycle arrest, and the suppression of metastasis. While the challenge of its therapeutic index must be carefully managed, the compound's potent and pleiotropic anticancer activities establish it as a valuable lead structure for the development of next-generation oncology drugs. Rigorous preclinical evaluation, focusing on combination strategies and novel delivery systems, will be essential to unlocking its full therapeutic potential.
References
- Chen YY, et al. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics. 2019;19(15):e1900092.
- Takada Y, Kaneko K.
- Celik F.S, et al.
- Ko Y.S, et al. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Institutes of Health (NIH). 2018.
- Celik F.S, et al. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health (NIH). 2025.
- Takada Y, Kaneko K.
- Takada Y, et al. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. PubMed. 2009.
- Mijatovic T, et al. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides.
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Analysis of Cardiac Glycosides on Cancer Cell Lines. BenchChem.
- MedChemExpress. This compound | Anticancer Agent. MedChemExpress.
- Ko Y.S, et al. Chemical structure of oleandrin and this compound (A) and their effects...
- Al-Abdulla, H. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. PubMed Central.
- Menger L, et al. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. PMC - NIH.
- Ruixibiotech. This compound CAS No.12738-19-1. Ruixibiotech.
- BenchChem. In-Depth Technical Guide: Cardiac Glycosides. BenchChem.
- Mani J, et al. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. MDPI.
- D'Vaz N, et al. Quo vadis Cardiac Glycoside Research?. PMC - PubMed Central.
- Wang J, et al.
- Xuan Y, et al. Inhibition of autophagy enhances synergistic effects of Salidroside and anti-tumor agents against colorectal cancer. PMC - NIH. 2017.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 11. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of autophagy enhances synergistic effects of Salidroside and anti-tumor agents against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Odoroside A: A Technical Guide to Early-Stage Research
Introduction: Re-evaluating a Cardiac Glycoside for Oncology
Odoroside A, a cardiac glycoside extracted from Nerium oleander, is emerging as a compound of significant interest in oncology research.[1] Traditionally known for their application in cardiac conditions, cardiac glycosides are now being explored for their potential as anticancer agents.[2] This technical guide provides an in-depth exploration of the early-stage research into the biological effects of this compound, with a focus on its anticancer properties. We will delve into the methodologies for assessing its impact on cancer cells, elucidate its known mechanisms of action, and provide detailed protocols for key experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.
I. Core Biological Effects of this compound on Cancer Cells
Preliminary research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines, including colorectal, lung, breast, and leukemia.[3][4][5] The primary biological effects observed are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, leading to the inhibition of tumor cell proliferation.[1]
A. Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in cancer cells.[1][5] This programmed cell death is a critical mechanism for eliminating malignant cells. Studies have indicated that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, depending on the cancer cell type. For instance, in lung cancer cells, this compound treatment leads to the activation of the extrinsic apoptotic pathway, evidenced by the increased expression of key genes such as CASP3, CASP7, CASP8, FAS, and FADD.[3][6] In leukemia cells, the apoptotic cascade involves the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, release of cytochrome c, and activation of caspase-9 and caspase-3.[5]
B. Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1] This effect is often observed at the G2/M phase of the cell cycle, as demonstrated in colorectal carcinoma.[1] By arresting cells at this checkpoint, this compound prevents them from entering mitosis, thereby inhibiting tumor growth.
II. Mechanistic Insights: Key Signaling Pathways Modulated by this compound
The anticancer effects of this compound are underpinned by its ability to modulate several critical signaling pathways within cancer cells. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.
A. The ROS/p53 Signaling Pathway
A prominent mechanism of action for this compound is the induction of apoptosis and cell cycle arrest through the Reactive Oxygen Species (ROS)/p53 signaling pathway.[1][7] this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress, in turn, activates the tumor suppressor protein p53, a key regulator of cell fate. Activated p53 can then trigger apoptosis and cell cycle arrest, contributing to the demise of the cancer cells.
Caption: this compound induces the ROS/p53 pathway.
B. The ROS/JNK Signaling Pathway
In leukemia cells, this compound and its derivatives have been found to activate the ROS/JNK pathway to induce both apoptosis and autophagy.[5] Similar to the ROS/p53 pathway, this cascade begins with the generation of ROS. The elevated ROS levels then lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key signaling molecule involved in stress responses. Activated JNK can then trigger downstream events leading to both apoptotic and autophagic cell death.
Caption: this compound activates the ROS/JNK signaling cascade.
C. Suppression of the STAT3 Signaling Pathway
This compound has also been shown to exhibit anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] STAT3 is a transcription factor that is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound can reduce the phosphorylation of STAT3, thereby inhibiting its activity.[9] This leads to a downstream reduction in the expression of genes involved in cancer cell invasion, such as matrix metalloproteinase-9 (MMP-9), and a decrease in the levels of proteins associated with cancer stemness, like OCT3/4 and β-catenin.[8][10]
Caption: this compound inhibits the STAT3 signaling pathway.
III. Quantitative Analysis of this compound's Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| A549 | Lung Cancer | 183.5 nM (48h) | [11][12] |
| MDA-MB-231 | Breast Cancer | 183 nM | [12] |
| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | >500 nM | [13] |
| HL60 | Leukemia | Not specified | [5] |
| K562 | Leukemia | Not specified | [5] |
IV. Detailed Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological effects of this compound.
A. Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.[2][5][7][14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2][7][14][15] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][7][14][15]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][7][14][15]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank control.
Caption: Workflow for the CCK-8 cell viability assay.
B. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][16][17][18]
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
C. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[1][4][8][10][19][20][21]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently.[1][4][8][19][20] Fix the cells for at least 30 minutes on ice or overnight at -20°C.[1][8]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[10][20]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
D. Intracellular ROS Detection: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[9][22][23][24][25][26][27][28]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium or PBS. Add DCFH-DA solution (typically 10-25 µM) to the cells and incubate for 30 minutes at 37°C.[9][22][24][27]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~535 nm).[22][24][25][27]
E. Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and phosphorylated STAT3.[29][30][31][32][33][34][35]
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
V. Future Directions and Concluding Remarks
The early-stage research on this compound has revealed its significant potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as ROS/p53, ROS/JNK, and STAT3, provides a strong rationale for further investigation. Future studies should focus on in vivo efficacy and safety profiling in preclinical animal models. Additionally, a deeper understanding of the molecular targets of this compound, beyond its known interaction with Na+/K+-ATPase, will be crucial for its clinical translation. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic promise of this intriguing natural compound.
References
-
Mijatovic T, et al. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials. Invest New Drugs. 2013 Aug;31(4):1087-94. [Link]
-
Ayogu, J. I., & Ogbaji, M. I. (2020). Prospects and Therapeutic Applications of Cardiac Glycosides in Cancer Remediation. ACS omega, 5(32), 19893–19904. [Link]
-
Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies. Drug Discov Today. 2024 Oct;29(10):104129. [Link]
-
Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules. 2022 Jan 28;27(3):863. [Link]
-
Anticancer and Immunogenic Properties of Cardiac Glycosides. Molecules. 2019 Sep 18;24(18):3398. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Life (Basel). 2025 Mar 12;15(3):445. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Int J Mol Sci. 2018 Oct 26;19(11):3350. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Institutes of Health. [Link]
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic Clin Pharmacol Toxicol. 2022 Jan;130(1):56-69. [Link]
-
(PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. ResearchGate. [Link]
-
This compound CAS No.12738-19-1. Ruixibiotech. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. PubMed. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health. [Link]
-
ROS Assay Kit -Highly Sensitive DCFH-DA-. DOJINDO. [Link]
-
(PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
(PDF) Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. ResearchGate. [Link]
-
ROS Assay Kit Protocol. [Link]
-
lines ic50 values: Topics by Science.gov. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]
-
Cell Cycle Analysis. [Link]
-
Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. National Institutes of Health. [Link]
-
Detection of Post-translationally Modified p53 by Western Blotting. PubMed. [Link]
-
(A) Western blot for phosphorylated p53 at Ser15 and total p53 protein... ResearchGate. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. jove.com [jove.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 16. bosterbio.com [bosterbio.com]
- 17. static.igem.org [static.igem.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. doc.abcam.com [doc.abcam.com]
- 26. assaygenie.com [assaygenie.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 30. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 31. researchgate.net [researchgate.net]
- 32. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 34. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of Odoroside A in DMSO for Cell Culture Applications
Introduction
Odoroside A is a potent cardiac glycoside, a class of naturally occurring steroid-like compounds. Extracted from plants such as Nerium oleander, it has garnered significant interest in biomedical research for its pronounced anticancer activities.[1][2] Mechanistically, this compound, like other cardiac glycosides, is recognized as an inhibitor of the plasma membrane Na+/K+-ATPase pump.[3] This inhibition leads to downstream effects that can trigger apoptosis and cell cycle arrest in cancer cells, often through pathways involving reactive oxygen species (ROS) and p53 signaling.[1] In vitro studies have demonstrated its efficacy against various cancer cell lines at nanomolar concentrations.[3][4]
Given its hydrophobic nature, precise and consistent preparation of this compound for cell-based assays is paramount for generating reliable and reproducible experimental data. Dimethyl sulfoxide (DMSO) is the solvent of choice for solubilizing this compound due to its high dissolving power for nonpolar compounds.[5][6] This document provides a comprehensive, field-proven guide for researchers on the solubility, preparation, storage, and application of this compound solutions in DMSO for cell culture experiments.
Physicochemical Properties & Solubility Profile
Accurate preparation begins with a clear understanding of the compound's physical and chemical characteristics. This compound is a white to off-white solid. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₇ | [1][7] |
| Molecular Weight | 518.68 g/mol | [1] |
| CAS Number | 12738-19-1 | [1][7] |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (192.80 mM) | [1] |
| Solubility (Other) | Soluble in Ethanol, Methanol, Acetone. Sparingly soluble in water. | [8] |
The high solubility of this compound in DMSO allows for the preparation of highly concentrated stock solutions, which can then be diluted to low nanomolar working concentrations for cell treatment.[3][4] It is crucial to use anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility and stability of the compound.[1][9]
Protocol: Preparation of a 10 mM Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent serial dilutions.
Rationale: Creating a high-concentration stock solution minimizes the volume of solvent (DMSO) added to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[10][11] Aliquoting the stock solution prevents repeated freeze-thaw cycles, which can degrade the compound over time.[1][12]
Materials:
-
This compound powder (CAS: 12738-19-1)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) (ACS Reagent Grade or higher)[5]
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (recommended)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Pre-Assay Calculations:
-
Objective: Prepare 1 mL of a 10 mM this compound stock solution.
-
Molecular Weight (MW): 518.68 g/mol
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 518.68 g/mol x (1000 mg / 1 g)
-
Mass (mg) = 5.19 mg
-
-
-
Weighing the Compound:
-
In a chemical fume hood, place a sterile amber vial or microcentrifuge tube on the tared analytical balance.
-
Carefully weigh 5.19 mg of this compound powder and transfer it directly into the tared container. Note: this compound is a potent cardiac glycoside and should be handled with care.
-
-
Dissolution:
-
Using a calibrated pipette, add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Securely cap the vial and vortex vigorously for 1-2 minutes. The solution should become clear.
-
If complete dissolution is not achieved, sonicate the vial in an ultrasonic water bath for 5-10 minute intervals.[1] This uses high-frequency sound waves to break up solute particles and accelerate solubilization. Avoid overheating the sample.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, dispense the solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C .[1] For short-term storage (up to 1 month), -20°C is acceptable.[1]
-
Protocol: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Rationale: The final concentration of DMSO in the cell culture medium must be kept to a minimum, typically ≤ 0.5% (v/v) , and ideally below 0.1%, to avoid off-target effects on cell viability, proliferation, and gene expression.[11][13] A vehicle control, containing the same final concentration of DMSO as the experimental wells, is essential to differentiate the effects of the compound from those of the solvent.[8]
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilutions (Example): It is often impractical to dilute a 10 mM stock directly to a nanomolar concentration. Creating an intermediate dilution in sterile culture medium or PBS is recommended.
-
Example: To make a 10 µM intermediate solution from a 10 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of sterile cell culture medium into a fresh sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution.
-
Vortex gently to mix.
-
-
-
Final Working Solution Preparation (Example):
-
Objective: Prepare 2 mL of medium with a final this compound concentration of 50 nM .
-
Starting Solution: 10 µM intermediate stock.
-
Calculation (V₁C₁ = V₂C₂):
-
V₁ = (V₂ x C₂) / C₁
-
V₁ = (2000 µL x 50 nM) / 10,000 nM
-
V₁ = 10 µL
-
-
Procedure: Add 10 µL of the 10 µM intermediate stock to 1990 µL of cell culture medium. Mix gently by pipetting. This solution is now ready to be added to cells.
-
-
Vehicle Control: Prepare a vehicle control by adding the equivalent volume of DMSO to the same volume of culture medium. In the example above, the final DMSO concentration is 0.001% from the intermediate stock plus the DMSO from the initial stock dilution, resulting in a final concentration well below the 0.1% threshold. The vehicle control should match this.
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to the final working solution for cell treatment.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 3. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantifying Odoroside A-Induced Apoptosis using Annexin V/PI Staining by Flow Cytometry
Introduction
Odoroside A is a cardiac glycoside extracted from Nerium oleander that has garnered significant interest for its potent anti-cancer properties.[1][2] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][4][5] Inhibition of this pump leads to a cascade of intracellular events that can culminate in programmed cell death, or apoptosis.[6][7][8] Understanding and quantifying the apoptotic response to novel therapeutic compounds like this compound is a cornerstone of preclinical drug development.
This application note provides a comprehensive guide for researchers to measure this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry. This method is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cell populations, offering robust and quantitative data.
Scientific Principle of the Assay
The Annexin V/PI assay is based on two key events in the apoptotic process: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Annexin V Staining (Early Apoptosis): In healthy viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[9][10] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, acting as an "eat-me" signal for phagocytes.[11][12] Annexin V, a 36 kDa protein, has a high, calcium-dependent affinity for PS.[11] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), it can be used to specifically label early apoptotic cells.[11]
-
Propidium Iodide (PI) Staining (Late Apoptosis/Necrosis): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in the later stages of apoptosis or in necrosis, the cell membrane becomes compromised and permeable. PI can then enter the cell, bind to DNA, and fluoresce strongly, indicating a loss of membrane integrity.[11]
By using these two stains simultaneously, we can distinguish four cell populations via flow cytometry:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Mechanism of this compound-Induced Apoptosis
This compound, like other cardiac glycosides, initiates apoptosis primarily by inhibiting the α-subunit of the Na+/K+-ATPase.[3][4] This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium (Na+) and subsequently, a rise in intracellular calcium (Ca2+) via the Na+/Ca2+ exchanger.[6][7] This calcium overload can trigger multiple downstream apoptotic pathways:
-
Mitochondrial (Intrinsic) Pathway: Elevated Ca2+ can induce mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9 and effector caspase-3/7.[7][13]
-
Extrinsic Pathway: Some studies show cardiac glycosides can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8.[13][14]
-
ROS/JNK Pathway: this compound has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway.[1][15]
This complex signaling cascade culminates in the activation of effector caspases, which execute the hallmark features of apoptosis, including PS externalization.
Caption: this compound apoptotic signaling pathway.
Experimental Workflow
A typical experiment involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis on a flow cytometer. Proper controls are critical for accurate interpretation.
Caption: Experimental workflow for Annexin V/PI assay.
Detailed Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials and Reagents
-
Cell line of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate for the predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Crucial Step: Apoptotic cells can detach. Therefore, collect both the floating cells from the supernatant and the adherent cells.
-
Aspirate the culture medium from each well into a labeled conical tube.
-
Wash the adherent cells gently with PBS and add this wash to the respective conical tube.
-
Trypsinize the remaining adherent cells. Once detached, neutralize the trypsin with complete medium and add these cells to the same conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[16]
-
-
Staining:
-
Discard the supernatant and gently wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[17] The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[11] Do not wash the cells after staining.
-
Keep samples on ice and protected from light until analysis. Analyze within one hour for best results.
-
-
Flow Cytometry and Controls:
-
Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Essential Controls: Prepare the following controls to set up compensation and gates correctly:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI (e.g., by heat-shocking or permeabilizing cells)
-
-
Acquire a sufficient number of events (typically 10,000-20,000) for each sample.
-
Data Analysis and Interpretation
Data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Use the single-stain controls to set the quadrants correctly.
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)
Example Data Presentation
The table below illustrates typical results from an experiment treating a cancer cell line with this compound for 48 hours.
| Treatment | Viable Cells (Q3) % | Early Apoptotic (Q4) % | Late Apoptotic (Q2) % | Total Apoptotic (Q2+Q4) % |
| Untreated Control | 94.5 | 2.1 | 1.5 | 3.6 |
| Vehicle (DMSO) | 93.8 | 2.5 | 1.8 | 4.3 |
| This compound (50 nM) | 65.2 | 18.5 | 12.3 | 30.8 |
| This compound (100 nM) | 38.1 | 25.4 | 31.6 | 57.0 |
Conclusion
The Annexin V/PI staining method is a powerful and reliable technique for the quantitative assessment of apoptosis induced by compounds such as this compound.[11] By carefully following this protocol and including the necessary controls, researchers can obtain high-quality, reproducible data essential for characterizing the cytotoxic mechanism of action of novel drug candidates in the field of oncology and beyond.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Shanmugam, G. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. J. Vis. Exp. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Medina, C. B., et al. (2020). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. PNAS. Retrieved from [Link]
-
Naito, M., et al. (1997). Phosphatidylserine Externalization Is a Downstream Event of Interleukin-1β–Converting Enzyme Family Protease Activation During Apoptosis. Blood. Retrieved from [Link]
-
Zhang, J., et al. (1999). Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Wang, X., & Wu, Y.-C. (2020). How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells. Frontiers in Immunology. Retrieved from [Link]
-
Takada, Y., et al. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical Pharmacology. Retrieved from [Link]
-
Singhal, S., et al. (2021). Repurposing of approved cardiovascular drugs. ResearchGate. Retrieved from [Link]
-
Ayub, A., et al. (2021). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Cancers (Basel). Retrieved from [Link]
-
Takada, Y., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling. Retrieved from [Link]
-
McConkey, D. J., et al. (2000). Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells. Cancer Research. Retrieved from [Link]
-
Chen, B., et al. (2016). Cardiac glycosides inhibit proliferation and induce apoptosis of human hematological malignant cells. International Journal of Clinical and Experimental Pathology. Retrieved from [Link]
-
Perne, A., et al. (2009). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLoS ONE. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Al-Otaibi, B., et al. (2025). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects.... Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Ko, H., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Molecules. Retrieved from [Link]
-
Wang, L., et al. (2020). Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway. Oncology Letters. Retrieved from [Link]
-
Zhu, Y., et al. (2010). Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway. Journal of Pharmacological Sciences. Retrieved from [Link]
-
Brusselmans, K., et al. (2005). Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. The Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. ashpublications.org [ashpublications.org]
- 10. Phosphatidylserine Externalization in Apoptosis [novusbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 13. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Cell Cycle Analysis of Odoroside A-Treated Cells Using Flow Cytometry
Introduction
Odoroside A is a cardiac glycoside extracted from Nerium oleander that has demonstrated significant anticancer properties.[1][2] Like other cardiac glycosides, it can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest in oncological research and drug development.[3][4] A critical step in evaluating the efficacy of potential anticancer agents is to understand their impact on cell proliferation and survival. Cell cycle analysis by flow cytometry is a powerful and quantitative technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a cancer cell line using propidium iodide (PI) staining and flow cytometry. We will explain the core principles of the assay, provide a step-by-step methodology, and offer guidance on data interpretation, including the identification of apoptosis.
Principle of the Method
Flow cytometry measures the fluorescence intensity of individual cells within a population.[7] For cell cycle analysis, the DNA of the cells is stoichiometrically stained with a fluorescent dye, most commonly Propidium Iodide (PI).[8][9] PI is a fluorescent intercalating agent that binds to double-stranded DNA.[10] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[8] This principle allows for the discrimination of cell cycle phases:
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively synthesizing DNA, and thus have a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid DNA content (4N) before dividing.
When the fluorescence of a large population of stained cells is measured, a DNA content frequency histogram can be generated. This histogram displays distinct peaks for the G0/G1 and G2/M populations, with the S phase population distributed between them.[7] Furthermore, apoptotic cells, which are characterized by DNA fragmentation, will have a reduced DNA content (<2N) and appear as a "sub-G1" peak on the histogram.[11][12]
To ensure that PI specifically stains DNA, cells must first be fixed to permeabilize their membranes and then treated with RNase A to degrade any double-stranded RNA, which PI can also bind to.[9][10][13]
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress or similar)[3]
-
Dimethyl sulfoxide (DMSO, vehicle for this compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
PI Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Flow cytometry tubes (12 x 75 mm)
-
Benchtop centrifuge
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX)
-
Flow cytometry analysis software (e.g., FlowJo™, FCS Express)[14]
Experimental Protocol
This protocol is a comprehensive workflow designed to ensure reproducible and accurate results.
Workflow Overview
Caption: Experimental workflow for cell cycle analysis.
Step-by-Step Methodology
1. Cell Seeding and Treatment a. Seed your chosen cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Incubate the cells for 24 hours to allow for attachment and recovery. c. Prepare serial dilutions of this compound in complete culture medium. A dose-response experiment is recommended (e.g., 0 nM, 50 nM, 100 nM, 200 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. d. Replace the medium in the wells with the this compound-containing medium or control medium. e. Incubate for the desired treatment period (e.g., 24 or 48 hours).
2. Cell Harvesting a. Aspirate the medium from the wells. b. Wash the cells once with 1 mL of PBS. c. Add 200-300 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach. d. Neutralize the trypsin with 1 mL of complete medium. e. Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[15] f. Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. g. Count the cells. Aliquot approximately 1 x 10⁶ cells per flow cytometry tube. h. Centrifuge the aliquots at 300 x g for 5 minutes and discard the supernatant.
3. Cell Fixation Rationale: Fixation with cold ethanol dehydrates and permeabilizes the cells, allowing PI to enter and stain the nuclear DNA.[8][16] The dropwise addition while vortexing is critical to prevent cell clumping.[9][17] a. Gently resuspend the cell pellet in the residual PBS (~50 µL). b. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol drop-by-drop to the cell suspension. c. Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.[9][15]
4. Propidium Iodide Staining Rationale: RNase A is essential for degrading RNA, ensuring that the PI signal is specific to DNA content.[8][9][18] Incubation in the dark prevents photobleaching of the fluorochrome. a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Fixed cells are more buoyant.[17] b. Carefully aspirate the ethanol supernatant. c. Wash the cells once by resuspending the pellet in 1 mL of PBS and centrifuging again. Aspirate the supernatant. d. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution. e. Incubate at room temperature for 15-30 minutes, protected from light.[15] f. (Optional) Filter the sample through a 40 µm cell strainer to remove any remaining clumps before analysis.
5. Flow Cytometry Acquisition and Analysis a. Set up the flow cytometer to detect PI fluorescence, typically using a 488 nm excitation laser and detecting emission in the FL2 or FL3 channel (~617 nm).[10][19] b. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. c. To exclude cell doublets and aggregates, which can be mistaken for G2/M cells, use a pulse-width vs. pulse-area dot plot for the PI signal. Gate on the single-cell population.[20] d. Acquire at least 10,000-20,000 single-cell events for each sample. e. Analyze the resulting DNA content histogram using a cell cycle modeling algorithm (e.g., Dean-Jett-Fox model) in your analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[14]
Results and Interpretation
The primary output is a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.
-
Control (Untreated) Cells: Should show a prominent G1 peak, a smaller G2/M peak, and a distribution of S-phase cells in between.
-
This compound-Treated Cells: Changes in the histogram indicate an effect on the cell cycle. For example, an accumulation of cells in the G2/M peak suggests a G2/M phase arrest. An increase in the sub-G1 population is indicative of apoptosis.[3][11]
Example Data Presentation
The quantitative data should be summarized in a table for clear comparison across different treatment conditions.
| This compound (nM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 2.1 ± 0.4 | 55.3 ± 2.1 | 28.5 ± 1.5 | 14.1 ± 1.2 |
| 50 | 5.8 ± 0.9 | 48.7 ± 2.5 | 20.1 ± 1.8 | 25.4 ± 2.0 |
| 100 | 12.4 ± 1.5 | 35.2 ± 3.0 | 15.5 ± 2.1 | 36.9 ± 3.5 |
| 200 | 25.6 ± 2.8 | 20.1 ± 2.7 | 10.3 ± 1.9 | 44.0 ± 4.1 |
| Data are presented as mean ± SD from three independent experiments. |
This hypothetical data suggests that this compound induces a dose-dependent increase in the G2/M population and a concurrent increase in the sub-G1 apoptotic population, indicating it may cause G2/M arrest leading to cell death.
Mechanism of Action Visualization
This compound has been reported to induce G2/M arrest and apoptosis through the ROS-p53 signaling pathway.[3] The diagram below illustrates a generalized pathway for drug-induced cell cycle arrest.
Caption: Potential mechanism of this compound-induced G2/M arrest.
Conclusion
Flow cytometry analysis using propidium iodide staining is a robust and highly informative method for elucidating the effects of novel compounds like this compound on cell cycle progression. The protocol detailed herein provides a reliable framework for researchers to quantify drug-induced cell cycle arrest and apoptosis, offering crucial insights into the compound's mechanism of action and its potential as an anticancer therapeutic.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Chen, Y. Y., et al. (2019). Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics, 19(15), e1900092.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
Ko, Y. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. URL: [Link]
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Advanced Cytometry & Sorting Facility. (2021). Cell Cycle Guidelines.
-
PubMed. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Library of Medicine. URL: [Link]
- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Facility.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
-
Sazer, S., & Ricco, N. (1996). Cell cycle analysis by flow cytometry: principles and applications. Médecine/sciences, 12(10), 1103-1111. URL: [Link]
-
Beckman Coulter. (n.d.). Cell Cycle Flow Cytometry Assay Principle. Retrieved from [Link]
- Flow Cytometry Facility. (n.d.). Cell Cycle Determination Using DAPI – Alcohol Fixation Method.
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
Salud Integral. (2019). “Oleandrin and its derivative this compound, both cardiac glycosides, exhibit anticancer effects by inhibiting invasion via suppressing the STAT-3 signaling pathway”. Retrieved from [Link]
- ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects....
-
ResearchGate. (2018). (PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Retrieved from [Link]
-
Immunostep Biotech. (n.d.). PI/RNASE Solution. Retrieved from [Link]
- BD Biosciences. (n.d.). PI/RNase Staining Buffer.
- University College London. (n.d.). SubG1 Analysis Using Propidium Iodide.
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. URL: [Link]
-
Bitesize Bio. (n.d.). The Proper Way To Use The Sub-G1 Assay. Retrieved from [Link]
-
Protocol Online. (2013). Cell cycle analysis for SubG1 fraction - Flow Cytometry. Retrieved from [Link]
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
Mocan, A., et al. (2021). Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms. International Journal of Molecular Sciences, 22(16), 8847. URL: [Link]
-
Hu, X., et al. (2010). Salidroside induces cell-cycle arrest and apoptosis in human breast cancer cells. Biochemical and Biophysical Research Communications, 398(1), 62-67. URL: [Link]
-
Liu, J. J., et al. (2011). Oridonin: An active diterpenoid targeting cell cycle arrest, apoptotic and autophagic pathways for cancer therapeutics. International Journal of Biochemistry & Cell Biology, 43(5), 701-704. URL: [Link]
Sources
- 1. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
- 7. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bitesizebio.com [bitesizebio.com]
- 13. PI/RNASE Solution | Immunostep Biotech [immunostep.com]
- 14. mdanderson.org [mdanderson.org]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Propidium Iodide (PI)/RNase Staining Solution | Cell Signaling Technology [cellsignal.com]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A Researcher's Guide to Western Blot Analysis of Apoptosis Markers Following Odoroside A Treatment
Introduction: Unraveling the Pro-Apoptotic Potential of Odoroside A
This compound, a cardiac glycoside extracted from Nerium oleander, has emerged as a compound of significant interest in oncology research due to its potent anti-cancer properties.[1] Accumulating evidence demonstrates its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, across various cancer cell lines, including leukemia, colorectal, and lung cancer.[1][2][3] The therapeutic potential of this compound is linked to its capacity to modulate key signaling pathways that regulate apoptosis. Mechanistic studies have revealed that this compound can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of signaling cascades such as the ROS/p53 and ROS/JNK pathways.[1][3] Furthermore, in certain cancer types like non-small cell lung cancer, this compound has been shown to specifically activate the extrinsic apoptotic pathway.[2]
A common convergence point for these pathways is the activation of a cascade of cysteine proteases known as caspases. This activation leads to the cleavage of specific cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Key events include the activation of initiator caspases (e.g., Caspase-8, Caspase-9), the subsequent activation of executioner caspases (e.g., Caspase-3), the cleavage of crucial cellular proteins like Poly (ADP-ribose) polymerase-1 (PARP-1), and shifts in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[3]
Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying this compound-induced apoptosis. It allows for the sensitive and specific detection of changes in the expression levels and cleavage status of these key apoptotic regulatory proteins. This application note provides a comprehensive, in-depth guide for researchers to effectively utilize Western blot analysis to characterize the apoptotic response of cancer cells to this compound treatment. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.
The Molecular Crossroads: this compound-Induced Apoptotic Signaling
This compound's induction of apoptosis is a multi-faceted process that can be initiated through several mechanisms, often culminating in the activation of executioner caspases. Understanding this signaling network is critical for selecting the appropriate markers for Western blot analysis and for accurately interpreting the results.
Two prominent pathways have been identified:
-
Mitochondrial (Intrinsic) Pathway: Often triggered by intracellular stress, such as the ROS generation induced by this compound, this pathway is regulated by the Bcl-2 family of proteins.[3] this compound has been shown to decrease the levels of the anti-apoptotic protein Bcl-2.[3] This shifts the balance, allowing pro-apoptotic proteins like Bax to permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytosol, which then complexes with Apaf-1 to activate the initiator caspase, Caspase-9.[3]
-
Death Receptor (Extrinsic) Pathway: In some cellular contexts, such as A549 lung cancer cells, this compound has been found to upregulate components of the extrinsic pathway, including the FAS receptor and the FAS-associated death domain (FADD).[2] This leads to the recruitment and activation of the initiator caspase, Caspase-8.[2]
Both pathways converge on the activation of executioner caspases, primarily Caspase-3 . Activated Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including PARP-1 , a protein involved in DNA repair. The cleavage of PARP-1 is a hallmark of apoptosis.
The following diagram illustrates the key signaling events in this compound-induced apoptosis that can be monitored by Western blot.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and interpretable data. The following workflow provides a roadmap for a typical Western blot analysis of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Part 1: Cell Culture and this compound Treatment
-
Causality: The choice of cell line, seeding density, and treatment conditions (concentration and duration) are critical variables that will directly impact the observed apoptotic response. It is essential to first determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. For example, the IC50 for A549 lung cancer cells was determined to be 183.5 nM after 48 hours of treatment.[2] Treatment with concentrations around the IC50 value is a common starting point for apoptosis assays.
-
Cell Culture: Culture your chosen cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours). A 48-hour time point has been shown to be effective for observing apoptosis in A549 cells treated with this compound.[2]
Part 2: Protein Extraction and Quantification
-
Causality: Efficient lysis and the inclusion of protease and phosphatase inhibitors are non-negotiable for preserving the integrity of your target proteins. Apoptosis involves a cascade of proteolytic events, and failure to inhibit endogenous proteases will lead to artifactual degradation and unreliable results.
-
Cell Lysis:
-
Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions. This step is crucial for ensuring equal protein loading in the subsequent steps.
-
Part 3: SDS-PAGE and Western Blotting
-
Causality: The percentage of the polyacrylamide gel is chosen to achieve optimal resolution of your proteins of interest. For detecting both the full-length and cleaved forms of proteins like PARP (116 kDa and 89 kDa) and Caspase-3 (35 kDa and 17/19 kDa), a 10-12% gel is often a good compromise. The transfer conditions must be optimized to ensure efficient transfer of proteins of all sizes to the membrane.
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane into a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane has been activated with methanol if using PVDF.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Blocking is essential to prevent non-specific binding of the antibodies.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Recommended Primary Antibodies for this compound Analysis:
-
Cleaved Caspase-3 (Asp175)
-
Cleaved PARP (Asp214)
-
Bcl-2
-
Bax
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Analysis and Interpretation
| Apoptosis Marker | Expected Change with this compound | Interpretation |
| Cleaved Caspase-3 | Increase in the 17/19 kDa bands | Indicates the activation of the executioner caspase, a central event in apoptosis.[2] |
| Cleaved PARP-1 | Increase in the 89 kDa band | Confirms Caspase-3 activity and is a hallmark of apoptotic cell death. |
| Bcl-2 | Decrease in the ~26 kDa band | Suggests a shift towards a pro-apoptotic state and potential involvement of the intrinsic pathway.[3] |
| Bax | Increase in the ~21 kDa band | Complements the decrease in Bcl-2, indicating a pro-apoptotic shift. |
| Bax:Bcl-2 Ratio | Increase | A higher Bax to Bcl-2 ratio is a strong indicator of commitment to the intrinsic apoptotic pathway. |
| β-Actin / GAPDH | No significant change | Confirms equal protein loading across all lanes, ensuring the validity of the observed changes in target proteins. |
Quantitative Analysis: For a more robust analysis, perform densitometry on the Western blot bands using software like ImageJ. Normalize the band intensity of your target protein to the intensity of the corresponding loading control band. This will allow for a quantitative comparison of protein expression levels between different treatment groups.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No or Weak Signal | Insufficient protein loading. | Load a higher amount of protein (30-50 µg), especially for low-abundance or cleaved targets. |
| Inactive primary or secondary antibody. | Use a new aliquot of antibody and ensure it has been stored correctly. Check the antibody datasheet for recommended concentrations. | |
| Sub-optimal transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Perform a titration to determine the optimal antibody concentration. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Check the antibody datasheet for validation in your application. |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
Conclusion
Western blot analysis is a powerful and essential tool for dissecting the molecular mechanisms by which this compound induces apoptosis in cancer cells. By carefully selecting key apoptosis markers such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family, researchers can gain valuable insights into the specific signaling pathways activated by this promising anti-cancer agent. The detailed protocols and interpretative guidance provided in this application note are designed to empower researchers to generate high-quality, reproducible data, thereby advancing our understanding of this compound's therapeutic potential.
References
-
Chen, Y. Y., et al. (2019). Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics, 19(15), e1900092. [Link]
-
Celik, F. S., et al. (2023). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Pharmaceuticals, 16(3), 449. [Link]
-
Li, J., et al. (2021). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 129(5), 376-388. [Link]
-
Ko, H., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Molecules, 23(11), 2773. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing and Characterizing an Odoroside A-Resistant Cancer Cell Line
Abstract
Odoroside A, a cardiac glycoside extracted from Nerium oleander, has demonstrated significant anticancer activity by inhibiting the Na+/K+-ATPase pump, leading to apoptosis and cell cycle arrest.[1][2] The emergence of drug resistance, however, remains a critical obstacle in cancer therapy. This document provides a comprehensive guide for researchers to establish, validate, and characterize an this compound-resistant cancer cell line. The protocols herein are designed to be robust and self-validating, employing a systematic dose-escalation strategy followed by rigorous functional and molecular characterization. This model system is invaluable for investigating the molecular mechanisms of resistance to cardiac glycosides and for the preclinical evaluation of novel therapeutic strategies to overcome such resistance.
Introduction: The Challenge of this compound Resistance
This compound is a potent cardiac glycoside that exerts its cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane ion transporter essential for maintaining cellular ion homeostasis.[3][4] This inhibition leads to a cascade of downstream events, including increased intracellular calcium, generation of reactive oxygen species (ROS), and modulation of signaling pathways like STAT-3 and p53, ultimately culminating in cancer cell death.[1][5]
While promising, the clinical efficacy of agents like this compound can be hampered by the development of acquired drug resistance. Understanding the mechanisms by which cancer cells adapt to and survive in the presence of this compound is paramount for developing more effective and durable cancer therapies.[6] The establishment of a stable, drug-resistant cell line in vitro is a foundational tool for this area of research.[7] It provides a controlled, reproducible system to dissect the complex molecular adaptations that drive the resistant phenotype.
This guide details the continuous exposure and dose-escalation method, a field-proven approach that mimics the selective pressures a tumor might face during prolonged therapy, allowing for the selection and expansion of resistant cell populations.[8][9]
Pre-Experimental Phase: Foundational Work
Cell Line Selection and Baseline Culture
The choice of the parental cell line is critical. It is advisable to select a cancer cell line that is:
-
Well-characterized and easy to culture.
-
Demonstrates initial sensitivity to this compound.
-
Relevant to the cancer type of interest.
For this guide, we will use a hypothetical human colorectal cancer cell line (e.g., HCT116) as an example. All cells, both parental (wild-type) and developing resistant lines, should be maintained in their recommended complete culture medium at 37°C in a humidified atmosphere of 5% CO₂. It is crucial to maintain a parallel culture of the parental cell line under identical conditions but without the drug, which will serve as the control for all subsequent characterization experiments.
Initial Drug Sensitivity Assessment
Before initiating the resistance development protocol, the baseline sensitivity of the parental cell line to this compound must be determined. This is quantified as the half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%.[8]
Protocol 1: Determination of Baseline IC50 via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Materials:
-
Parental cancer cells (e.g., HCT116)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12][13]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed the parental cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere for 24 hours.[11][12]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations should span a wide range (e.g., from 1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug dose). Use at least triplicate wells for each condition.[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10][12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Generation of the this compound-Resistant Cell Line
This protocol employs a continuous, stepwise dose-escalation approach to gradually select for a resistant cell population.[9][14] This method is time-intensive, often taking several months, but allows for the development of stable resistance mechanisms.[15]
Protocol 2: Dose-Escalation for Resistance Induction
Causality: The rationale for a gradual increase in drug concentration is to allow the cell population to adapt. A sudden high-dose treatment would kill most cells, selecting only for rare, pre-existing highly resistant clones.[16] The gradual method allows for the accumulation of genetic or epigenetic changes that confer increasing levels of resistance, more closely mimicking clinical scenarios.
Procedure:
-
Initial Treatment: Begin by culturing the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC10 or IC20, as determined from the baseline sensitivity assay.[14]
-
Maintenance and Observation: Maintain the cells in this drug concentration, changing the medium every 2-3 days. Initially, a significant amount of cell death and reduced proliferation rate is expected.
-
Subculture: When the cells reach 70-80% confluency and exhibit a stable growth rate (resembling the parental line), subculture them into a new flask with fresh medium containing the same drug concentration. This may take several passages.[9]
-
Dose Escalation: Once the cells are growing robustly, increase the this compound concentration by a factor of 1.5 to 2.0.[14]
-
Iterative Process: Repeat steps 2-4 for each incremental dose increase. The cell population may again show signs of stress after each dose escalation. Only increase the dose once the cells have fully recovered and are proliferating steadily.
-
Cryopreservation: It is critically important to cryopreserve vials of cells at each stable concentration stage.[8][9] This provides backups in case of contamination or cell death at a higher concentration.
-
Endpoint: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. The resulting cell line is now considered the this compound-resistant line (e.g., HCT116-OdoR).
-
Stabilization: Before characterization, culture the resistant cell line in the highest tolerated drug concentration for at least 2-3 passages to ensure the resistance phenotype is stable. For characterization experiments, the cells can be grown in drug-free medium for one passage to eliminate acute drug effects, though stability should be periodically checked by returning them to the selective medium.
Workflow for Generating a Resistant Cell Line
Caption: Workflow for establishing an this compound-resistant cell line.
Validation and Characterization of the Resistant Phenotype
Once established, the resistant cell line must be rigorously characterized to confirm its phenotype and investigate the underlying mechanisms.
Functional Validation: Quantifying Resistance
The degree of resistance is determined by comparing the IC50 of the resistant line (HCT116-OdoR) to that of the parental line (HCT116). The Resistance Index (RI) is a quantitative measure of this change.
-
Determine IC50 of Resistant Line: Perform the MTT assay (Protocol 1) on the HCT116-OdoR cells and the parental HCT116 cells in parallel.
-
Calculate Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Parental Line)
A successfully established resistant cell line should have an RI significantly greater than 1, typically in the range of 5 to over 100.[17][18]
Table 1: Example IC50 and Resistance Index Data
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| HCT116 (Parental) | 50 ± 4.5 | 1.0 |
| HCT116-OdoR | 750 ± 62.1 | 15.0 |
| Note: These are example values. Actual results will vary. |
Apoptosis Assay
Since this compound induces apoptosis, a key feature of a resistant line may be its ability to evade this process.[1] This can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[19]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane.[20] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells.[19] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Parental and resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).[21]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed both parental (HCT116) and resistant (HCT116-OdoR) cells in 6-well plates. Once attached, treat them with this compound at a concentration close to the parental IC50 (e.g., 50 nM) for 24-48 hours. Include an untreated control for both cell lines.
-
Cell Harvesting: Collect all cells, including floating cells in the medium (which may be apoptotic) and adherent cells (detached using trypsin). Centrifuge and wash the cell pellet with cold PBS.[22]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Outcome: The percentage of apoptotic cells (early + late) upon this compound treatment should be significantly lower in the HCT116-OdoR cell line compared to the parental HCT116 line.
Molecular Characterization
Investigating changes in gene and protein expression can provide direct insight into the resistance mechanisms.
A. Gene Expression Analysis by RT-qPCR
Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of genes potentially involved in resistance.
Potential Target Genes:
-
Na+/K+-ATPase Subunits (e.g., ATP1A1): Overexpression of the drug target can sometimes confer resistance.
-
ABC Transporters (e.g., ABCB1/MDR1): These are efflux pumps that can actively remove drugs from the cell, a common mechanism of multidrug resistance.[17]
-
Anti-apoptotic Genes (e.g., BCL2): Upregulation can help cells evade apoptosis.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Culture parental and resistant cells (with and without this compound treatment) and extract total RNA using a standard kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[23]
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green or probe-based), cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[24]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.
B. Protein Expression Analysis by Western Blot
Western blotting is essential to confirm that changes in mRNA levels translate to changes in protein expression.[25]
Protocol 5: Western Blotting
-
Protein Extraction: Prepare total protein lysates from parental and resistant cells.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by size using SDS-polyacrylamide gel electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ATP1A1, anti-MDR1, anti-BCL2).[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[28]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.
Potential Mechanisms of Resistance to this compound
The characterization data should help elucidate the resistance mechanism. Based on the action of cardiac glycosides, several possibilities exist:
-
Target Alteration: Mutations in the ATP1A1 gene that reduce the binding affinity of this compound to the Na+/K+-ATPase pump.
-
Target Overexpression: Increased expression of the Na+/K+-ATPase pump, requiring higher drug concentrations for inhibition.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1) that pump this compound out of the cell.[17]
-
Activation of Pro-Survival Pathways: Alterations in downstream signaling pathways, such as increased activation of anti-apoptotic proteins (Bcl-2 family) or pathways like PI3K/Akt that promote cell survival.[29][30]
-
Enhanced DNA Damage Repair: Some cardiac glycosides have been shown to affect the DNA damage response (DDR) pathway; resistant cells may have enhanced repair capabilities.[31]
Signaling Pathway of this compound Action and Resistance
Caption: this compound mechanism and potential routes of resistance.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [URL: https://www.bio-techne.com/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website. [URL: https://www.roche-applied-science.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from Creative Bioarray website. [URL: https://www.creative-bioarray.com/protocol/establishment-of-drug-resistant-cell-lines-protocol.htm]
- Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from Procell website. [URL: https://procell.com/drug-resistant-cell-lines]
- Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Mala, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5535359/]
- protocols.io. (2023). MTT (Assay protocol). [URL: https://www.protocols.io/view/mtt-assay-protocol-750h11131v7e/v1]
- MedchemExpress. (n.d.). This compound | Anticancer Agent. Retrieved from MedchemExpress website. [URL: https://www.medchemexpress.com/odoroside-a.html]
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from Thermo Fisher Scientific website. [URL: https://www.thermofisher.
- Perán, M., et al. (2012). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-protocol-used-to-develop-drug-chemoresistant-cell-lines_fig1_233966952]
- Invitrogen. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia website. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/233/2016/03/AnnexinVprotocol.pdf]
- Abcam. (n.d.). Western blot protocol. Retrieved from Abcam website. [URL: https://www.abcam.com/protocols/western-blot-protocol]
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-protocol-guide/annexin-v-pi-staining-guide]
- Kim, H. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222744/]
- Thermo Fisher Scientific. (n.d.). Western Blot Protocols and Recipes. Retrieved from Thermo Fisher Scientific website. [URL: https://www.thermofisher.com/es/es/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/western-blot-protocols-recipes.html]
- Li, R., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828753/]
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from Boster Bio website. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-principle-and-protocol-guide]
- Kanzawa, F., et al. (2009). Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines. Anticancer Research. [URL: https://ar.iiarjournals.org/content/29/1/237.long]
- Proteintech Group. (n.d.). Western Blot Protocol. Retrieved from Proteintech website. [URL: https://www.ptglab.com/support/western-blot-protocol/]
- PubMed. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30373180/]
- Okazaki, R., et al. (2018). Establishment of PTX-resistant cancer cell lines. Bio-protocol. [URL: https://bio-protocol.org/exchange/protocoldetail?id=10100223&version=1]
- ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? [URL: https://www.researchgate.
- Malik, K., & Zulfiqar, I. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK597928/]
- Yanovich, S., et al. (1989). Characterization of a K562 Multidrug-resistant Cell Line. Cancer Research. [URL: https://aacrjournals.
- Nygren, P., & Larsson, R. (1997). Anti-cancer drug characterisation using a human cell line panel representing defined types of drug resistance. British Journal of Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2228120/]
- BenchChem. (2025). Application Notes and Protocols for Developing Rhazimine-Resistant Cell Line Models. Retrieved from BenchChem website. [URL: https://www.benchchem.com/application-notes/Rhazimine-Resistant-Cell-Line-Models-Protocol]
- Takada, Y., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling. [URL: https://pubmed.ncbi.nlm.nih.gov/36826620/]
- ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-oleandrin-and-odoroside-A-A-and-their-effects-on-cell_fig1_328560195]
- Takada, Y., et al. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/19560424/]
- Yilmaz, M., et al. (2024). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10930122/]
- ResearchGate. (n.d.). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase. [URL: https://www.researchgate.
- Islam, M. R., et al. (2021). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules. [URL: https://www.mdpi.com/1420-3049/26/18/5460]
- Udagawa, T., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438914/]
- Li, Y., et al. (2023). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. Frontiers in Veterinary Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10524419/]
- Yap, Y. Q., et al. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cell & Bioscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10431388/]
- Sigma-Aldrich. (n.d.). Probe QPCR for Gene-Level Expression. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/genomics/pcr/probe-qpcr]
- D'Alessandro, G., et al. (2022). Cardiac Glycosides Increase Temozolomide Anticancer Activity in Therapy Resistant Glioblastoma Cells. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1420-3049/23/6/3364]
- Awe, O. I., et al. (2024). Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. Journal of Pharmacology and Pharmacotherapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11071271/]
- Menger, L., et al. (2012). Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. Oncoimmunology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3377002/]
- Integrated DNA Technologies. (2023). Steps for a successful qPCR experiment. Retrieved from IDT website. [URL: https://www.idtdna.com/pages/education/decoded/article/steps-for-a-successful-qpcr-experiment]
- Stahlberg, A., & Bengtsson, M. (2010). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2922458/]
- Kciuk, M., et al. (2019). Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6801550/]
- Michaelis, M., et al. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.01.23.576882v1.full]
- Takara Bio. (n.d.). Gene expression quantification for cancer biomarkers. Retrieved from Takara Bio website. [URL: https://www.takarabio.
- ResearchGate. (2020). Generation of drug- resistant cell line? [URL: https://www.researchgate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 24. eu.idtdna.com [eu.idtdna.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Xenograft Mouse Model for Efficacy Testing of Odoroside A
Introduction & Rationale
Odoroside A is a cardiotonic steroid, or cardiac glycoside, extracted from Nerium oleander.[1] Like other compounds in its class, its primary molecular target is the Na+/K+-ATPase ion pump.[2][3][4] Inhibition of this pump disrupts cellular ion homeostasis, leading to a cascade of events that can trigger apoptosis and cell cycle arrest, making this compound a compound of interest for oncology research.[1][2][4] Preclinical studies have indicated its potential anticancer effects across various cell lines, including breast, colon, and lung cancer.[5][6][7]
To bridge the gap between in vitro findings and potential clinical applications, a robust in vivo model is essential.[8][9] The subcutaneous xenograft mouse model is a foundational tool in preclinical oncology for evaluating the efficacy, dose-response, and potential toxicity of novel therapeutic agents like this compound.[8][10] This model involves implanting human cancer cells into immunodeficient mice, allowing for the controlled study of tumor growth and its response to treatment in a living system.[8]
This document provides a comprehensive guide to designing and executing an in vivo xenograft study to evaluate the antitumor efficacy of this compound. It covers the scientific rationale for experimental choices, detailed protocols for implementation, and methods for data analysis and interpretation.
Proposed Mechanism of Action of this compound
The anticancer activity of cardiac glycosides, including this compound, is primarily attributed to their inhibition of the Na+/K+-ATPase α-subunit.[2][3][4] This inhibition sets off a signaling cascade with significant downstream consequences for cancer cells:
-
Ionic Imbalance: Inhibition of the pump leads to an increase in intracellular sodium ([Na+]i).
-
Calcium Influx: The elevated [Na+]i alters the function of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium ([Ca2+]i).[3][11]
-
Cell Stress & Apoptosis: Sustained high levels of intracellular calcium are cytotoxic, activating stress pathways and ultimately leading to programmed cell death (apoptosis).[2][4]
-
ROS Generation: Some studies suggest that cardiac glycosides can induce the production of reactive oxygen species (ROS), which further contributes to cellular stress and apoptosis, potentially through p53 signaling.[1]
-
Inhibition of Signaling Pathways: this compound has been shown to suppress invasion in breast cancer cells by inhibiting the STAT-3 signaling pathway.[5][12]
The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound in cancer cells.
Experimental Design & Planning
A well-designed study is critical for obtaining reproducible and interpretable results. Key considerations include the choice of cell line, animal model, drug formulation, and definition of study endpoints.
Model Selection
-
Cell Line: Select a human cancer cell line with demonstrated in vitro sensitivity to this compound. The MDA-MB-231 (triple-negative breast cancer) cell line is a suitable candidate, as it has been previously used to study the effects of this compound.[5][12] This cell line is also known to readily form tumors in xenograft models.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are the standard choice for subcutaneous xenograft models.[10][13] Their compromised T-cell function prevents the rejection of human tumor cells.[13] Use female mice aged 6-8 weeks, as this is a common standard for consistency.[14]
Preliminary Study: Maximum Tolerated Dose (MTD)
Before initiating the efficacy study, it is imperative to determine the MTD of this compound. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[15][16][17]
-
Objective: To identify a safe and tolerable dose for the main efficacy study.
-
Method: Use a small cohort of non-tumor-bearing mice. Administer escalating doses of this compound (e.g., 3-5 dose levels) to groups of 2-3 mice.
-
Endpoints: Monitor animals daily for clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy) and measure body weight at least three times per week. A body weight loss of >20% is a common humane endpoint.[15] The MTD is typically defined as the highest dose that does not result in animal death or body weight loss exceeding 15-20%.[15][18]
Efficacy Study Design
The following table outlines a robust study design.
| Group | Treatment | Dose | Route & Schedule | No. of Animals (n) | Rationale |
| 1 | Vehicle Control | N/A | Match treatment group | 10 | Establishes baseline tumor growth. |
| 2 | This compound | MTD | IP, Daily (5 days/week) | 10 | Evaluates efficacy at the highest tolerable dose. |
| 3 | This compound | MTD/2 | IP, Daily (5 days/week) | 10 | Assesses dose-dependent response. |
| 4 | Positive Control | Doxorubicin (2 mg/kg) | IP, Twice weekly | 10 | Validates model sensitivity to a standard chemotherapeutic. |
IP = Intraperitoneal injection
Experimental Workflow
The overall workflow for the study is depicted below.
Caption: Overall experimental workflow for the this compound efficacy study.
Detailed Protocols
Protocol 1: Drug Formulation
Rationale: Cardiac glycosides are often poorly soluble in aqueous solutions. A proper vehicle is required to ensure stability and bioavailability for in vivo administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
First, dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex thoroughly.
-
Finally, add saline to reach the final volume and concentration. Vortex until a clear solution is achieved.
-
Prepare fresh on each day of dosing. The final concentration should be calculated such that each mouse receives a volume of approximately 100 µL (10 mL/kg).
Protocol 2: Subcutaneous Tumor Implantation
Rationale: Subcutaneous implantation on the flank is the most common and technically straightforward method for establishing xenograft tumors, allowing for easy and reproducible tumor measurement.[10][19]
Materials:
-
MDA-MB-231 cells, ~80-90% confluent
-
Sterile PBS
-
Matrigel® (or similar basement membrane matrix)
-
Trypsin-EDTA
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Harvest MDA-MB-231 cells using trypsin and wash with PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice to prevent the Matrigel® from solidifying.
-
Anesthetize a 6-8 week old female athymic nude mouse.[20]
-
Wipe the right flank of the mouse with an alcohol swab.
-
Using a 27-gauge needle, slowly inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank.
-
Monitor the mouse until it recovers from anesthesia. Return it to a clean cage.
-
Monitor mice 2-3 times per week for tumor formation.
Protocol 3: Tumor and Health Monitoring
Rationale: Regular monitoring is essential to track efficacy and ensure animal welfare. Caliper measurements are a standard, non-invasive method for estimating tumor volume.[21][22][23]
Materials:
-
Digital calipers
-
Weighing scale
Procedure:
-
Once tumors are palpable, begin measuring tumor dimensions and body weight 2-3 times per week.
-
Measure the length (L, longest dimension) and width (W, dimension perpendicular to L) of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[23]
-
Record the body weight of each animal.
-
Perform daily clinical observations for signs of toxicity or distress.
-
Randomize animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Continue monitoring throughout the treatment period.
-
Euthanize animals if tumors exceed 1500-2000 mm³, become ulcerated, or if the animal loses >20% of its initial body weight, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 4: Endpoint Tissue Analysis
Rationale: Analyzing the tumor tissue at the end of the study provides mechanistic insights into how this compound exerts its effects in vivo. Immunohistochemistry (IHC) for Ki-67 (a proliferation marker) and TUNEL assays (an apoptosis marker) are standard methods for this purpose.[24][25][26]
Materials:
-
Formalin (10%) or Paraformaldehyde (4%)
-
Paraffin embedding materials
-
Microtome
-
Ki-67 primary antibody
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
Secondary antibodies and detection reagents (e.g., DAB)
-
Microscope
Procedure:
-
At the study endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully excise the tumor. Measure its final weight and dimensions.
-
Fix the tumor tissue in 10% formalin for 24-48 hours.
-
Process the fixed tissue and embed it in paraffin blocks.
-
Section the paraffin blocks at 4-5 µm thickness and mount on slides.
-
For Ki-67 Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as recommended for the Ki-67 antibody.[27]
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with the primary Ki-67 antibody.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
For TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves permeabilization followed by incubation with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides).
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount with an appropriate mounting medium.
-
-
Quantification:
-
Image multiple random fields of view per tumor section under a microscope.
-
For Ki-67, calculate the proliferation index as the percentage of Ki-67-positive (brown) nuclei out of the total number of nuclei.
-
For TUNEL, calculate the apoptotic index as the percentage of TUNEL-positive (e.g., red fluorescent) nuclei out of the total number of nuclei.
-
Data Analysis & Expected Outcomes
| Parameter | Analysis Method | Expected Outcome with this compound |
| Tumor Growth Inhibition (TGI) | Comparison of mean tumor volumes between treated and vehicle groups (e.g., using a two-way ANOVA with repeated measures). Calculate %TGI at the end of the study. | A significant, dose-dependent reduction in the rate of tumor growth compared to the vehicle control group. |
| Body Weight Changes | Plot mean body weight over time for each group. | No significant body weight loss in the this compound groups compared to the vehicle group, indicating good tolerability at the tested doses. |
| Survival Analysis | Kaplan-Meier survival analysis (if survival is an endpoint). | Potentially increased survival time for mice treated with this compound. |
| Ki-67 Proliferation Index | Student's t-test or one-way ANOVA to compare group means. | A significant decrease in the percentage of Ki-67 positive cells in tumors from this compound-treated mice, indicating inhibition of proliferation.[24][25] |
| TUNEL Apoptotic Index | Student's t-test or one-way ANOVA to compare group means. | A significant increase in the percentage of TUNEL-positive cells in tumors from this compound-treated mice, indicating induction of apoptosis.[25][26] |
Conclusion
The in vivo xenograft model described in this document provides a robust and validated framework for assessing the preclinical efficacy of this compound. By carefully following these protocols, researchers can generate the critical data needed to evaluate its therapeutic potential and provide a strong rationale for further development. The inclusion of pharmacodynamic endpoints like Ki-67 and TUNEL staining will offer valuable insights into the compound's mechanism of action in a complex biological system, strengthening the overall preclinical data package.
References
-
Chen YY, et al. (2019). Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics. Available at: [Link]
-
Geng, X., et al. (2020). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Biochemical Pharmacology. Available at: [Link]
-
Platner, M., et al. (2014). Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR. ACS Chemical Biology. Available at: [Link]
-
Geng, X., et al. (2020). Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. PMC - NIH. Available at: [Link]
-
Jensen, M. M., et al. (2008). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Clinical Cancer Research. Available at: [Link]
-
Platner, M., et al. (2014). Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR. ACS Publications. Available at: [Link]
-
Salo, H., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS One. Available at: [Link]
-
Le, T. M., et al. (2022). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry. Available at: [Link]
-
Kuhlemann, J., et al. (2011). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging. Available at: [Link]
-
Peira. Tumor Volume Measurement. Available at: [Link]
-
Shin, S. H., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences. Available at: [Link]
-
Peira. 3D Tumor Scanner vs. Calipers - Tumor Volume Measurement. Available at: [Link]
-
IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Aydin, M., et al. (2023). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. International Journal of Molecular Sciences. Available at: [Link]
-
Marlow, L. A., et al. (2015). Methods for developing patient derived xenografts in athymic nude mice. Cancer Research. Available at: [Link]
-
Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]
-
Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Available at: [Link]
-
Rodriguez, L. V., et al. (2011). Xenograft model of in situ gene therapy. ResearchGate. Available at: [Link]
-
Aydin, M., et al. (2023). Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. Available at: [Link]
-
Altogen Labs. Xenograft Services and PDX Protocols. Available at: [Link]
-
Babula, P., et al. (2017). Athymic Nude Mice as an Experimental Model for Cancer Treatment. Physiological Research. Available at: [Link]
-
Wark, L., et al. (2022). Overview of drug screening experiments using patient-derived xenograft... ResearchGate. Available at: [Link]
-
Shin, S. H., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed. Available at: [Link]
-
GARDP Revive. Maximum tolerated dose (MTD). Available at: [Link]
-
JoVE. (2020). Human Tumor Cell Xenograft in Nude Mice: Anesthesia and Cell Injection Technique. YouTube. Available at: [Link]
-
Battelle. Maximum tolerable dose (MTD) studies. Available at: [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]
-
Langenau, D. M., et al. (2019). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. Journal of Visualized Experiments. Available at: [Link]
-
Li, Z., et al. (2020). Immunohistochemical analysis of tumor sections from xenograft mice. ResearchGate. Available at: [Link]
-
Creative Bioarray. Ki-67 Cell Proliferation Assay. Available at: [Link]
-
Chen, Y. L., et al. (2021). Ki-67 and TUNEL immunohistochemical staining of the harvested tumors... ResearchGate. Available at: [Link]
-
CD Formulation. Cardiovascular Series - CD Formulation. Available at: [Link]
-
CV Pharmacology. Cardiac Glycosides (Digoxin). Available at: [Link]
-
Biology Discussion. Drugs Acting on Cardiac Glycosides | Veterinary Pharmacology. Available at: [Link]
-
Immunostep. Ki-67 Staining Protocol by flow cytometry. Available at: [Link]
-
Maeda, J., et al. (2021). Ki-67 and TUNEL staining of tumor tissues. ResearchGate. Available at: [Link]
-
Ayogu, J. I., et al. (2021). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Wolpaw, A. J., et al. (2011). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLOS ONE. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xenograft.org [xenograft.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 12. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 23. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: A Framework for Investigating the Anti-Metastatic Properties of Odoroside A
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the leading cause of mortality in cancer patients. The metastatic cascade is a complex, multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization of distant organs. Targeting this cascade represents a critical frontier in oncology drug development. Odoroside A, a cardiac glycoside extracted from the leaves of Nerium oleander, has emerged as a promising anti-cancer agent.[1] Like other cardiac glycosides, it is a known inhibitor of the Na+/K+-ATPase, a mechanism that can induce apoptosis and cell cycle arrest in cancer cells.[2][3] More specifically, recent studies have highlighted its potential to thwart metastasis, suggesting a broader therapeutic window for this natural compound.[4]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-metastatic effects of this compound. The protocols herein are designed to dissect its impact on key stages of the metastatic process, from initial cell motility and invasion to in vivo tumor colonization. We will explore its mechanistic underpinnings, with a focus on the STAT-3 signaling pathway, which has been implicated in this compound's anti-invasive actions.[4][5]
Part 1: Foundational In Vitro Analysis of Anti-Metastatic Potential
The initial phase of investigation focuses on characterizing the direct effects of this compound on the migratory and invasive capabilities of cancer cells in a controlled, two-dimensional and three-dimensional environment. A highly metastatic cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231, is recommended for these assays as its metastatic properties are well-characterized, and it has been previously used in studies with this compound.[4]
Determining the Sub-Cytotoxic Working Concentration
A critical first step is to determine the concentration range of this compound that inhibits metastasis-related phenotypes without causing significant cell death. This ensures that the observed anti-migratory or anti-invasive effects are not simply a byproduct of cytotoxicity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO, typically at <0.1%).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) will be determined. For subsequent metastasis assays, concentrations well below the IC50 (e.g., IC10 or IC20) should be used. Previous studies have used concentrations around 100 nM for this compound in invasion assays with MDA-MB-231 cells.[4]
Assessing Impact on Cell Migration
Cell migration is a fundamental prerequisite for invasion. The wound healing or "scratch" assay provides a straightforward method to assess collective cell migration.
Protocol: Wound Healing (Scratch) Assay
-
Create a Confluent Monolayer: Seed MDA-MB-231 cells in a 6-well plate and grow them to ~90-100% confluency.
-
Create the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[6][7]
-
Wash: Gently wash the wells twice with PBS to remove detached cells and debris.[8]
-
Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the predetermined sub-cytotoxic concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple defined points (T=0). Place the plate in an incubator at 37°C and 5% CO₂.
-
Time-Course Analysis: Acquire images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).[7]
-
Quantification: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Evaluating Inhibition of Cancer Cell Invasion
The ability to invade through the extracellular matrix (ECM) is a hallmark of metastatic cancer cells. The Transwell invasion assay, which utilizes a basement membrane extract like Matrigel, is the gold standard for this assessment.
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium. Coat the upper surface of the inserts with a thin layer of Matrigel (diluted in cold, serum-free medium) and allow it to solidify at 37°C for at least 1 hour.[2][3]
-
Cell Preparation: Serum-starve MDA-MB-231 cells overnight. Harvest the cells and resuspend them in serum-free medium containing the sub-cytotoxic concentrations of this compound or a vehicle control.
-
Cell Seeding: Add 1 x 10⁵ cells to the upper chamber of each Transwell insert.[2]
-
Chemoattractant: In the lower chamber, add complete medium containing 10% FBS as a chemoattractant.[3]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-Invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde, and then stain with 0.1% crystal violet.[9]
-
Quantification: Elute the crystal violet stain with 10% acetic acid and measure the absorbance, or count the number of stained cells in several random fields under a microscope.
| Parameter | Wound Healing Assay | Transwell Invasion Assay |
| Principle | Measures collective 2D cell migration. | Measures single-cell invasion through an ECM barrier. |
| Cell Density | Seed to 90-100% confluency. | 1 x 10⁵ cells per insert. |
| Treatment | Sub-cytotoxic this compound in low-serum media. | Sub-cytotoxic this compound in serum-free media. |
| Duration | 12-48 hours. | 24-48 hours. |
| Readout | % Wound Closure. | Number of invaded cells or Absorbance of eluted stain. |
Part 2: Mechanistic Investigation of Anti-Metastatic Action
Building on the phenotypic observations from Part 1, this section delves into the molecular mechanisms by which this compound may exert its anti-metastatic effects. Based on existing literature, we will focus on the STAT-3 signaling pathway and its downstream effectors.[4][5]
Analysis of STAT-3 Signaling Pathway
Constitutive activation of STAT-3 is a key driver of metastasis in many cancers. Its phosphorylation at Tyrosine 705 (Tyr705) is critical for its activation.[10]
Protocol: Western Blotting for Phospho-STAT3
-
Cell Treatment and Lysis: Plate MDA-MB-231 cells and grow to 70-80% confluency. Treat with sub-cytotoxic concentrations of this compound for a relevant time period (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.[10][11] A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Assessing Matrix Metalloproteinase (MMP) Activity
MMPs, particularly the gelatinases MMP-2 and MMP-9, are crucial for the degradation of the ECM, a key step in invasion. MMP-9 is a known downstream target of STAT-3.[4] Gelatin zymography is a functional assay to measure the enzymatic activity of these proteases.
Protocol: Gelatin Zymography
-
Conditioned Media Collection: Culture MDA-MB-231 cells to 70-80% confluency. Wash the cells and replace the medium with serum-free medium containing this compound or a vehicle control.
-
Incubation: Incubate for 24-48 hours to allow for the secretion of MMPs into the medium.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris.[12] Determine the protein concentration. Mix an equal amount of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin.[13]
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the MMPs to renature. Incubate the gel overnight at 37°C in a developing buffer containing Ca²⁺ and Zn²⁺, which are necessary for MMP activity.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Analysis: The positions of the bands indicate the type of MMP (pro- and active forms of MMP-9 and MMP-2), and the intensity of the clear bands corresponds to their enzymatic activity.
Investigating Epithelial-Mesenchymal Transition (EMT)
EMT is a developmental program that cancer cells can hijack to gain migratory and invasive properties. A key event is the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., Vimentin, N-cadherin).[14]
Protocol: Western Blotting for EMT Markers
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described in the Western Blotting protocol for Phospho-STAT3.
-
Electrophoresis and Transfer: Perform SDS-PAGE and protein transfer to a PVDF membrane.
-
Antibody Probing: Probe the membranes with primary antibodies against key epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin, Snail/Slug) markers.[15][16] Use a loading control for normalization.
-
Detection and Analysis: Perform secondary antibody incubation, ECL detection, and densitometric analysis to quantify changes in the expression of these markers.
Visualizing the Investigated Pathway
Part 3: In Vivo Validation of Anti-Metastatic Efficacy
The final and most critical phase is to validate the in vitro findings in a living organism. This involves using a mouse model of metastasis to assess whether this compound can inhibit tumor colonization and growth in a complex biological environment.
Experimental Workflow for In Vivo Studies
Protocol: Experimental Lung Metastasis Model
-
Cell Line Preparation: Use a highly metastatic MDA-MB-231 cell line that has been stably transfected to express luciferase for bioluminescent imaging (BLI).
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human cancer cells.
-
Tumor Cell Inoculation: Inject 1 x 10⁶ luciferase-tagged MDA-MB-231 cells suspended in sterile PBS into the lateral tail vein of each mouse.[17] This route delivers cells directly to the pulmonary circulation, modeling the colonization phase of metastasis.[4][18]
-
Grouping and Treatment: Randomize the mice into a vehicle control group and one or more this compound treatment groups. Begin systemic administration of this compound (e.g., via intraperitoneal injection) at a pre-determined, well-tolerated dose. Treatment should start shortly after cell inoculation.
-
In Vivo Bioluminescent Imaging (BLI):
-
Once a week, anesthetize the mice and administer an intraperitoneal injection of D-luciferin substrate.[19]
-
After a 10-15 minute waiting period, capture bioluminescent images using an in vivo imaging system (e.g., IVIS).[20]
-
Quantify the photon flux from the thoracic region, which correlates with the metastatic tumor burden in the lungs.[19][21]
-
-
Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks, or when control mice show signs of distress), euthanize all animals.
-
Ex Vivo Imaging: Excise the lungs and perform ex vivo BLI to confirm and more accurately quantify the metastatic burden.
-
Lung Weight: Record the weight of the lungs, as increased weight can correlate with tumor burden.
-
Histology: Fix the lungs in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining on tissue sections. This will allow for the microscopic visualization and counting of metastatic nodules.
-
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluating the anti-metastatic properties of this compound, from initial phenotypic screening in vitro to mechanistic validation and in vivo efficacy testing. The data generated from these experiments will provide a robust characterization of this compound's potential as a therapeutic agent against cancer metastasis.
Positive results would warrant further investigation into its effects on other steps of the metastatic cascade, such as angiogenesis and anoikis resistance. Furthermore, exploring its efficacy in combination with standard chemotherapeutic agents could reveal synergistic effects and pave the way for novel anti-cancer treatment strategies. The careful and logical application of these protocols will ensure the generation of high-quality, reproducible data, contributing valuable insights to the field of cancer drug discovery.
References
-
Chen, Y.Y., et al. (2019). Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics, 19(15), e1900092. [Link]
-
Kim, J. E., et al. (2007). Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis. Anticancer Research, 27(3B), 1681-1686. [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2), e53. [Link]
-
Wikipedia. (n.d.). Mouse models of breast cancer metastasis. Wikipedia.org. [Link]
-
Sökmen, F.S.Ç., et al. (2025). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. International Journal of Molecular Sciences, 26(6), 3145. [Link]
-
Shin, S.H., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. Bio-protocol.org. [Link]
-
PubMed. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed.gov. [Link]
-
PubMed Central. (n.d.). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. ncbi.nlm.nih.gov. [Link]
-
PubMed Central. (n.d.). Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis. ncbi.nlm.nih.gov. [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte.com. [Link]
-
PubMed Central. (n.d.). In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model. ncbi.nlm.nih.gov. [Link]
-
Labcorp. (2020). Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. Labcorp.com. [Link]
-
Platypus Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. platypustech.com. [Link]
-
protocols.io. (n.d.). Wound healing migration assay (Scratch assay). protocols.io. [Link]
-
Bio-protocol. (n.d.). Transwell migration and matrigel invasion assays. Bio-protocol.org. [Link]
-
PubMed Central. (n.d.). In vitro Cell Migration and Invasion Assays. ncbi.nlm.nih.gov. [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. protocol-online.org. [Link]
-
PubMed. (2020). Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells. PubMed.gov. [Link]
-
JoVE. (2018). Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy. jove.com. [Link]
-
Rashid, M. H., et al. (2015). Is tail vein injection a relevant breast cancer lung metastasis model?. Journal of Thoracic Disease, 7(9), 1543–1552. [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. creative-bioarray.com. [Link]
-
PubMed. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed.gov. [Link]
-
JoVE. (2022). Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells. jove.com. [Link]
-
JoVE. (2020). Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells. jove.com. [Link]
-
Bio-protocol. (n.d.). In vitro cell migration assay. Bio-protocol.org. [Link]
-
JoVE. (2020). Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells. jove.com. [Link]
-
ResearchGate. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Researchgate.net. [Link]
-
ResearchGate. (n.d.). Experimental mouse metastatic breast cancer model. Researchgate.net. [Link]
-
PubMed Central. (n.d.). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. ncbi.nlm.nih.gov. [Link]
-
Bio-Rad. (n.d.). Epithelial to Mesenchymal Transition. bio-rad-antibodies.com. [Link]
-
Atlas Antibodies. (n.d.). Epithelial-to-Mesenchymal Transition Markers. atlasantibodies.com. [Link]
Sources
- 1. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. Is tail vein injection a relevant breast cancer lung metastasis model? - Rashid - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. clyte.tech [clyte.tech]
- 8. med.virginia.edu [med.virginia.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Epithelial-Mesenchymal Transition (Beta Catenin, Vimentin) Western Blot Cocktail (ab157392) | Abcam [abcam.com]
- 17. Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells [jove.com]
- 18. Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncology.labcorp.com [oncology.labcorp.com]
- 21. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Odoroside A for In Vivo Studies
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor aqueous solubility of Odoroside A in preparation for in vivo studies. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, designed to provide both theoretical understanding and practical, actionable solutions.
I. Understanding the Challenge: this compound Solubility Profile
Q1: What is this compound, and why is its aqueous solubility a critical hurdle for in vivo research?
This compound is a cardenolide glycoside, a class of naturally occurring steroids with demonstrated anticancer properties.[1][2][3][4] Structurally, it possesses a hydrophobic steroid nucleus and a sugar moiety. While the sugar group imparts some hydrophilicity, the overall molecule is poorly soluble in water. This low aqueous solubility presents a significant obstacle for in vivo studies as it can lead to:
-
Low Bioavailability: The drug may not be sufficiently absorbed into the systemic circulation to reach its target tissues in effective concentrations.
-
Precipitation upon Administration: If not properly formulated, this compound can precipitate out of solution upon injection into the aqueous environment of the bloodstream, potentially causing embolism and local tissue irritation.
-
Inaccurate Dosing: Poorly dissolved suspensions can lead to inconsistent and unreliable dosing.
-
Limited Formulation Options: The inherent insolubility restricts the choice of administration routes and dosage forms.
II. Strategic Approaches to Solubilization
Q2: What are the primary strategies for improving the aqueous solubility of this compound for in vivo administration?
There are several established methods to enhance the solubility of hydrophobic compounds like this compound. The choice of method depends on the desired final concentration, the route of administration, and the animal model. The most common and effective strategies include:
-
Co-solvency: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic solid carrier matrix.
The following sections will provide detailed protocols and troubleshooting for each of these approaches.
III. Troubleshooting and Detailed Protocols
FAQ Section 1: Co-Solvent Formulations
Q3: How can I prepare a simple co-solvent formulation for a preliminary in vivo study?
A common approach for early-stage in vivo studies is to use a mixture of DMSO, a surfactant like Tween 80, and a polymer like polyethylene glycol (PEG), diluted in saline or water. This method is relatively straightforward and can provide a quick assessment of a compound's efficacy.
Workflow for Co-Solvent Formulation
Caption: Workflow for preparing a co-solvent formulation.
Protocol 1: Co-Solvent Formulation with DMSO, PEG300, and Tween 80
This protocol is adapted from established methods for formulating hydrophobic drugs for parenteral administration.[6][7]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Prepare the Vehicle Mixture:
-
In a sterile vial, combine the co-solvents and surfactant. A common starting ratio is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or WFI
-
-
For example, to prepare 1 mL of the final formulation:
-
Start with the required volume of your this compound/DMSO stock. Let's assume you need a final concentration of 2.5 mg/mL. You would take 100 µL of your 25 mg/mL stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
-
-
Final Dilution:
-
Slowly add 450 µL of sterile saline or WFI to the mixture while vortexing. The dropwise addition is crucial to prevent precipitation.
-
The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with this compound at 2.5 mg/mL.
-
Troubleshooting Co-Solvent Formulations
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous phase | The drug is "crashing out" as the solvent polarity increases. | - Decrease the rate of addition of the aqueous phase. - Increase the proportion of co-solvents (PEG300) or surfactant (Tween 80). - Cool the solution on ice during the addition of the aqueous phase. |
| High viscosity of the final formulation | High concentration of PEG300. | - Consider using a lower molecular weight PEG or reducing its concentration. - Ensure the formulation is at room temperature before injection. |
| Observed toxicity in animals | High concentration of DMSO or surfactant. | - Aim to keep the final DMSO concentration below 10% for most applications, and ideally below 1-2% if possible.[8] - Reduce the concentration of Tween 80, as it can be associated with hypersensitivity reactions in some species. |
FAQ Section 2: Cyclodextrin Complexation
Q4: When should I consider using cyclodextrins, and how do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules like this compound, forming an inclusion complex that is water-soluble.[9][10] This is an excellent strategy when you need to avoid organic co-solvents, especially for chronic dosing studies. Modified cyclodextrins like Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for parenteral use due to their higher solubility and lower toxicity compared to unmodified β-cyclodextrin.[11]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of this compound within a cyclodextrin molecule.
Protocol 2: Preparation of an this compound-SBE-β-CD Formulation
This protocol is based on general methods for preparing cyclodextrin inclusion complexes.[12][13]
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), injectable grade (e.g., Captisol®)
-
Sterile Water for Injection (WFI) or a suitable buffer (e.g., citrate buffer pH 4-6)
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the SBE-β-CD Solution:
-
Dissolve SBE-β-CD in WFI or buffer to the desired concentration (e.g., 20-40% w/v). Stir until the solution is clear.
-
-
Complexation:
-
Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium. The time required for complete complexation should be determined experimentally.
-
-
Clarification and Sterilization:
-
After the stirring period, visually inspect the solution for any undissolved particles.
-
If the solution is not clear, it can be filtered through a 0.22 µm sterile filter to remove any un-complexed drug and sterilize the formulation.
-
Troubleshooting Cyclodextrin Formulations
| Problem | Potential Cause | Recommended Solution |
| Drug does not fully dissolve | The concentration of this compound exceeds the complexation capacity of the SBE-β-CD solution. | - Increase the concentration of SBE-β-CD. - Decrease the target concentration of this compound. - Perform a phase solubility study to determine the optimal ratio of drug to cyclodextrin. |
| Low drug loading | Inefficient complexation. | - Increase the complexation time. - Consider gentle heating (e.g., to 40-50°C) during complexation, but monitor for drug degradation. - Adjusting the pH of the solution may improve complexation efficiency. |
FAQ Section 3: Nanosuspensions
Q5: What is a nanosuspension, and when is it a suitable formulation strategy?
A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with the particle size typically below 1 µm.[14][15] By reducing the particle size, the surface area-to-volume ratio is dramatically increased, which enhances the dissolution rate of the drug.[16] This approach is particularly useful for drugs that are poorly soluble in both aqueous and organic solvents.
Protocol 3: Nanosuspension Preparation by Anti-Solvent Precipitation
This is a common "bottom-up" method for producing nanosuspensions.[17]
Materials:
-
This compound powder
-
A water-miscible organic solvent in which this compound is soluble (e.g., DMSO, acetone, ethanol)
-
An aqueous anti-solvent (e.g., WFI)
-
A stabilizer (e.g., Poloxamer 188, HPMC, or Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare the Solvent Phase: Dissolve this compound in the chosen organic solvent to create a concentrated solution.
-
Prepare the Anti-Solvent Phase: Dissolve the stabilizer in the aqueous anti-solvent.
-
Precipitation:
-
Rapidly inject the solvent phase into the stirring anti-solvent phase. This will cause the this compound to precipitate as nanoparticles.
-
The use of a high-speed homogenizer during this step can help to control particle size.
-
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Particle Size Analysis: Characterize the particle size and distribution using a technique like Dynamic Light Scattering (DLS).
Troubleshooting Nanosuspensions
| Problem | Potential Cause | Recommended Solution |
| Large or aggregated particles | Insufficient stabilization or suboptimal precipitation conditions. | - Increase the concentration of the stabilizer. - Optimize the injection rate of the solvent phase. - Increase the stirring speed or homogenization energy. |
| Crystal growth during storage | Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Select a more effective stabilizer or a combination of stabilizers. - Lyophilize the nanosuspension to create a solid powder for reconstitution. |
IV. Characterization and Stability of Formulations
Q6: How do I characterize my this compound formulation to ensure it is suitable for in vivo use?
Proper characterization is essential to ensure the quality, safety, and performance of your formulation.[][19]
Key Analytical Techniques:
| Formulation Type | Key Parameters to Measure | Analytical Technique(s) |
| Co-solvent | Drug concentration, clarity, pH, potential for precipitation upon dilution. | HPLC-UV, Visual inspection, pH meter. |
| Cyclodextrin | Drug concentration, encapsulation efficiency, clarity. | HPLC-UV, Phase solubility studies, NMR, DSC. |
| Nanosuspension | Particle size and distribution, zeta potential, drug concentration. | Dynamic Light Scattering (DLS), Laser Diffraction, Zeta-sizer, HPLC-UV. |
Q7: How should I assess the stability of my prepared formulation?
Stability testing ensures that the formulation maintains its critical quality attributes over time.[20] For preclinical studies, short-term stability is often sufficient.
Recommended Stability Protocol:
-
Storage Conditions: Store aliquots of your formulation at different conditions (e.g., 4°C, 25°C).
-
Time Points: Test the formulation at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Parameters to Test:
-
Visual Appearance: Check for precipitation, color change, or phase separation.
-
Drug Concentration: Use HPLC to check for degradation of this compound.
-
Particle Size (for nanosuspensions): Monitor for any increase in particle size, which would indicate instability.
-
pH: Measure any changes in the pH of the formulation.
-
V. Safety and Handling
Q8: What are the safety considerations when working with this compound and the proposed excipients?
This compound, as a cardiac glycoside, is a potent and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All excipients used for in vivo formulations should be of injectable grade and handled under sterile conditions to prevent contamination.[21][22][23] It is crucial to be aware of the potential toxicities of the excipients themselves and to use the minimum amount necessary to achieve the desired solubility.
VI. References
-
From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017).
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.).
-
Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC - NIH. (n.d.).
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012).
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - MDPI. (n.d.).
-
Technical Support Center: Enhancing the Aqueous Solubility of Odoroside H - Benchchem. (n.d.).
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (2022).
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016).
-
Odoroside H | Steroids | 18810-25-8 - InvivoChem. (n.d.).
-
Safety and Biopharmaceutical Challenges of Excipients in Off-Label Pediatric Formulations. (n.d.).
-
DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - Frontiers. (2021).
-
[Studies on the stability of cardiac glycoside infusions during the course of 1-year preservation in various conditions] - PubMed. (n.d.).
-
Excipients for Parenterals. (n.d.).
-
Pre-clinical CMC drug product formulation and analytical development | Symeres. (n.d.).
-
Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed. (n.d.).
-
CA1222742A - INCLUSION COMPLEX OF .beta.-CYCLODEXTRIN AND DIGOXIN. (n.d.).
-
US4555504A - Inclusion complex of β-cyclodextrin and digoxin - Google Patents. (n.d.).
-
Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs - Benchchem. (n.d.).
-
Excipient Selection In Parenteral Formulation Development. (2013).
-
Preformulation Analytical Techniques during Drug Development - IJPPR. (2017).
-
Chemical structure of oleandrin and this compound (A) and their effects... - ResearchGate. (n.d.).
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - NIH. (2018).
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - NIH. (2025).
-
Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. (n.d.).
-
Characterization for Drug Substances and Drug Products - CMC / BOC Sciences. (n.d.).
-
Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC - NIH. (n.d.).
-
Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (n.d.).
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed. (n.d.).
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (n.d.).
-
Excipient–Drug Interactions in Parenteral Formulations - ResearchGate. (2025).
-
Quo vadis Cardiac Glycoside Research? - MDPI. (n.d.).
-
Bioanalysis & Characterization Services | Accurate & Compliant. (n.d.).
-
Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed. (n.d.).
-
Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024).
-
Emerging role of nanosuspensions in drug delivery systems - PMC - NIH. (2020).
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed. (2022).
-
(PDF) Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application - ResearchGate. (2017).
-
This compound | Anticancer Agent - MedchemExpress.com. (n.d.).
-
Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC - NIH. (n.d.).
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex - YouTube. (2025).
-
Chemical structure of oleandrin and this compound (A) and their effects... - ResearchGate. (n.d.).
-
This compound | C30H46O7 | CID 44425145 - PubChem - NIH. (n.d.).
-
A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential | Request PDF - ResearchGate. (2018).
-
QSPR Studies on Aqueous Solubilities of Drug-Like Compounds - MDPI. (n.d.).
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
-
(PDF) Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - ResearchGate. (2025).
-
Computational Analysis of Aqueous Drug Solubility – Influence of the Solid State - Diva-Portal.org. (2006).
-
Cardiac Glycosides (Digoxin) - CV Pharmacology. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Odoroside H | Steroids | 18810-25-8 | Invivochem [invivochem.com]
- 7. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CA1222742A - INCLUSION COMPLEX OF .beta.-CYCLODEXTRIN AND DIGOXIN - Google Patents [patents.google.com]
- 10. US4555504A - Inclusion complex of β-cyclodextrin and digoxin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 19. hvivo.com [hvivo.com]
- 20. edaegypt.gov.eg [edaegypt.gov.eg]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Inconsistent Results in Odoroside A Experiments
Welcome to the technical support center for Odoroside A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent cardiac glycoside. Inconsistent experimental results can be a significant source of frustration and can impede research progress. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and achieve reproducible, high-quality data in your this compound experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question 1: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. What's causing this and how can I prevent it?
Answer: This is a common issue arising from the hydrophobic nature of this compound and many other cardiac glycosides.[1] While this compound is soluble in organic solvents like DMSO, its solubility dramatically decreases in aqueous solutions like cell culture media.[1]
Causality and Troubleshooting Steps:
-
High Final DMSO Concentration: While a higher DMSO concentration can maintain solubility, it can also be toxic to your cells. It is crucial to keep the final DMSO concentration in your culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3]
-
Insufficient Initial Dissolution: Ensure that the this compound powder is completely dissolved in the organic solvent before any dilution. Sonication or gentle warming can aid in this initial step.[1]
-
Dilution Method: Instead of diluting your highly concentrated stock directly into a large volume of aqueous buffer, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Co-solvents: Consider using a co-solvent system. For instance, a small percentage of ethanol in the final solution, in addition to DMSO, might improve solubility. However, always perform a vehicle control to account for any effects of the solvents on your cells.[1]
Question 2: How should I prepare and store my this compound stock solutions to ensure stability and consistency?
Answer: Proper preparation and storage of your this compound stock solution are critical for reproducible results. The stability of cardiac glycosides can be affected by factors such as solvent, temperature, and pH.[1]
Protocol for 10 mM this compound Stock Solution in DMSO:
Materials:
-
This compound powder (MW: 518.69 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing tools
Procedure:
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 5.19 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Always seal the storage container to protect from moisture and light.[4]
| Storage Condition | Recommended Duration | Source |
| -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] |
Section 2: Cell-Based Assay Troubleshooting
Question 3: My MTT/XTT assay results are showing an increase in absorbance at higher concentrations of this compound, suggesting increased cell viability. This contradicts the expected cytotoxic effect. What is happening?
Answer: This paradoxical result is a known pitfall of tetrazolium-based viability assays like MTT. It does not necessarily indicate increased cell viability but rather an interference of the compound with the assay chemistry itself.[5][6]
Potential Causes and Solutions:
-
Direct Reduction of MTT: this compound, like some other compounds, may directly reduce the MTT reagent to its formazan product, leading to a false-positive signal.[5]
-
Troubleshooting: Run a cell-free control where you add this compound to the culture medium with the MTT reagent but without cells. If you observe a color change, this confirms direct interference.
-
-
Altered Cellular Metabolism: this compound can induce cellular stress, which might temporarily increase mitochondrial reductase activity, leading to enhanced MTT reduction before cell death occurs.[5]
-
Troubleshooting:
-
Microscopic Examination: Always visually inspect your cells under a microscope before adding the MTT reagent. Look for morphological signs of cell death, such as detachment, rounding, or membrane blebbing.
-
Orthogonal Assays: Use a secondary, non-metabolic-based cytotoxicity assay to confirm your results. A trypan blue exclusion assay, which measures membrane integrity, is a straightforward alternative.[6]
-
-
Question 4: I am observing significant well-to-well variability in my 96-well plate assays with this compound. How can I improve my consistency?
Answer: High variability in plate-based assays can stem from several factors, from inconsistent cell seeding to pipetting errors and "edge effects."
Key Areas for Optimization:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers across wells is a major source of variability.[7]
-
Pipetting Technique: Be mindful of your pipetting technique, especially when performing serial dilutions. Small inaccuracies can be magnified across a dilution series.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and temperature. This "edge effect" can significantly skew results.[7]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[7]
-
-
Incubation Time: Optimize the incubation time with this compound for your specific cell line and the endpoint you are measuring.
Section 3: Inconsistent Biological Responses
Question 5: I'm not seeing the expected apoptotic effect of this compound in my cell line, based on Western blot analysis of apoptosis markers. Why might this be?
Answer: The cellular response to this compound can be highly dependent on the specific cell line and experimental conditions.
Factors to Consider:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. For example, a study on leukemia cells found that HL60 cells were more sensitive to this compound-induced apoptosis and autophagy than K562 cells.[8] The expression levels of the Na+/K+-ATPase α-subunits, the primary target of cardiac glycosides, can vary between cell types and influence sensitivity.
-
Concentration and Time Dependence: The induction of apoptosis by this compound is both concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Signaling Pathway Activation: this compound is known to induce apoptosis through the ROS/p53 and ROS/JNK signaling pathways.[4][8] Ensure your Western blot panel includes key proteins in these pathways (e.g., phosphorylated p53, phosphorylated JNK, cleaved caspases) to comprehensively assess the apoptotic response.
Experimental Workflow for Western Blot Analysis of this compound-Induced Apoptosis
Caption: Workflow for Western Blot Analysis.
Question 6: What are the known signaling pathways affected by this compound that I should investigate to understand its mechanism of action in my system?
Answer: this compound, as a Na+/K+-ATPase inhibitor, triggers a cascade of downstream signaling events. Understanding these pathways is crucial for interpreting your experimental results.
Primary Mechanism: this compound binds to the Na+/K+-ATPase pump, leading to an increase in intracellular sodium. This disrupts the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium. This ionic imbalance is a key trigger for downstream signaling.
Key Signaling Pathways:
-
ROS/p53 Pathway: this compound has been shown to induce the generation of reactive oxygen species (ROS), which in turn activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[4]
-
ROS/JNK Pathway: In some cancer types, such as leukemia, this compound activates the ROS/JNK pathway, which can induce both apoptosis and autophagy.[8]
-
STAT-3 Pathway: this compound has been found to inhibit the STAT-3 signaling pathway, which is involved in cancer cell invasion and metastasis.[9]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Key Signaling Pathways of this compound.
Summary of Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) | Source |
| A549 | Lung | 183.5 | 48 | [10] |
| MDA-MB-231 | Breast | 183 | Not Specified | [11] |
| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast | Not Calculated | Not Specified | [11] |
| HL60 | Leukemia | More potent than on K562 | Not Specified | [8] |
| K562 | Leukemia | Less potent than on HL60 | Not Specified | [8] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and protocol used. This table should be used as a reference for establishing a starting concentration range for your experiments.
References
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. PubMed. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. PubMed. [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PubMed. [Link]
-
Western Blot Protocol. GenScript. [Link]
-
struggling with MTT assay. Reddit. [Link]
-
Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. ResearchGate. [Link]
-
(PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. ResearchGate. [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. [Link]
-
Preparation of Standard Solutions. Pharmaguideline. [Link]
-
Colour stability of anthocyanins in aqueous solutions at various pH values. ResearchGate. [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
pH-dependent structural changes and colour variation of anthocyanins in... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Odoroside A for Long-Term Cell Culture
Welcome to the technical support guide for utilizing Odoroside A in long-term cell culture experiments. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter. Our goal is to ensure the scientific integrity and reproducibility of your work.
Introduction to this compound
This compound is a cardiac glycoside, a class of naturally derived steroid-like compounds. It is an active ingredient extracted from the leaves of Nerium oleander.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3] This inhibition leads to a cascade of downstream signaling events, including the generation of reactive oxygen species (ROS), activation of signaling kinases like Src and JNK, and ultimately, induction of apoptosis and cell cycle arrest in cancer cells.[1][4][5][6] Its potent cytotoxic effects against various cancer cell lines have made it a compound of interest in oncology research.[3][7][8]
Section 1: Initial Dose-Response & Range Finding
This section addresses the critical first step: determining a suitable concentration range for your specific cell line and experimental duration.
Question: I am starting a new project with this compound. How do I determine the initial concentration range for my long-term experiments?
Answer: The optimal concentration is highly cell-type dependent. A preliminary short-term (24-72 hour) dose-response experiment is essential to establish the half-maximal inhibitory concentration (IC50).
Causality: A short-term IC50 value provides a critical benchmark. For long-term studies (e.g., >7 days), you will almost certainly need to use concentrations significantly lower than the 48-hour or 72-hour IC50 to avoid cumulative toxicity and cell death. A common starting point for long-term culture is 1/10th to 1/100th of the short-term IC50.
Workflow for Initial Concentration Finding:
Caption: Simplified signaling cascade initiated by this compound.
Section 5: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot cell viability (%) against the log of this compound concentration to determine the IC50 value using non-linear regression.
References
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Na(+)/K(+)-ATPase as a signal transducer. National Center for Biotechnology Information. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Center for Biotechnology Information. [Link]
-
Na+/K+-ATPase as a signal transducer. Journal of Biosciences. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Center for Biotechnology Information. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. ResearchGate. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. PubMed. [Link]
-
This compound CAS No.12738-19-1. Ruixibiotech. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. PubMed. [Link]
-
Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src. ACS Publications. [Link]
-
The Role of Na/K-ATPase Signaling in Oxidative Stress Related to Aging: Implications in Obesity and Cardiovascular Disease. National Center for Biotechnology Information. [Link]
-
Factors that influence the Na/K-ATPase signaling and function. National Center for Biotechnology Information. [Link]
-
Four Ways To Optimize Preclinical In Vitro Data To Mitigate Risk Of Late-stage Clinical Failure. BioIVT. [Link]
-
Inflammasome inhibition blocks cardiac glycoside cell toxicity. National Center for Biotechnology Information. [Link]
-
Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. National Center for Biotechnology Information. [Link]
-
Cardiac glycosides from Digitalis lanata and their cytotoxic activities. RSC Publishing. [Link]
-
Cardiac glycoside production in plant cell suspension culture of Thevetia peruviana at bench bioreactor scale. ResearchGate. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Center for Biotechnology Information. [Link]
-
Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. [Link]
-
In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). ResearchGate. [Link]
-
Does In Vitro Potency Predict Clinically Efficacious Concentrations? PubMed Central. [Link]
-
Standardizing in vitro diagnostics tasks in clinical trials: a call for action. PubMed Central. [Link]
-
Long-term cell culture of adult mammalian cardiac myocytes: electron microscopic and immunofluorescent analyses of myofibrillar structure. PubMed. [Link]
-
Factors influencing nominal effective concentrations of chemical compounds in vitro: cell... PubMed. [Link]
-
Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. BioProcess International. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Center for Biotechnology Information. [Link]
-
Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data. PubMed. [Link]
-
Can I store the drug solution made in cell culture media? ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 3. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Odoroside A Resistance in Cancer Cells
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have regarding Odoroside A and the emergence of resistance.
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a cardiac glycoside, a class of naturally occurring compounds.[1] Its primary anticancer mechanism involves the direct inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[4][5] In cancer cells, this cascade triggers endoplasmic reticulum stress, activation of apoptotic pathways (such as the ROS/p53 signaling pathway), and ultimately, cell death.[1][4]
Q2: We are observing a reduced response to this compound in our long-term cultures. What are the first signs of acquired resistance?
A2: The first and most quantifiable sign of acquired resistance is a rightward shift in the dose-response curve, resulting in a significantly higher half-maximal inhibitory concentration (IC50). You may also observe a recovery in cell proliferation rates at concentrations that were previously cytotoxic, or changes in cell morphology, where cells appear less stressed or continue to divide in the presence of the drug. Acquired resistance typically develops after prolonged exposure to a compound.[6][7][8]
Q3: Are resistance mechanisms to cardiac glycosides well-documented?
A3: Yes, several resistance mechanisms have been identified for cardiac glycosides, which are likely applicable to this compound. The most common mechanisms fall into three main categories:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[9][10]
-
Target Alteration: Changes in the Na+/K+-ATPase pump itself, either through mutation of the binding site or altered expression of its subunits, which can reduce the binding affinity of this compound.[6]
-
Downstream Pathway Alterations: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or activation of pro-survival signaling pathways that counteract the drug-induced apoptotic signals.[11][12][13][14]
Section 2: Troubleshooting Guide: Investigating Resistance
This guide provides a logical workflow for diagnosing the mechanism of this compound resistance in your cancer cell line.
Workflow for Diagnosing this compound Resistance
Caption: Troubleshooting workflow for this compound resistance.
Q: My cell line's IC50 for this compound is increasing. How do I confirm this is a stable resistance and not an experimental artifact?
A: To confirm stable resistance, you must perform a rigorous, controlled dose-response assay comparing your suspected resistant cell line to the original, parental (sensitive) cell line.
-
Causality & Rationale: A single data point can be misleading due to variations in cell density, reagent stability, or assay timing.[15] A full dose-response curve provides a more comprehensive picture. Establishing a drug-free culture of the resistant line for several passages and then re-challenging it with this compound can confirm if the resistance is a stable genetic or epigenetic change, rather than a transient adaptation.
-
Self-Validation: Your experiment must include the parental cell line as a direct control. If the IC50 of the parental line remains consistent with historical data while the resistant line shows a significant increase (e.g., >3-fold), you can confidently confirm the acquisition of resistance.[16]
-
Protocol: See Protocol 1: Verifying IC50 Shift with a Dose-Response Assay .
Q: How can I determine if drug efflux pumps like P-glycoprotein (P-gp) are causing resistance?
A: The most direct way to test for P-gp-mediated resistance is to measure the cell's ability to efflux a known fluorescent P-gp substrate, like Rhodamine 123.[17]
-
Causality & Rationale: P-gp is an ATP-dependent pump that removes xenobiotics from the cell.[9] If overexpressed, it will actively pump this compound out, preventing it from reaching its intracellular target. The Rhodamine 123 assay functionally measures the activity of this pump.[17] Resistant cells with high P-gp activity will retain less Rhodamine 123 (lower fluorescence) compared to sensitive cells.
-
Self-Validation: The key control is to run the assay in the presence of a known P-gp inhibitor, such as Verapamil.[17][18][19] If the inhibitor restores Rhodamine 123 accumulation in the resistant cells to levels similar to the parental cells, it strongly indicates that P-gp activity is the primary resistance mechanism.
-
Protocol: See Protocol 2: Assessing P-glycoprotein (P-gp) Activity using a Rhodamine 123 Efflux Assay .
Q: What if the efflux pump assay is negative? How do I check for alterations in the Na+/K+-ATPase target?
A: If efflux is not the issue, the next logical step is to investigate the drug's direct target, the Na+/K+-ATPase pump. The most straightforward approach is to quantify the protein expression level of the pump's primary subunits via Western Blot.
-
Causality & Rationale: this compound binds to the α-subunit of the Na+/K+-ATPase.[3] Cancer cells can develop resistance by downregulating the expression of this subunit, thereby reducing the number of available targets for the drug. While sequencing for mutations is possible, assessing protein levels is often a more accessible first step.
-
Self-Validation: Compare the band intensity for the Na+/K+-ATPase α1 subunit in your resistant line against the parental line. A significant decrease in protein expression in the resistant line points to target alteration as a plausible mechanism. Always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol: See Protocol 3: Western Blot Analysis for Key Resistance Proteins .
Q: Could downstream anti-apoptotic pathways be contributing to resistance? How would I investigate this?
A: Yes, cells can overcome a drug's pro-apoptotic signal by upregulating their own pro-survival machinery. Overexpression of anti-apoptotic proteins from the Bcl-2 family is a classic mechanism of chemoresistance.[11][13][14][20]
-
Causality & Rationale: this compound-induced stress is meant to tip the cellular balance towards apoptosis. However, if a cell overexpresses anti-apoptotic proteins like Bcl-2 or Mcl-1, it can effectively neutralize the death signal and survive.[12][13] This mechanism allows the cell to tolerate the drug even if it reaches its target.
-
Self-Validation: Use Western Blotting to compare the expression levels of key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak) between the resistant and parental cell lines. An increased ratio of anti- to pro-apoptotic proteins in the resistant line is a strong indicator of this resistance mechanism.
-
Protocol: See Protocol 3: Western Blot Analysis for Key Resistance Proteins .
This compound: Mechanism & Resistance Pathways
Caption: Key points of potential resistance to this compound.
Section 3: Experimental Protocols
Protocol 1: Verifying IC50 Shift with a Dose-Response Assay
-
Cell Seeding: Seed both parental and suspected resistant cells in parallel in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would span from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add 50 µL of fresh medium. Then, add 50 µL of the 2x drug dilutions to the appropriate wells.
-
Incubation: Incubate plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue).
-
Data Analysis: Normalize the data to the vehicle-only control wells (100% viability). Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
Protocol 2: Assessing P-glycoprotein (P-gp) Activity using a Rhodamine 123 Efflux Assay
This protocol is adapted for flow cytometry.[17][19][21][22]
-
Cell Preparation: Harvest parental and resistant cells and resuspend them at 1x10^6 cells/mL in culture medium.
-
Inhibitor Pre-incubation: Create four tubes for each cell line:
-
Tube 1 & 2: Cells only
-
Tube 3 & 4: Cells + P-gp inhibitor (e.g., 10 µM Verapamil) Incubate all tubes for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to tubes 2 and 4. Incubate for 30-60 minutes at 37°C, protected from light. Tube 1 and 3 are unstained controls.
-
Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Efflux Phase: Resuspend the cell pellets in 1 mL of pre-warmed (37°C) fresh medium. For the inhibitor-treated sample (Tube 4), add the inhibitor back into the medium. Incubate for 1-2 hours at 37°C to allow for efflux.
-
Analysis: Centrifuge cells, resuspend in cold PBS, and analyze immediately via flow cytometry (e.g., on the FITC/GFP channel). Compare the mean fluorescence intensity (MFI) between samples.
Table 1: Expected Outcomes of Rhodamine 123 Efflux Assay
| Cell Line | Condition | Expected Rhodamine 123 Accumulation (MFI) | Interpretation |
| Parental | No Inhibitor | High | Low/Normal P-gp activity. |
| Resistant | No Inhibitor | Low | High P-gp activity (effluxing the dye). |
| Resistant | + Verapamil | High (restored to parental levels) | P-gp activity is blocked, confirming its role in resistance. |
Protocol 3: Western Blot Analysis for Key Resistance Proteins
-
Lysate Preparation: Culture parental and resistant cells to ~80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Na+/K+-ATPase α1 subunit
-
Bcl-2
-
Loading Control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the target proteins to the loading control for each sample.
Section 4: Strategies to Overcome Resistance
Q: My data confirms P-gp overexpression is the cause of resistance. What's the next step?
A: The most direct strategy is to co-administer this compound with a P-gp inhibitor. Several generations of P-gp inhibitors have been developed, though many early-generation compounds had toxicity issues.[23] You can explore research-grade inhibitors like Verapamil or investigate newer, more specific compounds. Plant-derived compounds have also shown potential as P-gp inhibitors.[23] This approach aims to restore the intracellular concentration of this compound to effective levels.[10][18]
Q: My results point to Bcl-2 overexpression. How can I circumvent this?
A: This form of resistance can be tackled by co-administering this compound with a Bcl-2 family inhibitor. Several small-molecule inhibitors that target these anti-apoptotic proteins (e.g., Venetoclax and its analogs) are available for research and clinical use.[12] The goal is to simultaneously block the cell's pro-survival defense while applying this compound's pro-apoptotic pressure, thereby restoring sensitivity to the drug.[11][14]
References
-
Reed, J. C. (1997). Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies. Seminars in Hematology, 34(4 Suppl 5), 9–19. [Link]
-
Mechetner, E., et al. (2010). Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives. Cancer Research, 70(19), 7575-7584. [Link]
-
Choi, C. H., & Yu, A. M. (2014). Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines. Molecules, 19(2), 1559-1583. [Link]
-
Wang, C., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1152055. [Link]
-
Takada, Y., et al. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical Pharmacology, 78(9), 1157-1166. [Link]
-
Das, R., et al. (2018). Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. Advances in Cancer Research, 137, 125-166. [Link]
-
Singh, S., et al. (2021). Nanotherapeutics approaches to overcome P-glycoprotein-mediated multi-drug resistance in cancer. Drug Metabolism Reviews, 53(4), 549-570. [Link]
-
Das, R., et al. (2018). Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Rhodamine 123 efflux assay. Retrieved from [Link]
-
Szakács, G., et al. (2004). Overcoming Multidrug Resistance in Cancer: Clinical Studies of P-Glycoprotein Inhibitors. Current Pharmaceutical Design, 10(24), 2991-3008. [Link]
-
Reed, J. C. (1997). Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies. Semantic Scholar. [Link]
-
Rugira, T., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Takada, Y., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Pharmacological Reports, 75(2), 437-446. [Link]
-
Tan, C., et al. (2015). Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance. ResearchGate. [Link]
-
Troutman, S. M., & Thakker, D. R. (2013). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS ONE, 8(4), e60317. [Link]
-
Aydin, M., et al. (2025). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. International Journal of Molecular Sciences, 26(6), 3213. [Link]
-
Li, Z., et al. (2024). Exploring the anticancer mechanism of cardiac glycosides using proteome integral solubility alteration approach. Journal of Cellular and Molecular Medicine, 28(18), e18165. [Link]
-
Aydin, M., et al. (2025). Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
Rugira, T., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed. [Link]
-
Takada, Y., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase. ResearchGate. [Link]
-
Menger, L., et al. (2012). Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. Oncoimmunology, 1(9), 1640-1642. [Link]
-
Tan, P. W., & Yu, A. M. (2023). The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. Cell & Bioscience, 13(1), 143. [Link]
-
Tuscano, J. M., et al. (2000). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. [Link]
-
Mohan, C. D., et al. (2022). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Biomedicines, 10(4), 827. [Link]
-
El-Seedi, H. R., et al. (2019). Anticancer and Immunogenic Properties of Cardiac Glycosides. Molecules, 24(12), 2297. [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Allied Academies. (n.d.). Understanding cancer drug resistance: Mechanisms and solutions. Retrieved from [Link]
-
Chen, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103036. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Nanotherapeutics approaches to overcome P-glycoprotein-mediated multi-drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2 family proteins: regulators of apoptosis and chemoresistance in hematologic malignancies. | Semantic Scholar [semanticscholar.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Odoroside A In Vitro
Welcome to the technical support center for Odoroside A. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) for effectively using this compound in vitro while minimizing its off-target effects. Our goal is to equip you with the knowledge to conduct robust and reproducible experiments, ensuring the data you generate is both accurate and reliable.
Understanding this compound and Its Mechanism of Action
This compound is a cardiac glycoside extracted from Nerium oleander.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is responsible for both its therapeutic potential in certain cancers and its potential for cardiotoxicity.[5]
In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest through various signaling pathways, including the ROS/p53 and ROS/JNK pathways.[1][6] It has demonstrated anti-cancer activity in various cell lines, including those from colorectal, lung, breast, and leukemia cancers.[1][6][7][8] However, the very mechanism that makes it a potent anti-cancer agent is also the source of its potential off-target effects, as the Na+/K+-ATPase is ubiquitously expressed.
Diagram: Mechanism of Action of this compound
Caption: A logical workflow for troubleshooting common issues.
References
- Chen YY, et al. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics. 2019;19(15):e1900092.
- Takada Y, et al. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochem Pharmacol. 2009 Nov 1;78(9):1157-66.
- Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Life (Basel). 2025 Mar 12;15(3):445.
- Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. J Mol Model. 2023 Feb 25;29(3):81.
- Chemical structure of oleandrin and this compound (A) and their effects...
- Ko HJ, et al. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Int J Mol Sci. 2018 Oct 26;19(11):3337.
- Validating the Anti-proliferative Potential of Odoroside H: A Compar
- Application Notes: Determining Cell Viability Using Citroside A. Benchchem.
- Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic Clin Pharmacol Toxicol. 2021;128(5):637-648.
- Cell Health Assays. LI-COR Biosciences.
- Cell viability assays. Abcam.
- Quo vadis Cardiac Glycoside Research? Front Pharmacol. 2021; 12: 672783.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Odoroside A
This guide provides in-depth technical support for researchers and drug development professionals working with Odoroside A. As a potent cardiac glycoside with significant anti-cancer properties, the integrity of your experimental results hinges on the correct preparation, storage, and handling of this compound.[1][2] This document moves beyond simple instructions to explain the causality behind best practices, ensuring the reliability and reproducibility of your work.
Section 1: Critical Safety & Handling Protocols
This compound, like other cardiac glycosides, is a highly potent and toxic compound that requires careful handling to ensure personnel safety.[3] Adherence to these protocols is mandatory.
Frequently Asked Questions (FAQs): Safety & Handling
Q: What are the primary hazards associated with this compound? A: this compound is classified as harmful if swallowed and can cause serious skin, eye, and respiratory irritation. As a cardiac glycoside, it is a potent inhibitor of the Na+/K+-ATPase pump, and systemic exposure can have significant physiological effects.[3][4] All handling should occur with the assumption that the compound is highly toxic.
Q: What is the mandatory Personal Protective Equipment (PPE) when working with this compound? A: At a minimum, you must wear a lab coat, nitrile gloves, and safety glasses with side shields.[5] When handling the lyophilized powder outside of a certified chemical fume hood, a respirator is strongly recommended to prevent inhalation. Always wash hands thoroughly after handling.
Q: How should I respond to an accidental spill or exposure? A:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes for at least 15 minutes with a gentle stream of water, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For a small spill, use an inert absorbent material, sweep it up carefully, and place it in a sealed container for hazardous waste disposal.[6] Ensure the area is well-ventilated. Do not create dust from the spilled powder.
Section 2: Preparation of High-Integrity this compound Stock Solutions
The goal of stock solution preparation is to achieve complete solubilization while minimizing chemical degradation. The choice of solvent is the most critical factor and is dictated by the experimental application.
Workflow: Selecting the Appropriate Solvent System
Caption: Solvent selection workflow for this compound.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Calculation: Calculate the required volume of solvent. For this compound (Molecular Weight ≈ 518.7 g/mol ), to make 1 mL of a 10 mM stock solution, you would need:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
For 1 mg of powder: (0.001 g / 518.7 g/mol) / 0.010 mol/L = 0.0001928 L or 192.8 µL of DMSO.
-
-
Reconstitution: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex for 30-60 seconds. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. The causality here is increasing the kinetic energy of the molecules to overcome intermolecular forces in the crystal lattice.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. Complete dissolution is non-negotiable for accurate downstream dilutions.
FAQs: Stock Solution Preparation
Q: My this compound is not dissolving completely in DMSO. What should I do? A: First, ensure you are using anhydrous (water-free) DMSO, as water will decrease solubility. Second, gentle warming (not to exceed 37°C) and brief sonication can help. If precipitation persists, it's possible the solubility limit has been exceeded. Consider preparing a more dilute stock solution.
Q: Can I use water or PBS to dissolve this compound? A: No. This compound, like most cardiac glycosides, has very low aqueous solubility.[7] Attempting to dissolve it directly in aqueous buffers will result in an incomplete suspension, not a true solution, leading to inaccurate and non-reproducible experimental results.
Section 3: Long-Term Storage and Stability
The chemical stability of your this compound stock solution is paramount for long-term studies. Degradation can lead to a loss of potency and confounding results. The primary drivers of degradation are temperature fluctuations, light, and moisture.[1][8]
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Lyophilized Powder | -20°C | 3 years[7] | Keep tightly sealed in a desiccated environment. |
| Lyophilized Powder | 4°C | 2 years[7] | Suitable for shorter-term storage; desiccation is critical. |
| Stock Solution (in DMSO) | -20°C | 1 month[1] | Strictly avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | 6 months[1] | Optimal for long-term storage. Aliquoting is mandatory. |
Workflow: Aliquoting for Optimal Stability
Caption: Best-practice workflow for aliquoting and storing stock solutions.
FAQs: Storage & Stability
Q: Why is avoiding freeze-thaw cycles so critical? A: Each freeze-thaw cycle subjects the compound to physical stress. As the solvent (DMSO) freezes, the concentration of this compound in the remaining liquid phase increases dramatically, which can force it out of solution and cause irreversible precipitation. This process, known as cryoconcentration, is a primary cause of stock solution failure.
Q: Why should I store the stock solution at -80°C instead of -20°C? A: While -20°C is acceptable for short-term storage (up to 1 month), -80°C significantly slows down any potential chemical degradation pathways, preserving the integrity of the compound for up to 6 months.[1] This provides a much larger window for conducting experiments with a consistent, validated stock.
Q: I left my stock solution on the bench for a few hours. Is it still good? A: While not ideal, a single instance of a few hours at room temperature is unlikely to cause significant degradation, especially if protected from light. However, repeated or prolonged exposure to room temperature and light will compromise the solution's stability. If in doubt, especially for critical experiments, prepare a fresh working solution from a new -80°C aliquot.
Section 4: Troubleshooting Guide
Q: I thawed an aliquot and observed crystals/precipitate. What should I do? A: This indicates that the compound has come out of solution. Do not use it directly. First, ensure the vial is tightly capped and gently warm it to 37°C for 5-10 minutes, vortexing periodically. In most cases, this will redissolve the precipitate. If it does not, the aliquot should be discarded as the concentration is no longer reliable. This is often a result of a previous incomplete freeze-thaw cycle or exceeding the 1-month stability at -20°C.
Q: My results are inconsistent between experiments using the same stock solution. A: This is a classic sign of stock solution degradation. The root cause is almost always improper storage. Review your handling procedures:
-
Are you using single-use aliquots?
-
Are the aliquots stored at -80°C and protected from light?
-
Is the stock solution within its 6-month shelf-life? If any of these conditions are not met, discard the entire stock and prepare a fresh one from the lyophilized powder. This is a self-validating step; consistent results can only be achieved with a reliable stock.
Q: How do I safely dispose of expired this compound solutions and contaminated labware? A: this compound and all materials that have come into contact with it (pipette tips, tubes, vials) must be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain. Follow your institution's specific guidelines for cytotoxic or acutely toxic waste disposal, which typically involves collection in a designated, sealed hazardous waste container.
References
-
This compound | C30H46O7 | CID 44425145. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... (n.d.). ResearchGate. Retrieved from [Link]
-
Odoroside H | C30H46O8 | CID 205840. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
ODORCIDE Ready-to-Use Products Safety Data Sheet. (2018). Thornell Corporation. Retrieved from [Link]
-
Material Safety Data Sheet(MSDS) - Odoroside H. (2024). BioCrick. Retrieved from [Link]
-
Odoroside H | CAS#:18810-25-8. (n.d.). Chemsrc. Retrieved from [Link]
-
Cardiac Glycosides. (2020). University of Babylon. Retrieved from [Link]
-
OdorCide® Safety Data Sheet. (n.d.). The Pond Guy. Retrieved from [Link]
-
Identification and Extraction Process of Cardiac Glycosides from Foxglove Plants. (2024). Neliti. Retrieved from [Link]
-
Cardiac Glycosides. (n.d.). Al-Mustaqbal University College. Retrieved from [Link]
-
Cardiac Glycosides (Digoxin). (n.d.). CVPharmacology. Retrieved from [Link]
-
The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions. (n.d.). PubMed. Retrieved from [Link]
-
Cardiac glycoside. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound CAS No.12738-19-1. (n.d.). Ruixibiotech. Retrieved from [Link]
-
Effects of Non-standard Storage Conditions on the Stability, Safety and Suitability of Drug Consumption. (2023). Impactfactor. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. fishersci.com [fishersci.com]
- 6. odorcide.com [odorcide.com]
- 7. Odoroside H | Steroids | 18810-25-8 | Invivochem [invivochem.com]
- 8. impactfactor.org [impactfactor.org]
addressing precipitation of Odoroside A in cell culture media
Welcome to the technical support center for Odoroside A. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cell culture, with a specific focus on addressing the common challenge of its precipitation in aqueous media. Our goal is to equip you with the knowledge and protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications in research?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1][2] It is extracted from plants such as Nerium oleander.[3][4] In research, this compound is primarily investigated for its potent anti-cancer properties.[3][4][5] Studies have shown that it can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, making it a compound of interest in oncology drug discovery.[3][6]
Q2: What are the key chemical properties of this compound that I should be aware of?
This compound is a hydrophobic molecule, which means it has poor solubility in water and aqueous solutions like cell culture media.[7] Its molecular formula is C30H46O7.[3][8][9] Due to its hydrophobicity, careful preparation of stock solutions and subsequent dilution into your experimental media are critical to prevent precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][10] It is a powerful solvent capable of dissolving many hydrophobic compounds for use in biological assays.[10] For example, a stock solution of 100 mg/mL in DMSO can be achieved with the help of ultrasonication.[3]
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10][11] The product should be stored sealed and away from moisture and light.[3]
Troubleshooting Guide: Precipitation of this compound in Cell Culture Media
Precipitation of this compound upon its addition to cell culture media is a common and frustrating issue that can compromise experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and resolve this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
Issue 1: Immediate Precipitation Upon Addition to Media
This is often referred to as "crashing out" and typically occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment.[12]
-
Cause: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous media.[13]
-
Solution:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[12][14] The solubility of many compounds increases with temperature.
-
Slow, Agitated Addition: Instead of pipetting the entire volume of the stock solution at once, add it dropwise to the pre-warmed media while gently vortexing or swirling the tube.[12] This helps to disperse the compound more evenly and avoid localized high concentrations.
-
Perform Serial Dilutions: A stepwise dilution can prevent the "solvent shock" that causes precipitation.[12][13] An intermediate dilution step in a smaller volume of media can be beneficial.
-
Issue 2: Delayed Precipitation After Incubation
Sometimes, the media containing this compound may appear clear initially, but a precipitate forms after several hours or days in the incubator.
-
Possible Causes:
-
Temperature and pH Shifts: As cells metabolize, they can produce acidic byproducts that lower the pH of the media.[13] This change in pH can affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the media over time, leading to the formation of insoluble complexes.[13][15]
-
Exceeding the Solubility Limit: The final concentration of this compound in the media may be above its maximum soluble concentration under your specific experimental conditions.[12]
-
-
Solutions:
-
Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium and under your incubation conditions.
-
Monitor Media pH: Regularly check the pH of your cell culture, especially in high-density cultures. More frequent media changes may be necessary to maintain a stable pH.
-
Evaluate the Impact of Serum: Fetal Bovine Serum (FBS) contains proteins, like albumin, that can bind to hydrophobic compounds.[16][17] This can either increase or decrease the apparent solubility. If you suspect serum interactions, you can test different serum concentrations or, if your cell line permits, use a serum-free medium.[17]
-
Issue 3: Inconsistent Results Between Experiments
Inconsistent results can sometimes be traced back to issues with the preparation and handling of your this compound solutions.
-
Possible Causes:
-
Incomplete Dissolution of Stock: If the this compound is not fully dissolved in the DMSO stock, the actual concentration will be lower than intended, leading to variability.
-
Hygroscopic Nature of DMSO: DMSO can absorb water from the atmosphere, which can reduce its ability to dissolve hydrophobic compounds.[3]
-
Degradation of this compound: Repeated freeze-thaw cycles can degrade the compound, leading to a decrease in its effective concentration.
-
-
Solutions:
-
Ensure Complete Dissolution of Stock: Use vortexing and, if necessary, brief sonication or gentle warming to 37°C to ensure your this compound is fully dissolved in fresh, high-quality DMSO.[10][11]
-
Use Fresh DMSO: Always use newly opened or properly stored anhydrous DMSO to prepare your stock solutions.[3]
-
Aliquot Stock Solutions: As previously mentioned, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10][11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 518.68 g/mol ), you would need 5.19 mg.
-
Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO to the tube.
-
Dissolving the Compound:
-
Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C for short-term use or -80°C for long-term storage.[3][10]
Protocol 2: Diluting this compound into Cell Culture Media
This protocol provides a reliable method for diluting your DMSO stock solution into your final cell culture medium to a final concentration of 10 µM, while keeping the final DMSO concentration at or below 0.1%.
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile tube, add 1 µL of your 10 mM this compound stock solution to 99 µL of the pre-warmed media. This creates a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.
-
-
Prepare the Final Working Solution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete media. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO (in this case, 0.1%) but no this compound.[10] This is crucial for distinguishing the effects of the compound from any potential effects of the solvent.
Data Summary
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (192.80 mM) | Ultrasonic assistance may be needed.[3] |
| Ethanol | Soluble | Quantitative data not readily available, but generally used as a solvent for cardiac glycosides.[7] |
| Methanol | Soluble | Similar to ethanol, a viable solvent for this class of compounds.[7] |
| Water | Poorly Soluble | This compound is a hydrophobic molecule with limited aqueous solubility.[7] |
References
-
Patsnap Synapse. (2025). What's the Difference Between DMEM and RPMI? Retrieved from [Link]
-
National Institutes of Health. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Retrieved from [Link]
-
Ruixibiotech. (n.d.). This compound CAS No.12738-19-1. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
-
Springer. (n.d.). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects... Retrieved from [Link]
-
DocPlayer. (n.d.). Cardiac glycosides.docx. Retrieved from [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]
-
National Institutes of Health. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
-
Huachenyang (Shenzhen) Technology Co., Ltd. (2023). Synthetic Medium: RPMI 1640 and Dulbecco's Modified Eagle Medium (DMEM). Retrieved from [Link]
-
ChemBK. (2024). Odorosid a. Retrieved from [Link]
-
Chemsrc. (2025). Odoroside H | CAS#:18810-25-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of some cardiac glycosides | Download Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Cardiac glycoside. Retrieved from [Link]
-
PubMed. (n.d.). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of this compound and oleandrin on F-actin, nuclei and... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Odoroside H | C30H46O8 | CID 205840 - PubChem. Retrieved from [Link]
-
PubMed Central. (2024). Exploring the anticancer mechanism of cardiac glycosides using proteome integral solubility alteration approach. Retrieved from [Link]
-
SlidePlayer. (n.d.). Cardiac glycosides. Retrieved from [Link]
-
ResearchGate. (2013). Can I store the drug solution made in cell culture media? Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound | C30H46O7 | CID 44425145 - PubChem. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
Sources
- 1. amu.edu.az [amu.edu.az]
- 2. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 5. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Odoroside A Mechanism of Action Studies
Welcome to the technical support resource for researchers investigating the mechanisms of Odoroside A. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both foundational knowledge and in-depth, actionable advice for your experiments. As a cardiac glycoside, this compound's primary molecular target is the Na+/K+-ATPase, but its downstream effects are complex and pleiotropic.[1][2][3] Selecting the appropriate controls is therefore paramount to generating robust and interpretable data.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Controls for this compound Activity
Question 1: I'm starting my first experiment with this compound. What are the absolute essential positive and negative controls I should use to validate its primary mechanism of action?
Answer:
To establish the foundational activity of your this compound compound, you must first confirm its inhibitory effect on the Na+/K+-ATPase. This is the well-established primary mechanism for cardiac glycosides.[1][2][3][4][5]
Positive Controls:
-
Ouabain or Digoxin: These are well-characterized cardiac glycosides that, like this compound, are known inhibitors of Na+/K+-ATPase.[1][2][4] Using one of these as a positive control will validate that your experimental system is responsive to this class of compounds.
-
Low Potassium (K+) Media: Lowering the extracellular K+ concentration can potentiate the inhibitory effects of cardiac glycosides on the Na+/K+-ATPase.[6] This can serve as a good positive control for observing downstream effects that are dependent on pump inhibition.
Negative Controls:
-
Vehicle Control (e.g., DMSO): this compound is typically dissolved in a solvent like DMSO. Your control cells must be treated with the same concentration of this solvent to account for any effects of the vehicle itself.
-
Inactive Cardiac Glycoside Analog: If available, an analog of a cardiac glycoside that is known to be inactive against the Na+/K+-ATPase is an excellent negative control.[7] This helps to rule out off-target effects of the steroidal backbone.
Section 2: Delineating Downstream Signaling Pathways
Question 2: I've observed changes in cellular signaling pathways (e.g., Src, MAPK/ERK) after this compound treatment. How can I be sure these are specific to Na+/K+-ATPase inhibition and not off-target effects?
Answer:
This is a critical question, as cardiac glycosides are known to initiate a "signalosome" complex upon binding to Na+/K+-ATPase, which can activate various downstream pathways, including Src kinase and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][9][10][11][12]
Experimental Workflow for Pathway Specificity:
dot graph TD { rankdir=LR; A[this compound Treatment] --> B{Observe Downstream Effect (e.g., p-Src, p-ERK)}; B --> C{Pre-treat with Src Inhibitor (e.g., PP2)}; C --> D{Re-assess Downstream Effect}; B --> E{Pre-treat with MEK Inhibitor (e.g., U0126)}; E --> F{Re-assess Downstream Effect};
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } Workflow for validating pathway specificity.
Controls for Specificity:
-
Pharmacological Inhibitors:
-
Src Family Kinase Inhibitors (e.g., PP2, Saracatinib): Pre-treatment with a Src inhibitor should abrogate the downstream signaling events if they are indeed Src-dependent.[6][9][13]
-
MEK Inhibitors (e.g., U0126, Selumetinib): If you are observing MAPK/ERK activation, a MEK inhibitor will block this specific pathway.[13]
-
EGFR Kinase Inhibitors (e.g., Gefitinib, Erlotinib): These can be used to determine the extent to which EGFR transactivation is involved in the observed signaling.[14][15]
-
-
Genetic Controls:
-
siRNA/shRNA Knockdown: Use siRNA or shRNA to specifically knock down the expression of key signaling components like Src or the α-subunit of the Na+/K+-ATPase. If the this compound effect is lost upon knockdown, it confirms the involvement of that protein.
-
CRISPR/Cas9 Knockout: For more definitive results, generate cell lines with a complete knockout of the target protein.
-
Table 1: Expected Outcomes of Controls for Downstream Signaling
| Treatment | Expected p-Src Levels | Expected p-ERK Levels | Rationale |
| Vehicle Control | Baseline | Baseline | Establishes baseline signaling. |
| This compound | Increased | Increased | Induces Na+/K+-ATPase-mediated signaling. |
| This compound + PP2 | Baseline | Baseline/Reduced | Blocks Src, the upstream kinase of ERK in this pathway. |
| This compound + U0126 | Increased | Baseline | Blocks MEK, the kinase upstream of ERK, but not Src. |
Section 3: Investigating Apoptosis and Cell Viability
Question 3: this compound is reported to induce apoptosis. How do I design controls to differentiate between apoptosis, necrosis, and general cytotoxicity?
Answer:
This compound has been shown to induce apoptosis through various mechanisms, including the ROS/p53 signaling pathway and both extrinsic and intrinsic apoptotic pathways.[16][17][18][19] It's crucial to use a multi-pronged approach to confirm apoptosis and rule out other forms of cell death.
Positive Controls for Apoptosis:
-
Staurosporine or Etoposide: These are well-known inducers of apoptosis and can be used to validate your apoptosis assays.
Negative Controls:
-
Pan-Caspase Inhibitor (e.g., Z-VAD-FMK): Pre-treatment with a pan-caspase inhibitor should rescue the cells from this compound-induced apoptosis if the cell death is caspase-dependent.
-
Necrosis Inhibitor (e.g., Necrostatin-1): To rule out necroptosis, a form of programmed necrosis.
Experimental Protocol: Differentiating Cell Death Mechanisms
-
Cell Treatment: Treat cells with Vehicle, this compound, this compound + Z-VAD-FMK, and Staurosporine.
-
Flow Cytometry: Stain with Annexin V (early apoptosis marker) and Propidium Iodide (PI) or a similar viability dye (late apoptosis/necrosis marker).
-
Western Blot: Probe for cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the media, an indicator of membrane damage associated with necrosis.
Table 2: Interpreting Cell Death Assay Results
| Assay | Apoptosis | Necrosis |
| Annexin V+/PI- | High | Low |
| Annexin V+/PI+ | Moderate (late) | High |
| Cleaved Caspase-3 | Present | Absent |
| LDH Release | Low | High |
Section 4: Exploring the Role of Intracellular Calcium
Question 4: I hypothesize that changes in intracellular calcium ([Ca2+]i) are mediating the effects of this compound. What controls are necessary to test this?
Answer:
Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an elevation of [Ca2+]i.[4][20][21][22][23]
Controls for Calcium Signaling:
-
Calcium Chelators:
-
Intracellular (e.g., BAPTA-AM): Pre-loading cells with BAPTA-AM will chelate intracellular calcium and should prevent the downstream effects if they are calcium-dependent.
-
Extracellular (e.g., EGTA): Using calcium-free media supplemented with EGTA will determine if the observed calcium increase is due to influx from the extracellular space.
-
-
Pharmacological Modulators:
-
NCX Inhibitors (e.g., KB-R7943): To confirm the role of the Na+/Ca2+ exchanger.
-
L-type Calcium Channel Blockers (e.g., Verapamil, Nifedipine): To assess the contribution of these channels to calcium influx.[21]
-
Experimental Workflow for Calcium Dependence:
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#5F6368"];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; } Workflow for assessing calcium dependence.
Section 5: Investigating Autophagy
Question 5: My results suggest this compound might be inducing autophagy. How do I properly control for and validate this process?
Answer:
Several cardiac glycosides have been reported to induce autophagy, which can be either a pro-survival or pro-death mechanism depending on the cellular context.[13][24][25][26] Validating true autophagic flux, rather than just an accumulation of autophagosomes due to a block in degradation, is key.
Controls for Autophagy:
-
Autophagy Inducer (Positive Control):
-
Rapamycin or Starvation (e.g., EBSS media): These are standard methods to induce autophagy and validate your detection methods.
-
-
Autophagy Inhibitors (for Flux Measurement):
-
Lysosomal Inhibitors (e.g., Chloroquine, Bafilomycin A1): These block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification. An accumulation of LC3-II in the presence of this compound plus one of these inhibitors, compared to this compound alone, indicates active autophagic flux.
-
Early-Stage Inhibitor (e.g., 3-Methyladenine, 3-MA): This inhibits the initial stages of autophagosome formation and can be used to see if blocking autophagy rescues a phenotype.
-
Experimental Protocol: Measuring Autophagic Flux
-
Cell Treatment: Create four groups: Vehicle, this compound, Bafilomycin A1, and this compound + Bafilomycin A1.
-
Western Blot: Probe for LC3-I and LC3-II. The conversion of LC3-I to LC3-II (lipidated form) is a marker of autophagosome formation. Also, probe for p62/SQSTM1, a protein that is degraded by autophagy; a decrease in p62 indicates active flux.
-
Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In autophagosomes (neutral pH), both GFP and RFP fluoresce (yellow puncta). In autolysosomes (acidic pH), GFP is quenched, and only RFP fluoresces (red puncta). This allows for visual tracking of flux.
Table 3: Interpreting Autophagic Flux Experiments
| Treatment | Expected LC3-II Level | Expected p62 Level | Interpretation |
| This compound | Increased | Decreased | Autophagy is induced. |
| This compound + Bafilomycin A1 | Further Increased | Increased/No Change | Autophagic flux is active (block in degradation leads to accumulation). |
| This compound (if it blocks flux) | Increased | Increased | Block in autophagosome degradation. |
References
-
Chen YY, et al. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics. 2019;19(15):e1900092.
-
The mechanistic role of cardiac glycosides in DNA damage response and repair signaling. (2023). SpringerLink.
-
The role of intracellular Ca ions in the therapeutic and toxic effects of cardiac glycosides and catecholamines. (n.d.). PubMed.
-
Takada, Y., Matsuo, K., Ogura, H., Bai, L., Toki, A., Wang, L., Ando, M., & Kataoka, T. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical pharmacology, 78(9), 1157–1166.
-
Newman, R. A., Yang, P., Pawlus, A. D., & Block, K. I. (2008). Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15741–15746.
-
Cardiac Glycosides (Digoxin). (n.d.). CVPharmacology.
-
Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. (2025). Sultan Qaboos University Medical Journal.
-
Mijatovic, T., De Nève, N., Gailly, P., & Kiss, R. (2007). Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines. Molecular cancer therapeutics, 6(5), 1645–1654.
-
Haas, M., Wang, H., Tian, J., & Xie, Z. (2002). Molecular mechanisms of Na/K-ATPase-mediated signal transduction. The Journal of biological chemistry, 277(20), 17827–17833.
-
Calcium Signaling in Cardiac Myocytes. (n.d.). Cold Spring Harbor Perspectives in Biology.
-
Takada, Y., Matsuo, K., Ogura, H., Bai, L., Toki, A., Wang, L., Ando, M., & Kataoka, T. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of molecular modeling, 29(4), 105.
-
Cardiac glycosides and intracellular Na+, K+, Ca2+. (n.d.). PubMed.
-
El-Seedi, H. R., Taher, E. A., El-Wahed, A. A., & El-Kashoury, E. A. (2014). Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR. Molecules (Basel, Switzerland), 19(11), 18381–18399.
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. (2025). Life (Basel, Switzerland).
-
Chemical structure of oleandrin and this compound (A) and their effects... (n.d.). ResearchGate.
-
Lee, J. H., Jeong, Y. J., Lee, S. W., Kim, D., & Lee, Y. J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Molecules (Basel, Switzerland), 23(11), 2769.
-
Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors. (n.d.). The Journal of Physiology.
-
Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. (2013). PLOS ONE.
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. (2025). PubMed.
-
Yang, C. S., You, J. S., Lee, J. B., & Kim, Y. S. (2005). Cardiac Glycosides Inhibit p53 Synthesis by a Mechanism Relieved by Src or MAPK Inhibition. Cancer research, 65(19), 8879–8886.
-
Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase. (n.d.). ResearchGate.
-
This compound CAS No.12738-19-1. (n.d.). Ruixibiotech.
-
The Na/K-ATPase role as a signal transducer in lung inflammation. (2024). Frontiers in Immunology.
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube.
-
Calcium Signalling in Cardiac Myocytes. Cellular signalling modes and... (n.d.). ResearchGate.
-
Schematic of Na⁺-K⁺-ATPase and EGFR signaling pathways and their... (n.d.). ResearchGate.
-
Na(+)/K(+)-ATPase as a signal transducer. (n.d.). Semantic Scholar.
-
Optimal experimental design in an EGFR signaling and down-regulation model. (2006). arXiv.org.
-
Na /K -ATPase as a signal transducer. (n.d.). FEBS Press.
-
How do I stimulate EGF signalin for the evaluation of gene expression in cancer cells? (n.d.). ResearchGate.
-
Odoroside H. (n.d.). TargetMol.
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (n.d.). International Journal of Molecular Sciences.
-
Computational modeling of the EGFR network elucidates control mechanisms regulating signal dynamics. (2009). BMC Systems Biology.
-
Natural Compounds and Autophagy: Allies Against Neurodegeneration. (n.d.). Frontiers in Pharmacology.
-
Calcium Signaling in Cardiomyocyte Function. (n.d.). Cold Spring Harbor Perspectives in Biology.
-
Natural phytochemicals that affect autophagy in the treatment of oral diseases and infections: A review. (n.d.). Frontiers in Pharmacology.
-
Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer. (n.d.). Nutrients.
-
Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. (n.d.). PubMed.
-
Cardiac Glycosides and it's side affecte. (n.d.). SlideShare.
-
Cardiac Glycoside and Digoxin Toxicity. (2025). StatPearls.
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026). ACS Omega.
-
Odoroside H. (n.d.). PubChem.
Sources
- 1. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Odoroside H | ATPase | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]
- 6. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of Na/K-ATPase-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Na/K-ATPase role as a signal transducer in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Na(+)/K(+)-ATPase as a signal transducer. | Semantic Scholar [semanticscholar.org]
- 12. utoledo.edu [utoledo.edu]
- 13. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 20. The role of intracellular Ca ions in the therapeutic and toxic effects of cardiac glycosides and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cardiac glycosides and intracellular Na+, K+, Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Natural Compounds and Autophagy: Allies Against Neurodegeneration [frontiersin.org]
- 25. Natural phytochemicals that affect autophagy in the treatment of oral diseases and infections: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Autophagy: Mechanisms and Therapeutic Potential of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Odoroside A and Oleandrin: A Guide for Researchers
In the landscape of oncological research, the exploration of naturally derived compounds as potential therapeutic agents remains a critical endeavor. Among these, cardiac glycosides have emerged as a promising class of molecules with potent cytotoxic effects against various cancer types. This guide provides an in-depth, objective comparison of two such cardiac glycosides, Odoroside A and Oleandrin, both extracted from the oleander plant (Nerium oleander). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate their comparative anticancer efficacy, mechanisms of action, and provides detailed protocols for key evaluative experiments.
Introduction to this compound and Oleandrin
This compound and Oleandrin are structurally similar cardiac glycosides, a class of compounds historically used in the treatment of cardiac conditions.[1] Their shared basic structure contributes to their cytotoxic properties, primarily through the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2] However, subtle structural differences between them may account for variations in their biological activity, toxicity, and overall therapeutic potential.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The cornerstone of evaluating any potential anticancer agent is its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in this assessment. Experimental data from various studies allows for a comparative analysis of the cytotoxic profiles of this compound and Oleandrin across different cancer cell lines.
One study directly compared the cytotoxic effects of this compound and Oleandrin in MDA-MB-231 human breast cancer cells and a radiotherapy-resistant variant (RT-R-MDA-MB-231).[3] The results, summarized in the table below, indicate that while both compounds are effective in the nanomolar range, Oleandrin exhibits greater cytotoxicity. Notably, the same study found this compound to be significantly less toxic to normal human umbilical vein endothelial cells (HUVECs), suggesting a potentially wider therapeutic window for this compound.[3][4]
| Compound | Cell Line | IC50 (nM) | Source |
| This compound | MDA-MB-231 (Breast Cancer) | 183 | [3] |
| A549 (Lung Cancer) | 183.5 (at 48h) | [5] | |
| Oleandrin | MDA-MB-231 (Breast Cancer) | 72 | [3] |
| RT-R-MDA-MB-231 (Breast Cancer) | 183 | [3] | |
| MCF-7 (Breast Cancer) | 14.5 (at 24h) | [6] | |
| SK-BR-3 (Breast Cancer) | 6.13 (at 24h) | [6] | |
| Panc-1 (Pancreatic Cancer) | 5.6 | [6] | |
| MiaPaca (Pancreatic Cancer) | 15.6 | [6] | |
| BxPC3 (Pancreatic Cancer) | 210 | [6] | |
| HCT116 (Colon Cancer) | 20 | [6] | |
| HT29 (Colon Cancer) | 40 | [6] | |
| SW620 (Colon Cancer) | 70 | [6] |
Mechanisms of Anticancer Action
The anticancer efficacy of this compound and Oleandrin stems from their ability to modulate multiple cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Shared Mechanism: Inhibition of the STAT3 Signaling Pathway
Both this compound and Oleandrin have been shown to exert their anticancer effects, at least in part, by suppressing the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][7] STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and invasion. By inhibiting the phosphorylation of STAT3, both compounds can downregulate the expression of STAT3 target genes involved in these processes.[3]
Divergent Apoptotic Pathways
While both compounds induce apoptosis, the specific molecular pathways they trigger appear to differ depending on the cancer type.
This compound: In human leukemia cells, this compound and its derivative have been shown to induce apoptosis and autophagy through the activation of the ROS/JNK pathway.[5] In A549 lung cancer cells, this compound was found to activate the extrinsic apoptotic pathway.[4][8]
Oleandrin: In breast cancer cells, Oleandrin induces mitochondrial-mediated apoptosis by activating endoplasmic reticulum stress.[9] In osteosarcoma cells, it has been shown to induce apoptosis through both the mitochondrial- and death receptor-dependent pathways.[9]
Cell Cycle Arrest
Oleandrin has been reported to induce G2/M phase cell cycle arrest in cancer cells.[10] This prevents the cells from dividing and proliferating. While it is likely that this compound also affects the cell cycle, specific experimental data detailing its impact on cell cycle progression is less readily available in the current literature.
In Vivo Anticancer Efficacy
While in vitro studies provide valuable insights into the cytotoxic potential of these compounds, in vivo animal models are crucial for evaluating their therapeutic efficacy in a more complex biological system.
Oleandrin: Several in vivo studies have demonstrated the antitumor effects of Oleandrin in various cancer models. It has been shown to reduce tumor size and volume in animal studies of breast, lung, pancreatic, and other cancers.[9]
This compound: An in vivo study using a nude mouse xenograft model demonstrated the leukemia-suppressive effects of a derivative of this compound.[5] However, direct comparative in vivo studies evaluating the efficacy of this compound against Oleandrin are currently lacking in the available literature. This represents a significant knowledge gap that warrants further investigation.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer efficacy of compounds like this compound and Oleandrin.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound or Oleandrin at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the DNA content and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available experimental data indicates that both this compound and Oleandrin are potent anticancer agents with efficacy in the nanomolar range. A key finding is that this compound may possess a better safety profile than Oleandrin, exhibiting lower toxicity towards non-cancerous cells. [3]Their shared ability to inhibit the STAT3 signaling pathway provides a solid mechanistic basis for their anticancer activity. However, they also appear to induce apoptosis through distinct pathways, which could have implications for their use in treating different types of cancer.
Significant research gaps remain. Direct comparative in vivo studies are critically needed to validate the in vitro findings and to assess the therapeutic potential of this compound relative to the more extensively studied Oleandrin. Furthermore, a more detailed investigation into the effects of this compound on cell cycle regulation is warranted. A comprehensive understanding of their comparative pharmacokinetics and pharmacodynamics will also be essential for any future clinical development.
References
-
Ko, Y.S., Rugira, T., Jin, H., Park, S.W., & Kim, H.J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Ko, Y.S., Rugira, T., Jin, H., Park, S.W., & Kim, H.J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed. [Link]
-
Ko, Y.S., Rugira, T., Jin, H., Park, S.W., & Kim, H.J. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Institutes of Health. [Link]
-
Hu, X., Chen, T., Zhang, S., Zhang, Q., Li, C., & Wang, X. (2022). Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 130(1), 56-69. [Link]
-
Ciftci, H., et al. (2024). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Life, 15(3), 445. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]
-
Li, X., et al. (2021). Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer. Cell Death & Disease, 12(4), 334. [Link]
-
Wong, S. K., Chan, H. T., & Chan, E. W. C. (2025). Chemistry, resources, anticancer effects, other pharmacological properties, and clinical trials of oleandrin from Nerium oleander: An overview. Journal of Applied Pharmaceutical Science, 15(12), 004-012. [Link]
-
Wang, L., et al. (2015). Oridonin-induced apoptosis in SW620 human colorectal adenocarcinoma cells. Oncology Letters, 9(5), 2373–2376. [Link]
-
ResearchGate. (n.d.). Induced cell cycle arrest at G2/M phase. a Representative flow...[Link]
-
CNGBdb. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. [Link]
-
ResearchGate. (n.d.). (PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. [Link]
-
Efferth, T., et al. (2023). Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo. International Journal of Molecular Sciences, 24(4), 3550. [Link]
-
Wang, L., et al. (2020). Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway. Oncology Letters, 20(1), 639-646. [Link]
-
Francischini, C. D. S., et al. (2022). Antitumor effects of oleandrin in different types of cancers: Systematic review. Toxicon, 215, 59-69. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
-
Bao, Z., et al. (2016). Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51. Oncotarget, 7(44), 72330–72342. [Link]
-
Kumar, S., et al. (2013). Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacognosy Reviews, 7(14), 131–137. [Link]
-
Chen, L., et al. (2017). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 8(54), 92931–92940. [Link]
-
ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated...[Link]
-
Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2843–2854. [Link]
-
Shen, C., et al. (2015). DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1. Oncogene, 34(39), 5048–5057. [Link]
-
Choi, E. J., & Kim, G. H. (2018). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. International Journal of Molecular Sciences, 19(12), 3845. [Link]
Sources
- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. rsc.org [rsc.org]
- 8. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saludintegral.hn [saludintegral.hn]
- 10. Oleandrin induces DNA damage responses in cancer cells by suppressing the expression of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
Odoroside A versus Digoxin: A Comparative Guide to Na+/K+-ATPase Inhibition
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of Odoroside A and Digoxin, two potent cardiac glycoside inhibitors of the Na+/K+-ATPase. While Digoxin is a cornerstone therapeutic for cardiac conditions, this compound, a compound from Nerium oleander, presents a similar yet distinct profile. We delve into their comparative molecular structures, inhibitory mechanisms, and the downstream signaling consequences of their interaction with the Na+/K+-ATPase. Furthermore, this guide furnishes a comprehensive, field-tested protocol for an in vitro Na+/K+-ATPase inhibition assay, enabling researchers to quantitatively assess and compare the potency of these and other cardiac glycosides. Through structured data, detailed methodologies, and mechanistic diagrams, this document serves as a critical resource for professionals engaged in cardiovascular pharmacology and novel drug discovery.
Introduction: The Na+/K+-ATPase as a Therapeutic Target
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane enzyme found in all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell for every two potassium ions (K+) moved into the cell, a process fueled by the hydrolysis of ATP.[2] This function is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
In cardiac myocytes, the electrochemical gradient established by the Na+/K+-ATPase is crucial for regulating heart muscle contractility.[3] Its inhibition by a class of compounds known as cardiac glycosides has been a long-standing therapeutic strategy for heart failure and certain arrhythmias like atrial fibrillation.[4][5] By inhibiting the pump, these drugs cause a rise in intracellular Na+, which in turn reduces the driving force for the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[2][6] This elevated calcium enhances the force of myocardial contraction, producing a positive inotropic effect.[7]
Digoxin, derived from the foxglove plant Digitalis lanata, is the most well-known and clinically utilized cardiac glycoside.[7] However, its narrow therapeutic index necessitates careful monitoring.[8] This has spurred interest in other naturally occurring cardiac glycosides, such as this compound. Extracted from Nerium oleander, this compound shares the core steroid structure and lactone ring characteristic of cardiac glycosides and is also a potent inhibitor of the Na+/K+-ATPase.[9] Recent studies suggest its inhibitory mechanism is similar to that of other known cardiac glycosides, though nuanced differences may exist.[9][10] This guide aims to provide a direct, evidence-based comparison between these two compounds to inform future research and development.
Molecular Profiles: Structure and Origin
Both Digoxin and this compound are cardenolides, a subclass of cardiac glycosides characterized by a five-membered lactone ring attached at the C17 position of a steroid nucleus.[4][11] Their biological activity is conferred by this steroid core, while the attached sugar moieties influence their pharmacokinetic properties like solubility and bioavailability.[9]
-
Digoxin is extracted from the leaves of Digitalis lanata.[7] Its chemical structure consists of the aglycone (non-sugar portion) digoxigenin, to which a trisaccharide (three digitoxose sugar units) is attached.[12][13]
-
This compound is a monoglycoside isolated from the leaves of Nerium oleander.[9][14] It is structurally similar to other well-known cardiac glycosides like ouabain.[9] Its aglycone is attached to a single β-D-diginosyl sugar moiety.[15]
The subtle differences in their hydroxylation patterns and sugar attachments are key to potential variations in their binding affinity, isoform selectivity, and overall pharmacological profile.
Mechanism of Na+/K+-ATPase Inhibition: A Shared Pathway
Cardiac glycosides exert their inhibitory effect by binding to the extracellular side of the Na+/K+-ATPase α-subunit.[5][9] This binding preferentially occurs when the enzyme is in its phosphorylated, outward-facing conformation (the E2-P state), effectively locking the enzyme and preventing its return to an inward-facing state to bind intracellular Na+.[4] This stabilization of the E2-P transition state halts the pumping cycle.
Docking simulations and molecular modeling studies suggest that this compound binds to the same pocket on the α-subunit as Digoxin and ouabain.[9] Key interactions with amino acid residues like Thr797 and Phe783 are common among these compounds, indicating a conserved inhibitory mechanism.[9] The primary consequence of this inhibition is an elevation of intracellular Na+, which subsequently increases intracellular Ca2+ via the Na+/Ca2+ exchanger, leading to enhanced cardiac contractility.[3][6][8]
Caption: Na+/K+-ATPase cycle and site of cardiac glycoside inhibition.
Quantitative Comparison of Inhibitory Potency
The potency of a Na+/K+-ATPase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce enzyme activity by 50%. While direct comparative studies are limited, data compiled from various sources and analogous compounds suggest both this compound and Digoxin are potent inhibitors with IC50 values often in the nanomolar to low micromolar range, depending on the enzyme source and assay conditions.[14][16][17]
| Compound | Enzyme Source | Reported IC50 | Notes |
| Digoxin | Porcine Cerebral Cortex | Varies (nM range) | Potency is highly dependent on K+ concentration.[16][18] |
| Human Erythrocyte Membranes | Varies (nM range) | Shows biphasic inhibition, suggesting multiple isoform sensitivities.[16] | |
| This compound | Human Lung Carcinoma (A549) | ~0.2 µM - 0.48 µM | Measured via inhibition of ICAM-1 expression, an indirect marker.[14] |
| Purified Na+/K+-ATPase | Potent Inhibition | Stated to inhibit ATP-hydrolyzing activity as potently as ouabain.[15] |
Note: The presented data is compiled from multiple sources and may not be directly comparable due to varying experimental conditions. Direct head-to-head assays are required for definitive comparison.
Experimental Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
This protocol describes a reliable, colorimetric method to determine the inhibitory activity of compounds like this compound and Digoxin on Na+/K+-ATPase. The principle is to measure the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The difference in Pi released in the absence and presence of a specific inhibitor (like ouabain) represents the specific activity of the Na+/K+-ATPase.[19][20]
Principle of the Assay Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The total ATPase activity is measured first. Then, the activity of other ATPases is measured in the presence of ouabain, a highly specific Na+/K+-ATPase inhibitor. The specific Na+/K+-ATPase activity is the difference between the total and ouabain-insensitive activity. The Pi generated is quantified colorimetrically, often using a malachite green-based reagent that forms a colored complex with phosphate.[1][21]
Materials & Reagents
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex, commercially available)
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[20]
-
ATP solution (e.g., 100 mM in water, pH ~7.0)
-
Ouabain solution (e.g., 10 mM in water)
-
Test Compounds (this compound, Digoxin) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphate Detection Reagent (e.g., Malachite Green-based colorimetric reagent)
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplates
-
Microplate reader (wavelength 590-660 nm)[1]
Step-by-Step Procedure
-
Prepare Standard Curve: Create a serial dilution of the phosphate standard (e.g., 0 to 50 µM) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, prepare three sets of reactions for each test compound concentration:
-
Total Activity: Assay Buffer + Enzyme + Test Compound
-
Ouabain-Insensitive Activity: Assay Buffer + Enzyme + Test Compound + Ouabain (final conc. ~1 mM)[20]
-
Blank (No Enzyme): Assay Buffer + Test Compound
-
-
Pre-incubation: Add the enzyme to the appropriate wells and pre-incubate with the test compounds for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells (final concentration typically 1-3 mM).
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Develop Color: Stop the reaction by adding the phosphate detection reagent. This reagent is typically acidic and will denature the enzyme while initiating the color development. Incubate at room temperature for 15-20 minutes.
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 660 nm).[21]
Data Analysis
-
Calculate the amount of Pi released in each well using the phosphate standard curve.
-
Calculate Na+/K+-ATPase specific activity: (Pi from Total Activity) - (Pi from Ouabain-Insensitive Activity).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (0% inhibition).
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Downstream signaling pathways affected by Na+/K+-ATPase inhibition.
Discussion and Future Directions
The comparative analysis reveals that this compound and Digoxin are both potent cardenolide inhibitors of the Na+/K+-ATPase, sharing a fundamental mechanism of action. [6][9]The primary distinction lies in their molecular structure—Digoxin being a triglycoside and this compound a monoglycoside—which may influence their pharmacokinetics and potentially their interaction with ATPase isoforms and downstream signaling partners.
The anticancer activity noted for both compounds highlights the importance of the Na+/K+-ATPase as a target beyond cardiovascular disease. [14][22]A key area for future research is to conduct direct, head-to-head comparisons of their IC50 values against various Na+/K+-ATPase isoforms (α1, α2, α3) which are expressed differently across tissues. This could reveal differences in tissue selectivity and help explain potential variations in their therapeutic windows. Furthermore, comprehensive studies using phosphoproteomics and transcriptomics are needed to map and compare the specific signaling cascades they trigger. Such studies will be crucial in determining if this compound offers any therapeutic advantages over the well-established, yet toxicity-prone, Digoxin.
Conclusion
This compound and Digoxin are powerful inhibitors of the Na+/K+-ATPase, acting through a conserved mechanism of stabilizing the enzyme's E2-P conformation. This inhibition leads to increased intracellular calcium, providing the positive inotropic effect used in treating heart failure. While their core function is similar, their distinct chemical structures warrant further investigation into potential differences in potency, isoform selectivity, and the activation of downstream signaling pathways. The provided experimental framework offers a robust methodology for researchers to pursue these critical comparisons, paving the way for a deeper understanding of cardiac glycoside pharmacology and the potential development of novel therapeutics.
References
- Dr.Oracle. (2025, March 22). What is the mechanism of action of digoxin (Digitalis glycoside)?
- Kaneko, K., et al. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Membrane Biology.
- Study.com. (n.d.). Digoxin: Drug Classification, Pharmacology & Structure.
- A-M. V. (1998). Effects of Digoxin and Gitoxin on the Enzymatic Activity and Kinetic Parameters of Na+/K+-ATPase. General Physiology and Biophysics.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Digoxin?
- BenchChem. (2025). Application Notes and Protocols for Na+/K+-ATPase Inhibition Assay of Vallaroside.
- Al-Saffar, D. A. S., et al. (2025). Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. Journal of Applied Pharmaceutical Science.
- YouTube. (2023, February 4). Digoxin: Mechanism of Action and Toxicity.
- Patel, S. (2024). Digoxin. StatPearls.
- Takada, Y., et al. (2009). This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport. Biochemical Pharmacology.
- Nonstop Neuron. (2019, April 14). Digoxin - Mechanism of Action. YouTube.
- Klabunde, R. E. (2024). Cardiac Glycosides (Digoxin). CVPharmacology.com.
- Semantic Scholar. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na/K-ATPase.
- National Center for Biotechnology Information. (n.d.). Digoxin. PubChem.
- Li, F., et al. (2010). Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor. Proceedings of the National Academy of Sciences.
- Soni, K., et al. (2018). Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells. International Journal of Molecular Sciences.
- Assay Genie. (n.d.). Technical Manual Na+k+-ATPase Activity Assay Kit.
- Wikipedia. (n.d.). Digoxigenin.
- Semantic Scholar. (2023). Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase.
- Wikipedia. (n.d.). Cardiac glycoside.
- MedchemExpress. (n.d.). This compound | Anticancer Agent.
- Sarkar, P. K. (2002). A quick assay for Na+-K+-ATPase specific activity. Zeitschrift für Naturforschung C.
- Manual of Medicine. (2021, June 21). Cardiac Glycosides.
- Breier, A., & Docolomansky, P. (2010). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. IntechOpen.
- Ruixibiotech. (n.d.). This compound CAS No.12738-19-1.
- Yilmaz, M., et al. (2025). Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). Odoroside H. PubChem.
- Sigma-Aldrich. (n.d.). ODOROSIDE H AldrichCPR.
- Shandell, M. A., et al. (2022). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry.
- Somberg, J. C., et al. (1983). Comparative Ability of Digoxin and an Aminosugar Cardiac Glycoside to Bind to and Inhibit Na+,K+-adenosine Triphosphatase. Effect of Potassium. Biochemical Pharmacology.
- BenchChem. (2025). Cryptanoside A and Digoxin: A Comparative Analysis of Anticancer Activity.
- BenchChem. (2025). A Comparative Analysis of Scilliroside and Digoxin on Cardiac Tissue.
- Barrueto, F., et al. (2006). Cardioactive steroid poisoning: A comparison of plant- and animal-derived compounds. Journal of Medical Toxicology.
- National Center for Biotechnology Information. (n.d.). Corchoroside A. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 4. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 5. manualofmedicine.com [manualofmedicine.com]
- 6. droracle.ai [droracle.ai]
- 7. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Digoxin: Drug Classification, Pharmacology & Structure - Video | Study.com [study.com]
- 13. Digoxigenin - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound and ouabain inhibit Na+/K+-ATPase and prevent NF-kappaB-inducible protein expression by blocking Na+-dependent amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative ability of digoxin and an aminosugar cardiac glycoside to bind to and inhibit Na+,K+-adenosine triphosphatase. Effect of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Pro-Apoptotic Effects of Odoroside A in Diverse Cancer Types
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Cardiac Glycosides in Oncology
For centuries, cardiac glycosides, a class of naturally occurring steroid-like compounds, have been utilized for their cardiotonic properties, most notably in the treatment of heart failure.[1][2][3] Their primary mechanism involves the inhibition of the Na+/K+-ATPase pump, a crucial transmembrane protein that maintains cellular ion homeostasis.[2] However, a growing body of preclinical evidence has repositioned these molecules as potent anticancer agents.[3][4] Among these, Odoroside A, a derivative from Nerium oleander, is gaining significant attention for its ability to induce programmed cell death, or apoptosis, across a range of cancer cell lines.[5][6][7][8]
Dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade natural death signals and proliferate uncontrollably.[9] Therapeutic strategies aimed at reactivating these dormant death pathways are a cornerstone of modern oncology. This guide provides a comparative analysis of this compound's pro-apoptotic efficacy in different cancer models, details the essential experimental workflows for its validation, and explores the underlying molecular mechanisms.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer types, including lung, breast, and leukemia.[5][6][7][8] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific cancer cell line and experimental conditions. A synthesized overview of its activity highlights its potential as a broad-spectrum anticancer agent.
| Cancer Type | Cell Line | Key Findings | IC50 (48h) | Reference |
| Lung Cancer | A549 | Triggers apoptosis via the extrinsic pathway; elevates CASP3, 7, 8, 9, FAS, and FADD gene expression. | 183.5 nM | [5][10] |
| Breast Cancer | MDA-MB-231 | Reduces clonogenicity and inhibits invasion at doses lower than IC50. Less toxic than the related cardiac glycoside, Oleandrin, with similar anticancer effects. | Not specified, but effective at 1-100 nM | [8] |
| Leukemia | HL60 & K562 | Induces dose-dependent apoptosis and autophagy through the ROS/JNK pathway. | Not specified | [6] |
Experimental Validation of Apoptosis: Core Methodologies
To rigorously validate the pro-apoptotic effects of this compound, a multi-assay approach is essential. This ensures that the observed cell death is indeed programmed and allows for the quantification and characterization of the apoptotic process.
Workflow for Apoptosis Validation
The following diagram outlines a comprehensive workflow for assessing this compound-induced apoptosis.
Caption: A typical experimental workflow for validating pro-apoptotic effects.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
Expertise & Rationale: This flow cytometry-based assay is the gold standard for quantifying apoptosis.[11] During early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells, where membrane integrity is compromised.[11][12]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. After 24 hours, treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA to preserve membrane integrity.[9] Centrifuge the collected cell suspension.
-
Washing: Wash the cells once with cold 1X PBS. This step is critical to remove any residual media or serum proteins that could interfere with staining.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The calcium ions (CaCl2) in the binding buffer are essential for Annexin V to bind to phosphatidylserine.[9]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Protocol 2: Caspase-3/7 Activity Assay
Expertise & Rationale: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a pivotal event in the apoptotic cascade.[5] These enzymes are responsible for cleaving key cellular substrates, leading to the morphological hallmarks of apoptosis. Luminescent assays like the Caspase-Glo® 3/7 provide a highly sensitive and quantitative measure of their activity. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[14][15] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[14]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence readings. Treat with this compound as described previously.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[16]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. The reagent contains detergents for cell lysis, eliminating the need for a separate lysis step.[14]
-
Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. Incubation time can be optimized for specific cell types.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Western Blot for Apoptosis Markers
Expertise & Rationale: Western blotting allows for the qualitative and semi-quantitative analysis of specific proteins involved in the apoptotic pathway.[17] Key markers include the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, and the expression levels of Bcl-2 family proteins.[18] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[17] The ratio of these proteins is a critical determinant of cell fate.[19][20] A decrease in anti-apoptotic Bcl-2 and an increase in cleaved PARP are strong indicators of apoptosis induction.[6]
Step-by-Step Methodology:
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved PARP, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control for accurate comparison.[22]
Mechanism of Action: Dissecting the Apoptotic Pathway
This compound appears to induce apoptosis through multiple signaling pathways, with the specific mechanism potentially varying between cancer types. In leukemia cells, it has been shown to activate the intrinsic (mitochondrial) pathway via the generation of reactive oxygen species (ROS) and activation of the JNK pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and subsequent activation of caspases-9 and -3.[6] Conversely, in A549 lung cancer cells, evidence points towards the activation of the extrinsic (death receptor) pathway, characterized by the upregulation of FAS, FADD, and the initiator caspase-8.[5]
The diagram below illustrates the intrinsic pathway, a common mechanism for cardiac glycoside-induced apoptosis.
Caption: A proposed signaling pathway for this compound-induced intrinsic apoptosis.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated pro-apoptotic effects across multiple cancer types.[5][6][7] Its ability to engage distinct apoptotic pathways, such as the intrinsic pathway in leukemia and the extrinsic pathway in lung cancer, suggests a versatile mechanism of action that warrants further investigation.[5][6] The protocols outlined in this guide provide a robust framework for researchers to validate these effects in their specific cancer models.
Future studies should focus on direct, head-to-head comparisons of this compound with other cardiac glycosides and standard-of-care chemotherapeutics.[2] Furthermore, in vivo studies using xenograft models are crucial to validate the preclinical efficacy observed in vitro and to assess the therapeutic potential of this compound in a more complex biological system.[4][6] Understanding the nuances of its mechanism in different genetic backgrounds will be key to identifying patient populations most likely to benefit from this re-emerging class of anticancer agents.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. NIH. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. PubMed. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
(PDF) Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. NIH. [Link]
-
Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3. Frontiers. [Link]
-
Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway. NIH. [Link]
-
Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway. PubMed. [Link]
-
A) Western blot analysis of Bcl-2, Mcl-1, cleaved Caspase-9, cleaved... ResearchGate. [Link]
-
Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides. ResearchGate. [Link]
-
Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. MDPI. [Link]
-
Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. PubMed. [Link]
-
Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells. Hindawi. [Link]
Sources
- 1. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Synergistic Potential of Odoroside A with Conventional Chemotherapy
Introduction: The Quest for Synergistic Alliances in Oncology
In the landscape of cancer therapeutics, the principle of combination therapy reigns supreme. The rationale is clear: attacking malignant cells on multiple fronts can enhance efficacy, mitigate the development of resistance, and potentially reduce the toxicity associated with high-dose monotherapy. Natural compounds, with their diverse and often multi-targeted mechanisms of action, represent a promising frontier for synergistic partners to conventional chemotherapy.
Odoroside A, a cardiac glycoside extracted from Nerium oleander, has demonstrated notable anticancer activity in preclinical studies. Its primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. Evidence suggests that this compound can trigger these effects through the generation of reactive oxygen species (ROS) and subsequent activation of the p53 signaling pathway, as well as through the extrinsic apoptotic pathway.[1][2] Given these properties, this compound is a compelling candidate for combination studies with standard-of-care chemotherapeutic agents.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the synergistic potential of this compound with conventional chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel. While direct, quantitative evidence of these specific synergistic combinations is not yet extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to conduct such investigations. We will draw upon established methodologies and illustrative examples from synergistic studies of other natural compounds to pave the way for novel research in this promising area.
Comparative Efficacy: A Hypothetical Framework for Analysis
A critical first step in evaluating the synergistic potential of this compound is to quantify its interaction with conventional chemotherapy drugs across various cancer cell lines. The goal is to determine whether the combined effect of the two agents is greater than the sum of their individual effects. The gold standard for this analysis is the Combination Index (CI), a quantitative measure derived from the median-effect principle.
A CI value of less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. Another important metric is the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug can be reduced to achieve a given effect when used in combination with another.
| Cancer Cell Line | Chemotherapy Drug | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for Doxorubicin | Dose Reduction Index (DRI) for this compound | Interpretation |
| MCF-7 (Breast) | Doxorubicin | 0.45 | 5.2 | 3.8 | Strong Synergy |
| A549 (Lung) | Cisplatin | 0.62 | 4.1 | 2.9 | Synergy |
| OVCAR-3 (Ovarian) | Paclitaxel | 0.88 | 2.5 | 2.1 | Moderate Synergy |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to validate these findings.
Unraveling the Mechanisms of Synergy: A Multifaceted Approach
The observation of a synergistic interaction between this compound and a conventional chemotherapy drug necessitates an investigation into the underlying molecular mechanisms. Several plausible hypotheses, grounded in the known bioactivity of this compound and the mechanisms of chemoresistance, can guide this exploration.
Overcoming Multidrug Resistance (MDR)
A primary challenge in chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. Natural compounds have shown promise in reversing this resistance.
-
Hypothetical Mechanism: this compound may inhibit the function of P-gp or other ABC transporters, leading to increased intracellular accumulation and retention of the co-administered chemotherapeutic agent. This would potentiate the cytotoxic effect of the conventional drug in resistant cancer cells.
Augmentation of Apoptotic Signaling
Both this compound and many conventional chemotherapy drugs induce apoptosis, albeit often through different signaling pathways. Their combination could lead to a more robust and sustained pro-apoptotic signal.
-
This compound's Pro-Apoptotic Pathways:
-
ROS/p53 Pathway: this compound has been shown to induce ROS production, which can activate the tumor suppressor p53, a key regulator of apoptosis.
-
Extrinsic Apoptotic Pathway: Studies indicate that this compound can activate the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors.[1][2]
-
-
Synergistic Action: When combined with a DNA-damaging agent like cisplatin, which primarily activates the intrinsic (mitochondrial) apoptotic pathway, this compound could create a two-pronged attack on the cell's survival machinery.
Below is a diagram illustrating the potential convergence of these apoptotic pathways.
Caption: Potential synergistic apoptotic pathways of this compound and cisplatin.
Modulation of Key Survival Pathways
Cancer cells often exhibit hyperactivation of pro-survival signaling pathways. This compound may synergize with chemotherapy by inhibiting these pathways, thereby lowering the threshold for apoptosis.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key player in cancer cell proliferation, survival, and invasion. Some cardiac glycosides have been shown to inhibit STAT3 signaling. By downregulating this pathway, this compound could render cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Experimental Protocols for Assessing Synergy
Rigorous and well-controlled experiments are essential to validate the synergistic potential of this compound. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to systematically evaluate the interaction between two drugs.
Objective: To determine the Combination Index (CI) for this compound and a conventional chemotherapy drug in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound
-
Conventional chemotherapy drug (e.g., doxorubicin)
-
96-well microplates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Determine Single-Agent IC50: First, determine the half-maximal inhibitory concentration (IC50) for both this compound and the chemotherapy drug individually. This is done by treating the cells with a range of concentrations of each drug for a specified time (e.g., 48 or 72 hours) and measuring cell viability.
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the x-axis (columns) and the chemotherapy drug along the y-axis (rows). Include wells with each drug alone and a no-drug control.
-
Cell Seeding: Seed the cancer cells into the wells of the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Add the various combinations of this compound and the chemotherapy drug to the appropriate wells.
-
Incubation: Incubate the plate for a period equivalent to that used for the single-agent IC50 determination.
-
Cell Viability Assay: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination compared to the no-drug control.
-
Use a specialized software program (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Caption: Workflow for the in vitro checkerboard synergy assay.
In Vivo Synergy Assessment: Xenograft Tumor Models
To translate in vitro findings to a more physiologically relevant system, in vivo studies using animal models are crucial.
Objective: To evaluate the synergistic antitumor efficacy of this compound and a conventional chemotherapy drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for tumor implantation
-
This compound
-
Conventional chemotherapy drug
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy drug alone
-
This compound + Chemotherapy drug
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis:
-
Compare the tumor growth rates between the different treatment groups.
-
Assess for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Statistically analyze the differences in final tumor volume and weight between the groups to determine if the combination therapy is significantly more effective than the monotherapies.
-
Conclusion and Future Directions
While the direct synergistic effects of this compound with conventional chemotherapy remain to be definitively established through rigorous experimental validation, its known anticancer mechanisms make it a highly promising candidate for combination therapies. This guide provides a comprehensive roadmap for researchers to systematically investigate this potential. By employing the described in vitro and in vivo methodologies, the scientific community can work towards elucidating the therapeutic value of combining this compound with standard-of-care chemotherapeutic agents. Future research should focus on conducting these combination studies across a panel of cancer types, elucidating the precise molecular mechanisms of any observed synergy, and ultimately, translating these preclinical findings into clinical evaluation. The path from bench to bedside is long, but the potential to enhance the efficacy of existing cancer treatments makes this a worthy and critical area of investigation.
References
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. MDPI. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Institutes of Health. [Link]
-
Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. National Institutes of Health. [Link]
-
Oridonin synergistically enhances the anti-tumor efficacy of doxorubicin against aggressive breast cancer via pro-apoptotic and anti-angiogenic effects. PubMed. [Link]
-
Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells. National Institutes of Health. [Link]
-
Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells. Taylor & Francis Online. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health. [Link]
-
Anti-Cancer Effects of Synergistic Drug–Bacterium Combinations on Induced Breast Cancer in BALB/c Mice. National Institutes of Health. [Link]
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. PubMed. [Link]
-
The synergistic cytotoxic effects of doxorubicin and Viola odorata extract on human breast cancer cell line T47-D. PubMed. [Link]
-
Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells. PubMed. [Link]
-
Targeting Drug Chemo-Resistance in Cancer Using Natural Products. National Institutes of Health. [Link]
-
Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. National Institutes of Health. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health. [Link]
-
A hydroalcoholic extract from the leaves of Nerium oleander inhibits glycolysis and induces selective killing of lung cancer cells. PubMed. [Link]
-
Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo. MDPI. [Link]
-
Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. National Institutes of Health. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. PubMed. [Link]
-
Oridonin combined with cisplatin synergistically induces apoptosis by activating the NOXA-BCL2 axis in esophageal squamous cell carcinoma. PubMed. [Link]
-
Drug Combination Overcomes Chemotherapy Resistance in Triple Negative Breast Cancer. AJMC. [Link]
-
Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review. National Institutes of Health. [Link]
-
Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor. PubMed. [Link]
-
The Synergistic Inhibitory Effect of Combination Drug Treatment of Enteromorpha Prolifera Polysaccaharide and Doxorubicin Hydrochloride on A549 Cell. PubMed. [Link]
-
Iodine and doxorubicin, a good combination for mammary cancer treatment: antineoplastic adjuvancy, chemoresistance inhibition, and cardioprotection. National Institutes of Health. [Link]
Sources
A Comparative Analysis of Odoroside A's Efficacy Across Diverse Cancer Cell Lines: A Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the promising candidates emerging from natural sources, Odoroside A, a cardiac glycoside extracted from Nerium oleander, has garnered significant attention for its potent anti-cancer properties. This guide provides a comprehensive comparative analysis of this compound's effects on various cancer cell lines, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential, supported by experimental data and protocols.
Introduction to this compound: A Cardiac Glycoside with Anticancer Potential
This compound belongs to the cardenolide family of steroids, compounds historically recognized for their application in treating cardiac conditions.[1][2] However, a growing body of evidence has illuminated their potent cytotoxic effects against a spectrum of cancer cells, prompting a re-evaluation of their therapeutic applications.[3][4] The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[5] This inhibition leads to a cascade of downstream effects, including an increase in intracellular calcium levels, generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis and cell cycle arrest in cancerous cells.[5][6]
This compound, in particular, has demonstrated a multifaceted approach to combating cancer, primarily by inducing apoptosis through the activation of ROS-mediated signaling pathways, including the p53 and JNK pathways.[5][6] This guide delves into a comparative analysis of these effects across different cancer types, providing a foundation for future preclinical and clinical investigations.
Comparative Cytotoxicity of this compound Across Various Cancer Cell Lines
The efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the proliferation of cancer cells, a measure often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency of the compound. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, offering a comparative perspective on its cytotoxicity.
| Cancer Type | Cell Line | IC50 Value | Citation(s) |
| Lung Cancer | A549 | 183.5 nM (48h) | [3] |
| Breast Cancer | MDA-MB-231 | 163 nM, 183 nM | [1] |
| Colorectal Cancer | HCT116 | Not explicitly found | |
| Gastric Cancer | AGS, SGC-7901 | Not explicitly found | |
| Cervical Cancer | HeLa, SiHa | Not explicitly found | |
| Leukemia | HL60, K562 | Not explicitly found |
Note: While studies indicate this compound's activity against colorectal, gastric, cervical, and leukemia cancers, specific IC50 values for the listed cell lines were not consistently available in the reviewed literature.[3][5]
Mechanistic Insights: A Comparative Look at this compound's Mode of Action
The anticancer activity of this compound is not solely defined by its cytotoxic potency but also by the intricate molecular pathways it modulates to induce cell death and inhibit proliferation. This section provides a comparative overview of its known mechanisms across different cancer cell types.
Induction of Apoptosis: A Common Denominator
A hallmark of this compound's anticancer effect is its ability to trigger programmed cell death, or apoptosis. However, the specific signaling cascades activated can vary between cancer types.
-
Lung Cancer (A549 cells): In non-small cell lung cancer cells, this compound has been shown to activate the extrinsic apoptotic pathway .[3] This is evidenced by the significant upregulation of key proteins in this pathway, including Fas (also known as APO-1 or CD95), Fas-associated death domain (FADD), and caspase-8.[3]
-
Leukemia (HL60 and K562 cells): In leukemia cell lines, this compound appears to engage the intrinsic (mitochondrial) apoptotic pathway . This is supported by findings that show a decrease in the anti-apoptotic protein Bcl-2 and an activation of the initiator caspase-9 and the executioner caspase-3.[5] The modulation of the Bax/Bcl-2 ratio is a critical determinant in the induction of mitochondria-mediated apoptosis.[7][8]
-
Colorectal Carcinoma: For colorectal cancer cells, this compound triggers apoptosis through a ROS-p53 signaling pathway .[6]
The convergence of these pathways on the activation of executioner caspases, such as caspase-3, ultimately leads to the dismantling of the cancer cell.[5][6]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathways of this compound-induced apoptosis.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.
-
Colorectal Carcinoma: In colorectal cancer cells, this compound has been observed to cause G2/M phase arrest .[6] This prevents the cells from entering mitosis and thereby halts their division.
The ability to induce cell cycle arrest is a crucial aspect of anticancer therapy, as it can sensitize cancer cells to other therapeutic agents and prevent tumor growth.
Experimental Protocols for Evaluating this compound's Anticancer Effects
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key assays used to assess the anticancer properties of compounds like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is a widely used method to detect and quantify apoptotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative (untreated) control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Step-by-Step Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Assessing Anticancer Effects
Caption: A generalized workflow for investigating the anticancer effects of this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anticancer activities against a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways underscores its therapeutic potential. This guide has provided a comparative overview of its effects, highlighting both common and cell-type-specific mechanisms of action.
However, to fully elucidate the therapeutic window and clinical applicability of this compound, further research is imperative. Future studies should focus on:
-
Expanding the Panel of Cancer Cell Lines: Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly for gastric, colorectal, and cervical cancers, is crucial for a more comprehensive comparative analysis.
-
In-depth Mechanistic Studies: A more granular investigation into the modulation of cell cycle regulatory proteins and the comprehensive profiling of apoptotic markers across different cancer types will provide a deeper understanding of its mode of action.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetic properties, and potential toxicity of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
By addressing these research avenues, the scientific community can pave the way for the potential translation of this compound from a promising natural compound to a valuable asset in the arsenal against cancer.
References
-
Chen YY, et al. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics. 2019;19(15):e1900092. [Link]
-
Ko YS, et al. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Int J Mol Sci. 2018;19(11):3350. [Link]
-
Prassas I, Diamandis EP. Novel therapeutic applications of cardiac glycosides. Nat Rev Drug Discov. 2008;7(11):926-935. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. Pharmaceuticals (Basel). 2023;16(3):453. [Link]
-
Mijatovic T, Van Quaquebeke E, Delestré B, et al. Cardiotonic glycosides on trial: the verdict is still out. Biochim Biophys Acta. 2007;1776(1):3-9. [Link]
-
Li X, et al. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic Clin Pharmacol Toxicol. 2021;129(4):287-298. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Huang, F. J., et al. (2012). Pro-apoptotic activity in cervical cancer cells (CaSki, HeLa and SiHa) following CKD-602 treatment. BMC cancer, 12, 567. [Link]
-
Li, Y., et al. (2024). Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy. Scientific reports, 14(1), 14624. [Link]
-
Wang, Y., et al. (2019). Discovery and anticancer evaluation of a formononetin derivative against gastric cancer SGC7901 cells. Investigational new drugs, 37(5), 897–907. [Link]
-
Hergenrother, P. J., et al. (2006). Procaspase-3 activation as an anti-cancer strategy: structure-activity relationship of procaspase-activating compound 1 (PAC-1) and its cellular co-localization with caspase-3. Journal of the American Chemical Society, 128(47), 15084–15085. [Link]
-
Huang, Y., et al. (2012). Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy. Cancer research, 72(1), 263–271. [Link]
-
Antonsson, B. (2001). Bax and other pro-apoptotic Bcl-2 family "killer-proteins" and their victim the mitochondrion. Cellular and molecular life sciences : CMLS, 58(12-13), 2011–2018. [Link]
-
Ola, M. S., et al. (2011). Bax/Bcl-2 Expression Ratio. ResearchGate. [Link]
-
Hergenrother Lab. Procaspase-3 Activation. University of Illinois. [Link]
-
Hosseini, S., et al. (2022). Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6. Avicenna journal of medical biotechnology, 14(1), 47–54. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Odoroside A's Mechanism of Action: A Comparative Guide for Researchers
Introduction
Odoroside A, a cardiac glycoside extracted from Nerium oleander, has emerged as a promising candidate in oncology research due to its potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action is attributed to the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis. This initial event triggers a cascade of downstream signaling pathways, ultimately leading to cancer cell death through multiple modalities, including apoptosis, autophagy, and immunogenic cell death. This guide provides a comprehensive cross-validation of this compound's mechanism of action by comparing findings from multiple studies, offering a comparative analysis with other relevant cardiac glycosides, and presenting detailed experimental protocols for researchers to validate these findings in their own work.
Comparative Analysis of Anticancer Potency
The cytotoxic efficacy of this compound has been evaluated across a range of cancer cell lines. To provide a clear perspective on its potency, the following table summarizes its half-maximal inhibitory concentration (IC50) values from various studies and compares them with other notable cardiac glycosides: Oleandrin, Digoxin, and Ouabain.
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 183 | [1] |
| This compound | RT-R-MDA-MB-231 | Breast Cancer (Radio-resistant) | Not Calculated | [1] |
| Oleandrin | MDA-MB-231 | Breast Cancer | 72 | [1] |
| Oleandrin | RT-R-MDA-MB-231 | Breast Cancer (Radio-resistant) | 183 | [1] |
| Oleandrin | PANC-1 | Pancreatic Cancer | 5 | [2] |
| Digoxin | A549 | Non-Small Cell Lung Cancer | 100 | [3] |
| Digoxin | H1299 | Non-Small Cell Lung Cancer | 120 | [3] |
| Digoxin | MCF-7 | Breast Cancer | 60 | [4] |
| Digoxin | HCT8 | Colorectal Cancer | 150 | [4] |
| Ouabain | H460 | Non-Small Cell Lung Cancer | 10.44 | [5] |
| Ouabain | PANC-1 | Pancreatic Cancer | 42.36 | [5] |
| Ouabain | OS-RC-2 | Renal Cancer | ~39 | [6][7] |
| Ouabain | A375 (72h) | Melanoma | 30.25 | [8] |
| Ouabain | SK-Mel-28 (72h) | Melanoma | 87.42 | [8] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 | [9] |
| Digitoxin | HeLa | Cervical Cancer | 28 | [10] |
Expert Interpretation: The data clearly indicates that cardiac glycosides exhibit potent anticancer activity in the nanomolar range across a variety of cancer types. This compound demonstrates significant cytotoxicity, although in some cell lines, its IC50 value is higher than that of Oleandrin, a structurally similar compound. This difference may be attributed to the absence of an acetoxy group at C16 in this compound, which appears to reduce its toxicity in both normal and some cancer cell lines.[1][11] The variability in IC50 values across different cell lines underscores the importance of cell-type-specific validation studies.
Core Mechanism of Action: A Multi-Faceted Approach to Cell Death
The anticancer activity of this compound is not mediated by a single pathway but rather a network of interconnected signaling events initiated by the inhibition of the Na+/K+-ATPase. This primary action disrupts the cellular ion balance, leading to a cascade of secondary effects that collectively contribute to tumor cell demise.
Primary Target: Na+/K+-ATPase Inhibition
The foundational mechanism of this compound is its binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium concentrations.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Induction of Oxidative Stress and Apoptosis
A consistent finding across multiple studies is the induction of reactive oxygen species (ROS) following this compound treatment.[12] This increase in ROS contributes to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: this compound-induced ROS-mediated apoptosis.
Modulation of Autophagy
In addition to apoptosis, this compound has been shown to induce autophagy in some cancer cells.[12] Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of this compound treatment, it appears to be primarily a death-promoting mechanism.
Caption: Autophagy induction by this compound.
Inhibition of STAT3 Signaling and Invasion
Studies have also demonstrated that this compound can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer and plays a crucial role in proliferation, survival, and invasion.[13]
Caption: Inhibition of STAT3-mediated invasion by this compound.
Experimental Protocols for Mechanistic Validation
To ensure the reproducibility and validation of the reported mechanisms of action, this section provides detailed, step-by-step protocols for key experiments.
Western Blot Analysis of Apoptotic Proteins
This protocol is designed to detect changes in the expression of key apoptotic proteins, such as cleaved caspases and PARP.[14][15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. The JC-1 assay is a fluorescent method to assess this change.[17][18][19][20]
Materials:
-
JC-1 dye
-
Assay buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired duration. Include a positive control (e.g., CCCP) to induce mitochondrial depolarization.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Observe the shift from red to green fluorescence in treated cells.
-
-
Quantification: Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[21][22][23][24][25]
Materials:
-
DCFH-DA
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for the specified time.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with DCFH-DA solution (typically 5-20 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove unloaded dye.
-
Analysis:
-
Flow Cytometry: Measure the fluorescence intensity of the cells using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.
-
Fluorescence Plate Reader: Measure the fluorescence intensity in a 96-well plate.
-
-
Quantification: Normalize the fluorescence intensity to the cell number or protein concentration.
Monitoring Autophagy via LC3 Turnover
The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation. This can be monitored by Western blotting.[26][27][28][29][30]
Materials:
-
Same as for Western Blotting, with the addition of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Primary antibody against LC3.
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence and absence of a lysosomal inhibitor for the desired time. The lysosomal inhibitor will block the degradation of LC3-II, allowing for the measurement of autophagic flux.
-
Western Blotting: Follow the Western blotting protocol as described above.
-
Analysis: Detect both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated form, ~14 kDa). An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an induction of autophagy.
Assessment of Immunogenic Cell Death (ICD) Markers
ICD is characterized by the surface exposure of calreticulin (CRT) and the release of ATP and HMGB1.[31][32][33][34]
Materials:
-
For Calreticulin Exposure: Anti-CRT antibody, flow cytometer.
-
For ATP Release: ATP assay kit (luciferase-based).
-
For HMGB1 Release: HMGB1 ELISA kit.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound.
-
Calreticulin Staining and Flow Cytometry:
-
Harvest the cells and stain with a fluorescently labeled anti-CRT antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
-
-
ATP Release Assay:
-
Collect the cell culture supernatant at different time points after treatment.
-
Measure the ATP concentration in the supernatant using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
-
HMGB1 Release ELISA:
-
Collect the cell culture supernatant.
-
Quantify the amount of released HMGB1 using an ELISA kit following the manufacturer's protocol.
-
Preclinical and Clinical Status
While numerous preclinical studies have demonstrated the potent anticancer effects of cardiac glycosides, their transition to clinical use has been cautious due to their narrow therapeutic index.[35][36][37] Several cardiac glycosides, including digoxin and formulations containing oleandrin, have been investigated in clinical trials for various cancers.[12][35][37] These trials are often focused on repurposing these drugs and exploring their efficacy in combination with standard chemotherapies. As of now, this compound itself has not entered clinical trials, but the promising preclinical data warrants further investigation into its therapeutic potential, possibly through the development of derivatives with an improved safety profile.
Conclusion
The collective evidence from multiple independent studies strongly supports a multi-pronged mechanism of action for this compound in cancer cells, initiated by the inhibition of Na+/K+-ATPase. This primary event triggers a cascade of downstream effects, including the induction of ROS-mediated apoptosis, autophagy, and the inhibition of pro-survival and pro-invasive signaling pathways like STAT3. The comparative analysis with other cardiac glycosides highlights a class of compounds with significant, albeit cell-type dependent, anticancer potential. The detailed experimental protocols provided in this guide are intended to empower researchers to rigorously validate and further explore the therapeutic promise of this compound and related compounds in the ongoing search for more effective cancer treatments.
References
- Chen, Y. Y., et al. (2019).
- Li, Y., et al. (2021).
- López-Lázaro, M., et al. (2003). Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients.
- Elbaz, H. A., et al. (2013). Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials.
- Stenkvist, B. (2013). Cardiac glycosides in cancer therapy: From preclinical investigations towards clinical trials.
- Islam, M. T., et al. (2021). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules, 26(16), 4765.
- BenchChem. (2025).
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
- Newman, R. A., et al. (2008). Cardiac Glycosides as Novel Cancer Therapeutic Agents. Molecular Interventions, 8(1), 36-49.
- Chen, J., et al. (2018). Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters, 15(5), 7577-7584.
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
- Ko, Y. S., et al. (2018). Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. International Journal of Molecular Sciences, 19(11), 3350.
- Wolle, D., et al. (2023). Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells. PLoS ONE, 18(6), e0288005.
- Zhang, Y., et al. (2021). Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition. Frontiers in Pharmacology, 12, 634538.
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Methods for the Detection of Autophagy in Mammalian Cells. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Ouabain inhibits cancer cell proliferation. (A) Ouabain inhibited the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic IC50 values. Cytotoxic IC50 values (µM) for digitoxin (A) and oubain (B) in primary cultures of human leukaemia cells (T-ALL, B-precursor ALL, AML and CLL) and PBMCs. Retrieved from [Link]
-
ResearchGate. (n.d.). Digitoxin Inhibits the Growth of Cancer Cell Lines at Concentrations Commonly Found in Cardiac Patients | Request PDF. Retrieved from [Link]
- Ko, Y. S., et al. (2018).
- Kepp, O., et al. (2012).
-
Bio-Rad. (n.d.). Apoptosis assays: western blots. Retrieved from [Link]
-
JoVE. (2022). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
- Ko, Y. S., et al. (2018).
- Zhang, H., et al. (2013). Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. Biochemical Society Transactions, 41(5), 1335-1341.
- Al-Otaibi, F. A., et al. (2022). Chemistry, resources, anticancer effects, other pharmacological properties, and clinical trials of oleandrin from Nerium oleander: An overview. Journal of Applied Pharmaceutical Science, 12(08), 001-014.
-
National Center for Biotechnology Information. (2018). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
- BenchChem. (2025).
- Pathak, S., et al. (2022). Antitumor effects of oleandrin in different types of cancers. Salud Integral, 1(1), 1-14.
-
ResearchGate. (2018). (PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo. Retrieved from [Link]
-
EMD Millipore. (n.d.). Muse™ Autophagy LC3-antibody based Kit User's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of oleandrin and this compound (A) and their effects.... Retrieved from [Link]
-
SOTIO. (n.d.). Consensus guidelines for the detection of immunogenic cell death. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Consensus guidelines for the detection of immunogenic cell death. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2020). Consensus guidelines for the definition, detection and interpretation of immunogenic cell death. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. saludintegral.hn [saludintegral.hn]
- 3. portlandpress.com [portlandpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing cardiac glycosides for anticancer treatment: a review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem-agilent.com [chem-agilent.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 23. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. doc.abcam.com [doc.abcam.com]
- 26. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Autophagy Detection | LC3 Conversion Assay [promega.sg]
- 28. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Autophagy Assay | LC3 | Autophagic Flux Assay | Promega [promega.sg]
- 31. Consensus guidelines for the detection of immunogenic cell death. — Early Detection Research Network [edrn.cancer.gov]
- 32. Consensus guidelines for the detection of immunogenic cell death. | Sotio [sotio.com]
- 33. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jitc.bmj.com [jitc.bmj.com]
- 35. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchportal.lih.lu [researchportal.lih.lu]
- 37. mdpi.com [mdpi.com]
A Comparative Guide to the Gene Expression Profiles of Cells Treated with Odoroside A
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of the gene expression profiles of cells treated with Odoroside A, a cardiac glycoside with promising anticancer properties. We will explore its performance against a relevant alternative and provide the supporting experimental data and protocols necessary for robust scientific inquiry.
Introduction: Unveiling the Transcriptional Impact of this compound
This compound is a naturally occurring cardiac glycoside extracted from Nerium oleander.[1][2] Like other members of its class, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.[3] However, recent research has illuminated its potential as a potent anticancer agent, capable of inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][4][5] These effects are mediated through complex signaling pathways, including the ROS/p53 and ROS/JNK pathways.[1][4] Furthermore, this compound has been shown to suppress the STAT-3 signaling pathway, which is critically involved in cancer cell invasion and proliferation.[6][7][8][9]
To fully appreciate the therapeutic potential and mechanism of action of this compound, a global analysis of its impact on the transcriptome is essential. This guide will compare the gene expression profile induced by this compound with that of a vehicle control and another structurally similar cardiac glycoside, Oleandrin, which is also under investigation for its anticancer properties.[6][9] This comparative approach allows for the dissection of shared and unique molecular responses, providing a clearer picture of this compound's specific effects.
Core Concepts: Why Gene Expression Profiling is Crucial
Gene expression profiling, typically performed using RNA sequencing (RNA-seq), offers a snapshot of the thousands of messenger RNA (mRNA) molecules in a cell at a given time. This provides a wealth of information about which genes are actively being transcribed and translated into proteins, thereby revealing the cellular processes that are active or inhibited. For drug development, RNA-seq is a powerful tool to:
-
Elucidate the mechanism of action: By identifying which genes and pathways are modulated by a drug, we can understand how it exerts its effects.[10]
-
Identify on-target and off-target effects: Transcriptome analysis can reveal unintended changes in gene expression that may lead to toxicity.
-
Discover biomarkers: Gene expression signatures can be used to identify patients who are most likely to respond to a particular treatment.
-
Compare drug candidates: By comparing the gene expression profiles of different drugs, we can select the most promising candidates for further development.
Experimental Design for Comparative Gene Expression Analysis
A robust experimental design is critical for generating reliable and interpretable gene expression data. Here, we outline a typical workflow for comparing the effects of this compound and Oleandrin on a cancer cell line.
Cell Line Selection and Culture
The choice of cell line is dependent on the research question. For this guide, we will use the human lung adenocarcinoma cell line A549 , as this compound has been shown to induce apoptosis in these cells.[5][11]
-
Cell Seeding: A549 cells are seeded at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Culture Conditions: Cells are maintained in a standard culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Drug Treatment
-
Compounds: this compound and Oleandrin are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
This compound (e.g., 100 nM)
-
Oleandrin (e.g., 100 nM)
-
-
Time Point: A time point of 24 hours is chosen to allow for significant changes in gene expression to occur.
-
Replicates: A minimum of three biological replicates for each treatment group is essential for statistical power.
Visualizing the Experimental Workflow
Caption: A typical workflow for comparative gene expression analysis.
Step-by-Step Experimental Protocol
RNA Extraction
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
RNA-seq Library Preparation and Sequencing
RNA-seq libraries are prepared from the high-quality RNA samples. This process typically involves:
-
mRNA Enrichment: Poly(A) selection is used to enrich for mRNA.
-
Fragmentation and Priming: The mRNA is fragmented into smaller pieces.
-
First and Second Strand Synthesis: The fragmented mRNA is reverse transcribed into cDNA.
-
Adenylation of 3' Ends and Adaptor Ligation: Adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The library is amplified by PCR.
The prepared libraries are then sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Data Analysis: From Raw Reads to Biological Insight
The raw sequencing data is processed through a bioinformatics pipeline to identify differentially expressed genes and enriched biological pathways.[12][13][14]
Quality Control and Read Alignment
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Reads are then aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
Gene Expression Quantification
The number of reads mapping to each gene is counted to generate a count matrix.
Differential Gene Expression Analysis
Differential gene expression analysis is performed using packages like DESeq2 or edgeR in the R statistical environment.[13] This analysis identifies genes that are significantly upregulated or downregulated in the this compound and Oleandrin treated groups compared to the vehicle control.
Comparative Analysis of Gene Expression Profiles
The following table summarizes the expected key findings from a comparative differential gene expression analysis of A549 cells treated with this compound and Oleandrin.
| Feature | Vehicle Control | This compound | Oleandrin |
| Apoptosis-Related Genes | Baseline Expression | Upregulation of pro-apoptotic genes (e.g., BAX, BAK1, CASP3, CASP8, CASP9) and downregulation of anti-apoptotic genes (e.g., BCL2) | Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, potentially with different magnitudes. |
| Cell Cycle Regulators | Baseline Expression | Downregulation of genes promoting cell cycle progression (e.g., cyclins, CDKs) and upregulation of cell cycle inhibitors (e.g., CDKN1A). | Similar to this compound, with potential differences in the specific genes affected. |
| Stress Response Genes | Baseline Expression | Upregulation of genes involved in the oxidative stress response (e.g., HMOX1) and DNA damage response. | Upregulation of stress response genes, likely with a high degree of overlap with this compound. |
| STAT3 Signaling Pathway | Baseline Expression | Downregulation of STAT3 target genes involved in proliferation and invasion (e.g., MYC, MMP9). | Downregulation of STAT3 target genes. |
| Unique Gene Signatures | N/A | A set of genes uniquely modulated by this compound, potentially related to its specific chemical structure and off-target effects. | A set of genes uniquely modulated by Oleandrin. |
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Key signaling pathways modulated by this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the gene expression profiles of cells treated with this compound. By employing a rigorous experimental design and a thorough data analysis pipeline, researchers can gain valuable insights into the molecular mechanisms underlying the anticancer effects of this promising compound.
The comparative approach, contrasting this compound with a vehicle control and the structurally similar Oleandrin, is crucial for identifying its unique transcriptional signature. This information is invaluable for lead optimization, biomarker discovery, and ultimately, the clinical translation of this compound as a novel cancer therapeutic.
Future studies should aim to validate the findings from RNA-seq with other techniques such as quantitative PCR (qPCR) and western blotting. Furthermore, investigating the effects of this compound in more complex in vitro models, such as 3D spheroids or organoids, and in in vivo animal models will be essential to fully understand its therapeutic potential.
References
- Chen YY, et al. Proteomic Analysis Reveals that this compound Triggers G2/M Arrest and Apoptosis in Colorectal Carcinoma Through ROS-p53 Pathway. Proteomics. 2019;19(15):e1900092.
-
Hu X, Chen T, Zhang S, et al. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic Clin Pharmacol Toxicol. 2022;130(1):56-69. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. MDPI. [Link]
-
RNA-Seq and Differential Gene Expression Analysis workflow. QIAGEN Bioinformatics Manuals. [Link]
-
RNA-Seq differential expression work flow using DESeq2. Easy Guides - Wiki - STHDA. [Link]
-
This compound CAS No.12738-19-1. Ruixibiotech. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
Ko YS, Jin H, Lee JS, et al. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. Int J Mol Sci. 2018;19(11):3350. [Link]
-
Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets. National Institutes of Health. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. PubMed. [Link]
-
Differential gene expression (DGE) analysis. Training-modules - GitHub Pages. [Link]
-
DESeq2 workflow tutorial | Differential Gene Expression Analysis | Bioinformatics 101. YouTube. [Link]
-
Love MI, Huber W, Anders S. RNA-Seq workflow: gene-level exploratory analysis and differential expression. F1000Res. 2015;4:1070. [Link]
-
(PDF) Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. ResearchGate. [Link]
-
Ye J, Chen S, Maniatis T. Cardiac glycosides are potent inhibitors of interferon-β gene expression. Nat Chem Biol. 2011;7(1):25-33. [Link]
-
Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Drug Discovery from Technology Networks. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. MDPI. [Link]
-
Cardiac glycosides are potent inhibitors of interferon-β gene expression. VIVO. [Link]
-
La J, Reed EB, Koltsova S, et al. Regulation of myofibroblast differentiation by cardiac glycosides. Am J Physiol Lung Cell Mol Physiol. 2016;310(9):L815-L823. [Link]
-
Cardiac glycosides: Looking beyond heart failure and atrial fibrillation. PMC. [Link]
-
Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. PubMed Central. [Link]
-
How can we use RNA sequencing to figure out how a drug works? The RNA-Seq Blog. [Link]
-
Cardiac glycoside. Wikipedia. [Link]
-
Applications of single-cell RNA sequencing in drug discovery and development. PMC. [Link]
-
Single-cell RNA Seq Method Accurately Quantifies Cell-specific Drug Effects. Technology Networks. [Link]
-
Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. PMC - PubMed Central. [Link]
-
Identification of Gene Expression Signatures for Phenotype-Specific Drug Targeting of Cardiac Fibrosis. MDPI. [Link]
-
Actinorhodin is a redox-active antibiotic with a complex mode of action against Gram-positive cells. PubMed. [Link]
-
The ginsenoside metabolite compound K, a novel agonist of glucocorticoid receptor, induces tolerance to endotoxin-induced lethal shock. PubMed Central. [Link]
-
Identification of aromatic residues critical to the DNA binding and ligand response of the Bacillus subtilis QdoR (YxaF) repressor antagonized by flavonoids. PubMed. [Link]
-
The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells. PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. mdpi.com [mdpi.com]
- 12. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 13. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 14. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Odoroside A with Other Cardiac Glycosides in Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Re-emerging Promise of Cardiac Glycosides in Oncology
Cardiac glycosides, a class of naturally derived compounds traditionally used in the management of cardiac conditions, are experiencing a renaissance in the field of oncology. A growing body of evidence highlights their potent anti-cancer properties, sparking interest in their potential as novel therapeutic agents for various malignancies, including leukemia.[1] These compounds primarily exert their effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2][3] This inhibition triggers a cascade of downstream signaling events, ultimately leading to cell death in cancer cells.[3]
Among the diverse family of cardiac glycosides, Odoroside A, a compound extracted from Nerium oleander, has demonstrated notable anti-leukemic activity.[4] This guide provides a comprehensive head-to-head comparison of this compound with other well-known cardiac glycosides, namely Ouabain and Digoxin, focusing on their efficacy in leukemia. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform future research and development efforts in this promising area.
Understanding the Mechanism: Na+/K+-ATPase Inhibition and Beyond
The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[5] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This disruption of ion balance is a key trigger for apoptosis, or programmed cell death.[1]
However, the anti-cancer effects of cardiac glycosides are not solely dependent on this mechanism. Research has revealed that these compounds can modulate a variety of signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[2] For instance, this compound has been shown to induce apoptosis and autophagy in leukemia cells through the activation of the ROS/JNK pathway.[4] This multifaceted mechanism of action makes cardiac glycosides particularly compelling candidates for cancer therapy, as they may be effective against tumors that have developed resistance to conventional chemotherapeutic agents.
Head-to-Head in Leukemia: this compound vs. Ouabain and Digoxin
A direct comparison of the cytotoxic effects of these cardiac glycosides is essential for understanding their relative potency and potential clinical utility in leukemia. While direct comparative studies are limited, by compiling data from various sources, we can construct a comparative overview of their activity in relevant leukemia cell lines.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The table below summarizes the available IC50 and LC50 (lethal concentration 50) values for this compound, Ouabain, and Digoxin in various leukemia cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50/LC50 (nM) | Citation(s) |
| This compound | HL-60 (Acute Promyelocytic Leukemia) | Potent Inhibition (Specific IC50 not stated) | [4] |
| K-562 (Chronic Myelogenous Leukemia) | Inhibition (Less potent than in HL-60) | [4] | |
| Ouabain | CCRF-CEM (T-lymphoblastoid) | 40 | [2] |
| KG-1 (Acute Myelogenous Leukemia) | 38.55 (LC50) | [6] | |
| HL-60 (Acute Promyelocytic Leukemia) | Not Estimated (LC50) | [6] | |
| Digoxin | CCRF-CEM (T-lymphoblastoid) | 220 | [2] |
| KG-1 (Acute Myelogenous Leukemia) | 126.20 (LC50) | [6] | |
| HL-60 (Acute Promyelocytic Leukemia) | Not Estimated (LC50) | [6] |
Data Interpretation: From the available data, Ouabain appears to be a more potent inhibitor of leukemia cell viability compared to Digoxin in the tested cell lines. While specific IC50 values for this compound in HL-60 and K-562 cells are not explicitly provided in the cited literature, the qualitative description suggests its significant activity, particularly in HL-60 cells.[4] Further studies are warranted to establish a direct quantitative comparison of this compound with Ouabain and Digoxin in these and other leukemia cell lines.
Delving Deeper: Mechanistic Insights into Anti-Leukemic Action
This compound: A Dual Threat of Apoptosis and Autophagy
A key study on this compound's effect on human leukemia cells demonstrated its ability to inhibit the proliferation of both HL-60 and K-562 cell lines, with a more pronounced effect on HL-60 cells.[4] The underlying mechanism involves the induction of both apoptosis and autophagy. This was evidenced by changes in nuclear morphology, and the activation of the ROS/JNK signaling pathway.[4] The study also pointed to the critical role of mitochondria in this process, with a noted decrease in the anti-apoptotic protein Bcl-2 and the release of cytochrome c into the cytosol, leading to the activation of caspases-9 and -3.[4]
dot
Caption: this compound signaling pathway in leukemia cells.
Ouabain and Digoxin: Targeting Leukemia Stem Cells
Recent research has highlighted the potential of cardiac glycosides, including Ouabain and Digoxin, to target leukemia stem cells (LSCs), which are thought to be a root cause of chemotherapy resistance and relapse.[7] One study found that primitive acute myeloid leukemia (AML) cells were highly responsive to nanomolar concentrations of cardiac glycosides, with Ouabain demonstrating the highest efficiency.[6] Ouabain was shown to preferentially induce caspase-dependent apoptosis in LSCs.[6] This suggests that these cardiac glycosides could be valuable in eradicating the persistent LSC population that often evades conventional therapies.
Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate further research in this area, this section provides standardized, step-by-step methodologies for key in vitro experiments to assess the anti-leukemic activity of cardiac glycosides.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K-562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence (for adherent cell lines) or stabilization, treat the cells with various concentrations of the cardiac glycoside (e.g., this compound, Ouabain, Digoxin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its ability to provide a quantitative measure of cell viability. The time points of 24, 48, and 72 hours are selected to assess both early and late cytotoxic effects.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat leukemia cells with the cardiac glycoside at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic and late apoptotic cells. This dual staining method provides a robust and quantitative assessment of apoptosis.
dot
Caption: Experimental workflow for apoptosis detection.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant anti-leukemic potential of this compound and other cardiac glycosides like Ouabain and Digoxin. While all three compounds demonstrate cytotoxic effects against leukemia cells, their potency and mechanisms of action may differ. Ouabain appears to be a particularly potent agent, with promising activity against leukemia stem cells. This compound's ability to induce both apoptosis and autophagy through the ROS/JNK pathway presents a unique and potentially advantageous mechanism for overcoming drug resistance.
To fully realize the therapeutic potential of these compounds, further research is imperative. Direct head-to-head comparative studies using a standardized panel of leukemia cell lines and patient-derived samples are crucial for a definitive assessment of their relative efficacy. Furthermore, in-depth mechanistic studies are needed to elucidate the full spectrum of their anti-cancer activities and to identify potential biomarkers for predicting patient response. Preclinical in vivo studies are also essential to evaluate their safety and efficacy in a more complex biological system. The continued exploration of these re-purposed cardiac glycosides holds the promise of delivering novel and effective therapeutic strategies for the treatment of leukemia.
References
-
Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway. Basic & Clinical Pharmacology & Toxicology, 130(1), 56-69. [Link]
-
Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia. PLoS ONE, 6(1), e15718. [Link]
-
Anticancer and Immunogenic Properties of Cardiac Glycosides. Molecules, 24(10), 1897. [Link]
-
Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. Bioscience Reports, 40(1), BSR20191118. [Link]
-
Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction. Oncogenesis, 9(1), 1-13. [Link]
-
Ex Vivo Activity of Cardiac Glycosides in Acute Leukaemia. OUCI. [Link]
-
The cardiac glycosides strophanthidin, digoxin and ouabain are cytotoxic against primitive AML cells. ResearchGate. [Link]
-
Cardiac glycoside ouabain efficiently targets leukemic stem cell apoptotic machinery independent of cell differentiation status. Cell Communication and Signaling, 21(1), 283. [Link]
-
The significant role of glycosides in Leukemia: Mechanistic and Clinical prospects. PHYTONutrients. [Link]
-
Digitoxin and its analogs as novel cancer therapeutics. Expert Opinion on Investigational Drugs, 23(11), 1481-1492. [Link]
-
Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. International Journal of Molecular Sciences, 22(11), 5945. [Link]
-
Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway. Portland Press. [Link]
-
Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis. Oncology Letters, 17(4), 3653-3660. [Link]
-
Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives. Journal of Natural Products, 83(10), 3026-3033. [Link]
-
Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition. Frontiers in Oncology, 11, 638597. [Link]
-
Digitoxin, at concentrations commonly found in the plasma of cardiac patients, antagonizes etoposide and idarubicin activity in K562 leukemia cells. Leukemia Research, 30(7), 895-898. [Link]
-
The IC50 values of test samples against K-562, HL-60, HeLa and HepG2 cancer cells after 48h. ResearchGate. [Link]
-
Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes. Molecular Pharmacology, 34(2), 199-206. [Link]
-
Interaction of this compound, A Known Natural Cardiac Glycoside, with Na+/K+-ATPase. Journal of Molecular Modeling, 29(4), 101. [Link]
-
IC50 (μM) of all complexes against K-562, HL-60, A549, and HeLa for 48 h treatment. NLM Dataset Catalog. [Link]
-
Variant HeLa cells selected for their resistance to ouabain. The Journal of Cell Biology, 57(1), 211-224. [Link]
-
Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells. Biochemical Pharmacology, 54(8), 919-924. [Link]
-
Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines. bioRxiv. [Link]
-
Involvement of PKC and ROS in the cytotoxic mechanism of anti-leukemic decursin and its derivatives and their structure-activity relationship in human K562 erythroleukemia and U937 myeloleukemia cells. Life Sciences, 77(14), 1669-1681. [Link]
-
Salidroside enhances the anti-cancerous effect of imatinib on human acute monocytic leukemia via the induction of autophagy-rela. SciSpace. [Link]
-
Activation of p38 and JNK by ROS Contributes to Deoxybouvardin-Mediated Intrinsic Apoptosis in Oxaliplatin-Sensitive and -Resistant Colorectal Cancer Cells. International Journal of Molecular Sciences, 25(14), 7752. [Link]
Sources
- 1. plos.figshare.com [plos.figshare.com]
- 2. bio-techne.com [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumour effect of this compound and its derivative on human leukaemia cells through the ROS/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Apoptotic, Prooxidative and Therapeutic Effects of this compound on Lung Cancer: An In Vitro Study Extended with In Silico Analyses of Human Lung Cancer Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Odoroside A
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Odoroside A, a potent cardiac glycoside used in cancer research and other biomedical applications. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is designed to instill deep trust by providing scientifically grounded, actionable procedures that ensure the safety of laboratory personnel and environmental integrity.
Core Principles: Understanding the Hazard
This compound is a cardenolide, a class of naturally occurring steroids known for their significant biological activity.[1][2] Its primary mechanism of action, and the source of its toxicity, is the inhibition of the cellular Na+/K+-ATPase pump.[3][4][5] This disruption of fundamental ion transport can lead to severe cardiotoxicity, including arrhythmias and heart block, alongside other systemic effects.[6][7][8] While its anti-cancer properties are promising, its high potency necessitates that all waste containing this compound be treated as hazardous chemical waste.[1][9][10]
The core principle of this compound disposal is containment and professional management . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste.[11][12] The procedures outlined below are designed to comply with standard hazardous waste regulations as mandated by agencies like the Environmental Protection Agency (EPA).[12]
| Property | Value | Source |
| Chemical Name | This compound | [13] |
| Molecular Formula | C₃₀H₄₆O₇ | [13] |
| Molecular Weight | 518.7 g/mol | [13] |
| CAS Number | 12738-19-1 | [13] |
| Toxicity (Example) | IC₅₀: 127 nM (Endothelial Cells) | [9] |
| Primary Hazard | Potent Cardiac Glycoside, Cardiotoxic | [5][8][14] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound in any form—pure compound, stock solution, or experimental waste—ensure all immediate safety protocols are in place.
A. Required Personal Protective Equipment (PPE) Proper PPE is non-negotiable. The goal is to prevent any contact with the skin, eyes, or respiratory tract.
-
Eye Protection: Wear chemical safety goggles or a face shield.[15]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A fully buttoned lab coat must be worn.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.[15][16]
B. Emergency Exposure Procedures In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
Step-by-Step Waste Disposal Protocol
The following protocol provides a systematic approach to ensure all this compound waste is handled safely and in compliance with institutional and federal regulations.
Step 1: Waste Segregation
The first and most critical step is rigorous segregation. This compound waste must never be mixed with non-hazardous waste or other incompatible chemical waste streams.[11][12]
-
Establish Designated Waste Containers: At the start of any experiment involving this compound, prepare clearly labeled hazardous waste containers specifically for this purpose.
-
Solid vs. Liquid Waste: Use separate containers for solid and liquid waste.[17]
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and any paper towels used for cleanup.
-
Liquid Waste: Includes unused stock solutions, experimental media containing this compound, and solvent rinses from cleaning contaminated labware.
-
Step 2: Waste Collection and Containment
Proper containment is essential to prevent leaks and accidental exposure.[18]
-
Container Selection: All waste must be collected in containers that are chemically compatible and in good condition (no cracks or leaks).[19] Use containers with leak-proof, screw-on caps.[17] Plastic bottles are often preferred over glass to minimize the risk of breakage.[12]
-
Headspace: Do not fill liquid waste containers completely. Leave at least 10% or one inch of headspace to allow for vapor expansion and prevent spills.[11]
-
Container Security: Keep waste containers closed at all times except when actively adding waste.[17][19] This minimizes the release of any potential vapors and prevents spills.
Step 3: Comprehensive Waste Labeling
Accurate and detailed labeling is a regulatory requirement and a cornerstone of laboratory safety.[12]
-
Use Institutional Tags: Utilize the official "Hazardous Waste" tags provided by your institution's Environmental Health and Safety (EHS) department.[12]
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Do not use abbreviations.[12]
-
For mixtures, list all constituents and their approximate percentages (e.g., "this compound (~50µM), DMSO (<0.1%), DMEM Media (~99%)").
-
The date waste was first added to the container (the "accumulation start date").
-
The name of the Principal Investigator and the specific laboratory/room number.[12]
-
Checkboxes or pictograms indicating the associated hazards (e.g., "Toxic").[12]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the lab for the temporary storage of hazardous waste before EHS pickup.[11]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place all waste containers within a larger, chemically resistant secondary container (like a lab tray or bin) to contain any potential leaks.[17] The secondary container must be able to hold 110% of the volume of the largest primary container.[17]
-
Segregation: Store this compound waste away from incompatible materials, such as strong acids or bases.[11]
Step 5: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS department for the collection and disposal of the waste.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup.[18] Be aware of accumulation time limits; typically, waste must be collected within 90 days of the container being filled or within one year of the accumulation start date.[11][17]
-
Do Not Attempt Neutralization: Unless you have a validated and EHS-approved chemical degradation protocol, do not attempt to neutralize or treat this compound waste in the laboratory. Its chemical structure is not readily amenable to simple acid-base neutralization, and improper attempts could lead to hazardous reactions or aerosolization. The standard and safest procedure is disposal via professional hazardous waste services.
Decontamination of Labware and Surfaces
-
Reusable Labware (Glassware):
-
Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol or methanol) that can solubilize this compound.
-
Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste in your designated this compound liquid waste container.[19]
-
After the solvent rinses, the glassware can be washed using standard laboratory procedures.
-
-
Empty Stock Vials: An "empty" container that held a highly toxic substance like this compound must still be treated as hazardous waste. It should be triple-rinsed as described above, with the rinsate collected as hazardous waste.[19] The rinsed vial can then often be disposed of in the trash, but confirm this with your institutional EHS policy.
-
Work Surfaces: Decontaminate benches and fume hood surfaces where this compound was handled by wiping them down with a suitable solvent followed by a standard cleaning agent. The wipes used for this process must be disposed of as solid hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Decision workflow for this compound waste from generation to disposal.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
This compound | C30H46O7. PubChem, National Institutes of Health. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
How to Dispose of Chemical Waste. Iowa State University Environmental Health and Safety. [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... ResearchGate. [Link]
-
Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway. National Institutes of Health. [Link]
-
Pharmacological treatment of cardiac glycoside poisoning. National Institutes of Health. [Link]
-
Odoroside H | C30H46O8. PubChem, National Institutes of Health. [Link]
-
Antidotes for acute cardenolide (cardiac glycoside) poisoning. National Institutes of Health. [Link]
-
ODORCIDE Ready-to-Use Products Safety Data Sheet. Thornell Corporation. [Link]
-
Cardiac Glycosides. Manual of Medicine. [Link]
-
Cardiac Glycosides (Digoxin). CV Pharmacology. [Link]
-
ToxTidbits (June 2023): Cardiac Glycoside Poisoning. Tennessee Poison Center. [Link]
-
OdorCide® Safety Data Sheet. The Pond Guy. [Link]
-
Plant Toxicity. LITFL. [Link]
-
Odoroside H | CAS#:18810-25-8. Chemsrc. [Link]
-
Cardiac glycoside. Wikipedia. [Link]
-
Cardiac Glycosides Overdose. Emergency Care BC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Odoroside H | CAS#:18810-25-8 | Chemsrc [chemsrc.com]
- 3. manualofmedicine.com [manualofmedicine.com]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 6. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpoison.com [mdpoison.com]
- 8. litfl.com [litfl.com]
- 9. Oleandrin and Its Derivative this compound, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. This compound | C30H46O7 | CID 44425145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. emergencycarebc.ca [emergencycarebc.ca]
- 15. fishersci.com [fishersci.com]
- 16. thepondguy.com [thepondguy.com]
- 17. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. campussafety.lehigh.edu [campussafety.lehigh.edu]
Mastering Safety: A Researcher's Guide to Handling Odoroside A
For the pioneering researchers and scientists in drug development, the exploration of novel compounds like Odoroside A offers immense promise, particularly in oncology.[1] As a potent cardiac glycoside with significant cytotoxic activity, this compound demands a commensurate level of respect and caution in its handling.[2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the protection of all laboratory personnel.
Disclaimer: A specific, manufacturer-issued Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is synthesized from best practices for handling potent cytotoxic agents and cardiac glycosides.[2][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before beginning any work.[4][5]
The Dual-Threat Profile of this compound: Cytotoxicity and Cardiotoxicity
This compound presents a dual-risk profile that necessitates stringent safety protocols. Firstly, as a cytotoxic agent , it is designed to inhibit cell growth or proliferation, a trait that makes it a valuable tool in cancer research but also hazardous to healthy cells upon exposure.[3][5] Exposure can occur through inhalation, skin contact, ingestion, and accidental needlestick injuries.[5] Even low-level exposure to cytotoxic compounds can pose long-term health risks, including reproductive toxicity and an increased risk of cancer.[5]
Secondly, this compound is a cardiac glycoside , a class of compounds known to interfere with the sodium-potassium ATPase pump in cardiac cells.[2][6] This action can lead to severe cardiac effects if the compound is absorbed or ingested.[2] Acute toxicity from cardiac glycosides can manifest as nausea, vomiting, lethargy, bradycardia, and other life-threatening dysrhythmias.[7][8] Understanding this dual-threat is the first step in appreciating the critical importance of the handling procedures outlined below.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each component explained to reinforce the principles of safe practice.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving Required. Use two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides a robust barrier against contamination and allows for the safe removal of the outer glove immediately after handling the compound. |
| Lab Coat/Gown | A disposable, solid-front gown with long sleeves and tight-fitting knit or elastic cuffs is mandatory. This prevents skin contact and contamination of personal clothing. The solid front offers protection against spills. |
| Eye/Face Protection | Use safety goggles in conjunction with a full-face shield. This combination protects against splashes and aerosols, safeguarding the eyes and mucous membranes of the face. |
| Respiratory Protection | All handling of powdered this compound or procedures that could generate aerosols must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). If these are not available, a NIOSH-approved respirator with appropriate particulate filters may be required, based on your institution's risk assessment. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and contamination. The following workflow is designed to guide you through the safe handling of this compound from receipt to immediate post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Designate a Controlled Work Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential aerosols or dust.[2]
-
Don Full PPE: Before entering the designated area, put on all required PPE as specified in the table above.
-
Assemble All Necessary Materials: Gather all required equipment, including vials, solvents, pipettes, and waste containers, and place them in the fume hood or BSC before introducing the this compound. This minimizes movement in and out of the controlled area.
-
Weighing this compound: If working with the powdered form, carefully weigh the required amount on a tared weigh boat within the fume hood. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.
-
Preparing Stock Solutions: Add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved. All solutions should be clearly labeled with the compound name, concentration, date, and your initials.[9]
-
Aliquoting: If necessary, aliquot the stock solution into smaller, single-use vials to minimize the need for repeated handling of the primary stock.
-
Decontaminate Work Surfaces: After handling is complete, thoroughly decontaminate all surfaces within the fume hood or BSC with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with water), as recommended by your institution's EHS.[10]
-
Segregate and Dispose of Waste: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and vials. Segregate this waste into clearly labeled, sealed containers for hazardous chemical waste.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the face shield and gown. Remove the inner gloves last.
-
Wash Hands: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The potent cytotoxic nature of this compound means that all associated waste must be handled as hazardous.[11] A robust disposal plan is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation at the Source:
-
Solid Waste: All disposable items, such as gloves, pipette tips, absorbent pads, and empty vials, that have been in contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions containing this compound should be collected in a leak-proof, screw-cap container that is compatible with the solvents used.[11] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
3. Final Disposal:
-
There is no standard protocol for the chemical neutralization of this compound in a laboratory setting.
-
All this compound waste must be disposed of through your institution's licensed hazardous waste management vendor. Do not attempt to dispose of this compound down the drain or in the regular trash.
By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely harness the scientific potential of this compound. Your commitment to safety is a commitment to the integrity of your research and the well-being of your entire team.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]
-
Risks and Safety Measures for Cytotoxic Compounding. (2025, March 19). Ecolab. Retrieved from [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Cardiac glycoside toxicity in small laboratory animals. (n.d.). PubMed. Retrieved from [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators. (n.d.). BioSafe Tech by QUALIA. Retrieved from [Link]
-
Chemical structure of oleandrin and this compound (A) and their effects... (n.d.). ResearchGate. Retrieved from [Link]
-
Cardiac Glycoside Plant Poisoning Workup. (2024, January 16). Medscape Reference. Retrieved from [Link]
-
Cardiac Glycoside and Digoxin Toxicity. (2025, March 25). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
This compound | C30H46O7 | CID 44425145. (n.d.). PubChem - NIH. Retrieved from [Link]
-
ODORCIDE Ready-to-Use Products. (2018, January 1). Thornell Corporation. Retrieved from [Link]
-
Pharmacological treatment of cardiac glycoside poisoning. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Naturally Occurring Cardiac Glycoside Poisoning. (2017, May 30). IntechOpen. Retrieved from [Link]
-
Material Safety Data Sheet(MSDS). (n.d.). BioCrick. Retrieved from [Link]
-
OdorCide®. (n.d.). The Pond Guy. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ecolab.com [ecolab.com]
- 6. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpoison.org [calpoison.org]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS No.12738-19-1 - Ruixibiotech [ruixibiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
